Product packaging for Isobutyl formate(Cat. No.:CAS No. 542-55-2)

Isobutyl formate

Cat. No.: B1584813
CAS No.: 542-55-2
M. Wt: 102.13 g/mol
InChI Key: AVMSWPWPYJVYKY-UHFFFAOYSA-N
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Description

Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes.
2-Methylpropyl formate, also known as iso-butyl formate or isobutyl methanoate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Methylpropyl formate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylpropyl formate is primarily located in the cytoplasm. 2-Methylpropyl formate is a sweet, chemical, and ether tasting compound that can be found in alcoholic beverages, apple, and pineapple. This makes 2-methylpropyl formate a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1584813 Isobutyl formate CAS No. 542-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl formate
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InChI

InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3
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InChI Key

AVMSWPWPYJVYKY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC=O
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Molecular Formula

C5H10O2
Record name ISOBUTYL FORMATE
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DSSTOX Substance ID

DTXSID7060257
Record name Formic acid, 2-methylpropyl ester
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Molecular Weight

102.13 g/mol
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Physical Description

Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes., Colorless liquid; [CAMEO] Clear light yellow liquid; [Acros Organics MSDS], Liquid, colourless to pale yellow liquid with a fruity, ethereal odour
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Record name 2-Methylpropyl formate
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Boiling Point

97.00 to 99.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl formate
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Flash Point

less than 70 °F (NFPA, 2010)
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Solubility

10.2 mg/mL at 25 °C, miscible with alcohol, ether; soluble in organic solvents; slightly soluble in water
Record name 2-Methylpropyl formate
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Density

0.876-0.886
Record name Isobutyl formate
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Vapor Pressure

40.1 [mmHg]
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CAS No.

542-55-2
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Record name Formic acid, 2-methylpropyl ester
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Melting Point

-95 °C
Record name 2-Methylpropyl formate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Formate (B1220265): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of isobutyl formate. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Visual diagrams of its structure and synthesis workflow are included to facilitate understanding.

Chemical Identity and Descriptors

This compound, also known as 2-methylpropyl formate, is an organic ester recognized for its characteristic sweet and fruity odor.[1][2] It is a colorless liquid that is less dense than water.[3] The vapors of this compound are heavier than air and can be narcotic and irritating in high concentrations.[3]

IdentifierValue
IUPAC Name 2-methylpropyl formate[3]
CAS Number 542-55-2[1][2][3][4][5][6]
Molecular Formula C₅H₁₀O₂[3][4][6][7]
Molecular Weight 102.13 g/mol [3][4][6]
Synonyms Formic acid, 2-methylpropyl ester; Isobutyl methanoate; Tetryl formate[3][4][5]
InChI InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3[3][5][7]
InChIKey AVMSWPWPYJVYKY-UHFFFAOYSA-N[3][5][7]
SMILES CC(C)COC=O[3][7]

Physicochemical Properties

This compound is a flammable liquid with limited solubility in water but is miscible with most organic solvents.[2] Its key physical and chemical properties are summarized below.

PropertyValue
Boiling Point 97.0 - 99.0 °C (@ 760 mm Hg)[3]
Melting Point -95 °C[3][4]
Density 0.885 g/mL at 25 °C
Refractive Index 1.385 at 20 °C
Vapor Pressure 40.1 mmHg at 25 °C[3]
Flash Point 10 °C (50 °F) - closed cup
Solubility in Water 10.2 mg/mL at 25 °C[3]
Autoignition Temp. 320 °C (608 °F)
Explosive Limits Lower: 1.7% vol, Upper: 8.9% vol

Chemical Structure

Fig 1. Chemical structure of this compound.

Experimental Protocols: Synthesis

This compound is commonly synthesized via the Fischer esterification of isobutanol (2-methyl-1-propanol) with formic acid, using a strong acid catalyst such as sulfuric acid.[1] The reaction is an equilibrium process, and to achieve a high yield, it is typically driven towards the product side by using an excess of one reactant or by removing water as it forms.[8][9]

Fischer Esterification Protocol for this compound

Materials and Reagents:

  • Isobutanol (2-methyl-1-propanol)

  • Formic acid (88% or higher)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction, optional)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 0.5 mol of isobutanol.

  • Addition of Reactants: In a fume hood, slowly add 0.6 mol (a slight excess) of formic acid to the flask while stirring.

  • Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid dropwise to the mixture. The addition is exothermic and should be done slowly with cooling if necessary.[10]

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and ensure cooling water is flowing. Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours to allow the esterification to proceed towards equilibrium.[11]

  • Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 50 mL of cold water to remove the excess formic acid and some of the isobutanol.

    • Carefully wash the organic layer with 50 mL portions of 5% sodium bicarbonate solution to neutralize the remaining sulfuric and formic acids.[11] Vent the separatory funnel frequently to release the CO₂ gas produced. Continue washing until no more gas evolves.

    • Finally, wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[12]

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to dry the crude ester.[11] Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

  • Isolation and Purification:

    • Decant or filter the dried liquid to remove the drying agent.

    • Purify the crude this compound by simple or fractional distillation. Collect the fraction that boils in the range of 97-99 °C.[3]

fischer_esterification_workflow Fischer Esterification Workflow for this compound start Start: Combine Isobutanol, Formic Acid, and H₂SO₄ Catalyst reflux Heat Mixture to Reflux (1-2 hours) start->reflux Ester Formation cool Cool Reaction Mixture to Room Temperature reflux->cool transfer Transfer to Separatory Funnel cool->transfer wash_water Wash with Cold Water transfer->wash_water Remove Excess Acid/Alcohol wash_bicarb Wash with 5% NaHCO₃ (Neutralization) wash_water->wash_bicarb wash_brine Wash with Saturated NaCl (Brine) wash_bicarb->wash_brine Remove Water dry Dry Organic Layer (e.g., with MgSO₄) wash_brine->dry purify Purify by Distillation (Collect at 97-99°C) dry->purify Isolate Ester end End Product: Pure this compound purify->end

Fig 2. Experimental workflow for this compound synthesis.

References

Synthesis of Isobutyl Formate from Isobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isobutyl formate (B1220265) from isobutanol. The primary focus is on the Fischer esterification reaction, with detailed experimental protocols, comparative data on different catalytic methods, and product characterization.

Introduction

Isobutyl formate is an organic ester with a characteristic fruity, ethereal odor.[1][2][3][4] It is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[2][4] The synthesis of this compound is a classic example of the Fischer esterification, involving the reaction of isobutanol with formic acid in the presence of an acid catalyst.[1] This guide explores the chemical principles, experimental procedures, and analytical characterization of this synthesis.

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from isobutanol and formic acid proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution reaction is an equilibrium process. The use of an acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of formic acid, thereby increasing its electrophilicity. The lone pair of electrons on the oxygen of isobutanol then attacks the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.

Fischer_Esterification Isobutanol Isobutanol (CH3)2CHCH2OH TetrahedralIntermediate Tetrahedral Intermediate Isobutanol->TetrahedralIntermediate Nucleophilic Attack FormicAcid Formic Acid HCOOH ProtonatedFormicAcid Protonated Formic Acid FormicAcid->ProtonatedFormicAcid + H+ H_plus H+ ProtonatedFormicAcid->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O IsobutylFormate This compound (CH3)2CHCH2OCHO ProtonatedEster->IsobutylFormate - H+ Water Water H2O ProtonatedEster->Water

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using different catalytic methods.

Method 1: Sulfuric Acid Catalysis

This is the most common and traditional method for Fischer esterification.

Materials:

  • Isobutanol

  • Formic acid (88-98%)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutanol and formic acid. A molar excess of isobutanol is often used to drive the equilibrium towards the product.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the ester and then wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation.[6][7]

Method 2: Ion-Exchange Resin Catalysis

The use of a solid acid catalyst like an ion-exchange resin simplifies catalyst removal and product purification.[8][9]

Materials:

  • Isobutanol

  • Formic acid

  • Acidic ion-exchange resin (e.g., Amberlyst 15)

  • Solvent (e.g., toluene, optional for azeotropic water removal)

Procedure:

  • Combine isobutanol, formic acid, and the acidic ion-exchange resin in a round-bottom flask fitted with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction until the desired conversion is achieved.

  • After cooling, filter the reaction mixture to remove the ion-exchange resin. The resin can often be washed, dried, and reused.[10]

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation.

Method 3: Enzymatic Catalysis

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis.[11]

Materials:

  • Isobutanol

  • Formic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, heptane)

Procedure:

  • In a temperature-controlled shaker flask, combine isobutanol, formic acid, and the immobilized lipase in an organic solvent.

  • Incubate the mixture at a specific temperature with constant agitation.

  • Monitor the formation of this compound over time using gas chromatography (GC).

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.[11]

  • The solvent can be removed by rotary evaporation to yield the crude product.

  • Further purification can be achieved by distillation if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound under different conditions.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

CatalystReactant Molar Ratio (Isobutanol:Formic Acid)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1:1.2~1% (v/v)Reflux (~100)1-2~60-70General Procedure
Amberlyst 151:210-20% (w/w)80-1004-8>80[9]
Novozym 4351:110-15 g/L40-5024-72>90[11]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[3][4]
Molar Mass102.13 g/mol [3][4]
Boiling Point98.4 °C[3]
Density0.885 g/mL at 25 °C[3]
Refractive Index (n²⁰/D)1.385[3]
¹H NMR (CDCl₃, δ ppm)~8.0 (s, 1H), 3.9 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H)Spectroscopic Databases
¹³C NMR (CDCl₃, δ ppm)~161, 70, 28, 19Spectroscopic Databases
IR (cm⁻¹)~2960 (C-H), 1725 (C=O), 1180 (C-O)Spectroscopic Databases

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow Reactants 1. Reactants (Isobutanol, Formic Acid) Catalyst 2. Catalyst Addition (e.g., H2SO4) Reactants->Catalyst Reaction 3. Reaction (Reflux) Catalyst->Reaction Workup 4. Aqueous Workup (Extraction, Washing) Reaction->Workup Drying 5. Drying (Anhydrous Na2SO4) Workup->Drying Purification 6. Purification (Distillation) Drying->Purification Analysis 7. Analysis (NMR, IR, GC-MS) Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from isobutanol is a well-established process, with the Fischer esterification being the most common method. While sulfuric acid catalysis is a traditional and effective approach, modern alternatives such as ion-exchange resins and enzymatic catalysis offer advantages in terms of catalyst recyclability, milder reaction conditions, and improved selectivity. The choice of method will depend on factors such as scale, desired purity, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Profile of Isobutyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isobutyl formate (B1220265), a key solvent and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of isobutyl formate.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals four distinct proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a8.05Singlet1HH-C=O
b3.88Doublet2H-O-CH₂-
c1.95Multiplet1H-CH(CH₃)₂
d0.95Doublet6H-CH(CH₃)₂
¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms in the molecule.

SignalChemical Shift (δ, ppm)Assignment
1161.2C=O
270.8-O-CH₂-
327.8-CH(CH₃)₂
419.0-CH(CH₃)₂

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2966StrongC-H stretch (alkane)
1730StrongC=O stretch (ester)
1178StrongC-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinctive fragmentation pattern that can be used for its identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
1025[M]⁺ (Molecular Ion)
57100[C₄H₉]⁺
4395[C₃H₇]⁺
4180[C₃H₅]⁺
2950[CHO]⁺

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy.[2][3]

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[1] The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy.[4][5]

The IR spectrum of this compound, a neat liquid, is typically obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the final IR spectrum. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy.[3]

Mass Spectrometry.[7][8]

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into the GC. The this compound is separated from the solvent and any impurities and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Data Integration and Structure Elucidation cluster_Confirmation Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight and Fragmentation Pattern MS->MS_Info Integration Combine Spectroscopic Data NMR_Info->Integration IR_Info->Integration MS_Info->Integration Structure Propose Chemical Structure Integration->Structure Confirmation Compare with Reference Spectra Structure->Confirmation

Caption: Workflow for Spectroscopic Identification.

References

Technical Guide: Physicochemical Properties of Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl formate (B1220265) (IUPAC name: 2-methylpropyl formate) is a carboxylic ester with the chemical formula C₅H₁₀O₂. It is a colorless liquid recognized by its fruity, ethereal odor. This document provides a comprehensive overview of the key physical properties of isobutyl formate, with a core focus on its boiling point. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Physical and Chemical Properties

This compound is a flammable liquid with limited solubility in water but is miscible with most organic solvents.[1] Key physicochemical data are summarized in the table below for ease of reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Boiling Point 97.0 to 99.0 °C at 760 mmHg[2][3][4]
98.4 °C[5][6][7]
97 to 101 °C[1]
28.0 to 29.0 °C at 50 mmHg[3]
Melting Point -95 °C[2][4]
-96 °C[6][7]
Density 0.885 g/mL at 25 °C[6][7][8]
0.876 to 0.886 g/mL[2]
Refractive Index 1.385 at 20°C[5][6][8]
1.383 to 1.390 at 20°C[3]
Flash Point < 70 °F (< 21 °C)[2][9]
50 °F (10 °C)[3]
Vapor Pressure 40.1 mmHg at 25 °C[2][3]
Vapor Density 3.52 (Air = 1)[3][6][8]
Solubility in Water 10.2 mg/mL at 25 °C[2][10]
Molecular Weight 102.13 g/mol [2][8][9]

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a crucial indicator of purity and identity. Several methods can be employed for its determination, including distillation and the capillary tube method.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and can also serve as a purification step.[5][9]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus. The distilling flask should contain approximately 5 mL of this compound and a few boiling chips to ensure smooth boiling.[9]

  • Thermometer Placement: The thermometer is positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distilling head. This ensures the temperature of the vapor in equilibrium with the boiling liquid is measured.[1]

  • Heating: Gently heat the distilling flask. The heating rate should be controlled to produce a distillation rate of 3-5 mL per minute.[11]

  • Data Recording: The temperature is recorded when the liquid is actively boiling and a stable temperature is observed on the thermometer as the vapor condenses into the condenser.[1] This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.[9]

Capillary Tube Method (Thiele Tube)

This micro-method is advantageous when only a small sample volume (<0.5 mL) is available.[9]

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.[2][8] A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or another suitable heating bath.[8][9]

  • Heating: The Thiele tube is heated gently at its side arm.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample has overcome the atmospheric pressure.[8][9]

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8][9]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two primary methods for boiling point determination.

Boiling_Point_Distillation cluster_setup Apparatus Setup cluster_procedure Procedure cluster_measurement Measurement A Assemble simple distillation apparatus B Add ~5 mL this compound and boiling chips to flask A->B C Position thermometer correctly B->C D Gently heat the flask C->D E Observe for active boiling and condensation D->E F Maintain distillation rate of 3-5 mL/min E->F G Record stable temperature on thermometer F->G H Record ambient barometric pressure G->H

Caption: Workflow for Boiling Point Determination by Distillation.

Boiling_Point_Capillary cluster_prep Sample Preparation cluster_assembly Apparatus Assembly cluster_heating Heating & Observation cluster_determination Boiling Point Determination P1 Place small sample in fusion tube P2 Insert inverted, sealed capillary tube P1->P2 A1 Attach sample tube to thermometer P2->A1 A2 Place assembly in Thiele tube with oil A1->A2 H1 Gently heat Thiele tube side arm A2->H1 H2 Observe slow, then rapid stream of bubbles H1->H2 D1 Remove heat source H2->D1 D2 Watch for bubble stream to stop D1->D2 D3 Record temperature as liquid enters capillary D2->D3

Caption: Workflow for Micro Boiling Point Determination via Capillary Tube.

References

"isobutyl formate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of isobutyl formate (B1220265), a key organic ester utilized in various industrial and research applications.

Molecular Identity and Weight

Isobutyl formate, also known as 2-methylpropyl methanoate, is a carboxylic ester.[1] Its fundamental properties are crucial for its application as a flavoring agent, fragrance component, and specialty solvent.[2][3]

The molecular formula and weight are foundational data points for any chemical entity. The table below summarizes these key quantitative identifiers for this compound.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC5H10O2[1][2][3][4]
Linear FormulaHCO2CH2CH(CH3)2[5]
Molecular Weight102.13 g/mol [1][2][3]
Exact Mass102.068079557 Da[1]

Methodologies for Property Determination

The determination of a compound's molecular formula and weight is a standard procedure in analytical chemistry.

  • Molecular Formula Determination: The molecular formula is typically confirmed through elemental analysis, which determines the percentage composition of each element (carbon, hydrogen, oxygen). This empirical data is then used in conjunction with the molecular weight to establish the exact number of atoms of each element in a molecule.

  • Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight (or more accurately, the molecular mass) of a compound. In this process, the molecule is ionized and its mass-to-charge ratio is measured, allowing for a precise determination of its molecular weight. The value of 102.13 g/mol represents the molar mass, calculated from the atomic weights of its constituent atoms.[1][2][3][6]

Logical Relationships

The chemical formula of this compound dictates its molecular structure and, consequently, its molecular weight. The diagram below illustrates the relationship between the elemental components and the final compound.

G cluster_elements Elemental Components cluster_compound Resulting Compound cluster_properties Calculated Properties C Carbon (C) x 5 IF This compound (C5H10O2) C->IF form backbone and isobutyl group H Hydrogen (H) x 10 H->IF saturate atoms O Oxygen (O) x 2 O->IF form ester group MW Molecular Weight 102.13 g/mol IF->MW determines

Caption: Relationship between elements and molecular properties.

References

"thermodynamic properties of 2-methylpropyl formate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpropyl Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylpropyl formate (also known as isobutyl formate). This document collates essential physical and chemical data from various scientific sources and presents them in a structured format for easy reference and comparison. Detailed descriptions of general experimental methodologies for determining key thermodynamic parameters are included to provide context for the presented data. Furthermore, this guide features visualizations of experimental workflows to aid in the understanding of the data acquisition process. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the thermodynamic behavior of organic esters is of interest.

Introduction

2-Methylpropyl formate (C₅H₁₀O₂) is an organic ester recognized for its characteristic sweet and fruity odor.[1] It is formed through the Fischer esterification of isobutanol and formic acid.[1] Beyond its use as a flavoring and fragrance agent, understanding its thermodynamic properties is crucial for various industrial applications, including its use as a solvent.[2] In the context of drug development, the thermodynamic properties of excipients and solvents are critical for formulation, process design, and ensuring the stability and efficacy of pharmaceutical products.

This guide provides a centralized repository of key thermodynamic data for 2-methylpropyl formate, accompanied by descriptions of the experimental techniques typically employed to measure these properties.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of 2-methylpropyl formate.

Table 1: General and Physical Properties of 2-Methylpropyl Formate

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[3][4]
Molar Mass 102.13 g/mol [1][5]
IUPAC Name 2-methylpropyl formate[5]
Synonyms This compound, Formic acid, 2-methylpropyl ester[2][3][5]
CAS Number 542-55-2[3]
Appearance Colorless liquid[2][5]
Density 0.876 - 0.885 g/mL[1][3][5]
Refractive Index 1.383 - 1.390[5]
Boiling Point 97.0 - 99.0 °C (at 760 mmHg)[1][5]
Melting Point -96 °C to -95 °C[1][3][5]
Flash Point < 21.1 °C (< 70 °F)[5]
Solubility in Water 10.2 mg/mL at 25 °C[5]

Table 2: Thermodynamic Properties of 2-Methylpropyl Formate

PropertyValueReference(s)
Vapor Pressure 40.1 mmHg[2][5]
Critical Temperature (Tc) 278 °C[3]
Critical Pressure (Pc) 38.0 atm[3]
Critical Volume (Vc) 350.00 ml/mol[3]
Enthalpy of Vaporization (ΔvapH°) 36.6 kJ/mol at 386 K[6]
Enthalpy of Vaporization (ΔvapH) 38.6 kJ/mol at 255 K[6]
Octanol/Water Partition Coefficient (logP) 1.23[3]

Experimental Protocols for Thermodynamic Property Determination

The experimental determination of thermodynamic properties requires precise and controlled methodologies. Below are detailed descriptions of the general protocols used to measure key parameters for organic liquids like 2-methylpropyl formate.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental thermodynamic property. Several methods are employed for its determination, broadly categorized as static and dynamic methods.

Static Method:

The static method involves placing the pure, degassed substance in a temperature-controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.

  • Sample Preparation: The 2-methylpropyl formate sample is purified, typically by distillation, to remove volatile impurities. The sample is then degassed to eliminate dissolved air, which could contribute to the total pressure.

  • Apparatus: A thermostatted vessel connected to a high-vacuum line and a pressure measurement device (e.g., a capacitance manometer) is used.

  • Procedure:

    • A small amount of the purified liquid is introduced into the vessel.

    • The vessel is cooled (e.g., with liquid nitrogen) and evacuated to remove air.

    • The vessel is then sealed and placed in a constant-temperature bath.

    • Once thermal equilibrium is reached, the pressure of the vapor is recorded.

    • This process is repeated at various temperatures to obtain the vapor pressure curve.

Dynamic Method (Ebulliometry):

This method involves measuring the boiling point of the liquid at different externally applied pressures.

  • Apparatus: An ebulliometer is used, which is designed to ensure equilibrium between the boiling liquid and its vapor.

  • Procedure:

    • The 2-methylpropyl formate is placed in the ebulliometer.

    • The pressure inside the apparatus is controlled by a vacuum pump and a manostat.

    • The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.

    • The vapor pressure is equal to the externally applied pressure.

    • Measurements are taken at various pressures to establish the relationship between vapor pressure and temperature.

Calorimetry for Enthalpy of Vaporization and Heat Capacity

Calorimetry is the science of measuring heat changes. It is the primary method for determining the enthalpy of vaporization and heat capacity.

Enthalpy of Vaporization (ΔvapH):

The enthalpy of vaporization can be determined by measuring the heat required to vaporize a known amount of substance at a constant temperature and pressure.

  • Apparatus: A vaporization calorimeter is used. This can be a heat-flux or power-compensation differential scanning calorimeter (DSC) adapted for vaporization studies, or a custom-built apparatus.

  • Procedure:

    • A known mass of 2-methylpropyl formate is placed in the calorimeter cell.

    • The sample is heated to the desired temperature.

    • A controlled amount of the liquid is then vaporized, for instance, by passing an inert gas over the sample or by reducing the pressure.

    • The heat absorbed during the vaporization process is measured by the calorimeter.

    • The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

Liquid Phase Heat Capacity (Cp,liquid):

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Three separate DSC runs are performed over the desired temperature range:

      • An empty sample pan (baseline).

      • A pan containing a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire).

      • A pan containing a known mass of 2-methylpropyl formate.

    • The sample is subjected to a controlled temperature program (e.g., a linear heating rate).

    • The DSC measures the difference in heat flow between the sample and a reference pan.

    • The heat capacity of the 2-methylpropyl formate is then calculated by comparing its heat flow signal to that of the standard and the baseline.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining key thermodynamic properties.

Vapor_Pressure_Measurement_Workflow cluster_static Static Method cluster_dynamic Dynamic Method (Ebulliometry) prep_s Sample Purification & Degassing intro_s Introduce Sample to Vessel prep_s->intro_s evac_s Evacuate Vessel intro_s->evac_s equil_s Thermal Equilibration in Bath evac_s->equil_s measure_s Measure Vapor Pressure equil_s->measure_s prep_d Place Sample in Ebulliometer pressure_d Set External Pressure prep_d->pressure_d boil_d Heat to Boiling pressure_d->boil_d measure_d Measure Equilibrium Temperature boil_d->measure_d result_d Vapor Pressure = External Pressure measure_d->result_d Calorimetry_Workflow cluster_vap Enthalpy of Vaporization (ΔvapH) cluster_cp Heat Capacity (Cp,liquid) by DSC sample_vap Place Known Mass in Calorimeter heat_vap Heat to Desired Temperature sample_vap->heat_vap vaporize Vaporize a Controlled Amount of Sample heat_vap->vaporize measure_heat Measure Heat Absorbed vaporize->measure_heat calculate_vap Calculate ΔvapH measure_heat->calculate_vap run_baseline Run 1: Empty Pan (Baseline) compare Compare Heat Flow Signals run_baseline->compare run_std Run 2: Standard (e.g., Sapphire) run_std->compare run_sample Run 3: 2-Methylpropyl Formate Sample run_sample->compare calculate_cp Calculate Cp compare->calculate_cp

References

"isobutyl formate safety data sheet and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

Isobutyl Formate (B1220265): A Technical Safety and Handling Guide

Introduction

Isobutyl formate (CAS No. 542-55-2) is a colorless ester characterized by a sweet, fruity, and rum-like aroma.[1] Widely utilized in the flavor, fragrance, and solvent industries, its high volatility and flammability necessitate a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and professionals in drug development and other technical fields.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

PropertyValue
CAS Number 542-55-2[2][3][4]
Molecular Formula C₅H₁₀O₂[1][5]
Molecular Weight 102.13 g/mol [6][7]
Appearance Colorless to light yellow liquid[2][7][8]
Boiling Point 98-99 °C[3][9]
Melting Point -96 °C[3][7]
Flash Point 10 °C (50 °F)[2][3][10]
Autoignition Temperature 320 °C (608 °F)[2][3]
Density 0.885 g/mL at 25 °C[5]
Vapor Pressure 40.1 mmHg at 25 °C[7][10]
Explosive Limits 1.7% (Lower), 8.0% (Upper)[2][3]
Solubility Limited solubility in water; soluble in most organic solvents[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are associated with its flammability and its potential to cause irritation.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[3][4][8][9]

  • Eye Irritation: Category 2/2A (H319: Causes serious eye irritation)[3][4][8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[4][8][9]

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[4][9]

  • H319: Causes serious eye irritation.[4][9]

  • H335: May cause respiratory irritation.[4][9]

Signal Word: Danger[8][9]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates moderate toxicity upon ingestion.

MetricValueSpecies
LD50 (Oral) 3064 mg/kg[2]Rabbit
  • Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[2]

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[2][11]

Exposure Controls and Personal Protection

While no official occupational exposure limits have been established for this compound, safe work practices should always be followed to minimize exposure.[11]

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[2] Where possible, enclose operations and use local exhaust ventilation at the site of chemical release to keep airborne concentrations low.[11]

  • Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[3][9] Eye wash fountains should be available in the immediate work area.[11]

  • Skin Protection: Wear chemical-resistant gloves (inspect before use) and protective clothing.[9] Flame-retardant antistatic protective clothing is recommended.[9] Emergency shower facilities should be provided where skin contact is possible.[11]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure safety.

Safe Handling Protocols
  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[9] No smoking is permitted in handling areas.[9][11]

  • Ground and bond containers during material transfer to prevent static discharge.[2][11]

  • Use only non-sparking tools.[11]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid inhalation of vapor or mist.[9]

  • Wash hands and skin thoroughly after handling.[2]

  • Do not eat, smoke, or drink in areas where the chemical is handled or stored.[11]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]

  • Keep away from incompatible substances such as oxidizing agents, acids, and bases.[2]

Emergency and First Aid Procedures

The following protocols outline the immediate actions to be taken in the event of an emergency.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[3] Flush skin with plenty of water for at least 15 minutes.[2] Get medical aid if irritation develops or persists.[2]

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][9] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[2]

  • Specific Hazards: The substance is a highly flammable liquid and vapor.[2][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][6] Containers may build up pressure and explode if exposed to heat.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[2][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[9] Use personal protective equipment as outlined in Section 4.2.[9] Eliminate all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2][6] Use clean, non-sparking tools to collect the absorbed material.[6][7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to emergency response.

Isobutyl_Formate_Handling cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Safe Handling & Storage cluster_emergency 3. Emergency Response cluster_spill_response Spill Response Protocol cluster_fire_response Fire Response Protocol cluster_exposure_response First Aid Protocol RiskAssessment Review SDS & Assess Risks EngineeringControls Ensure Proper Ventilation & Ignition Control RiskAssessment->EngineeringControls PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) EngineeringControls->PPE_Selection Handling Use Non-Sparking Tools Ground/Bond Equipment PPE_Selection->Handling Storage Store in Cool, Dry, Ventilated Area Away from Incompatibles Handling->Storage Avoidance Avoid Contact (Skin, Eyes) Avoid Inhalation Handling->Avoidance Spill Spill / Release Handling->Spill If Incident Occurs Fire Fire Handling->Fire If Incident Occurs Exposure Personal Exposure Handling->Exposure If Incident Occurs Storage->Spill If Incident Occurs Storage->Fire If Incident Occurs Storage->Exposure If Incident Occurs Avoidance->Spill If Incident Occurs Avoidance->Fire If Incident Occurs Avoidance->Exposure If Incident Occurs Spill_Isolate Eliminate Ignition Sources Isolate Area Spill->Spill_Isolate Fire_Extinguish Use CO2, Dry Chemical, Foam Cool Containers with Water Fire->Fire_Extinguish Fire_SCBA Wear Full PPE & SCBA Fire->Fire_SCBA Exposure_Inhalation Inhalation: Move to Fresh Air Exposure->Exposure_Inhalation Exposure_Skin Skin: Flush with Water (15 min) Exposure->Exposure_Skin Exposure_Eyes Eyes: Flush with Water (15 min) Exposure->Exposure_Eyes Spill_Contain Contain with Inert Material Spill_Isolate->Spill_Contain Spill_Cleanup Collect with Non-Sparking Tools Spill_Contain->Spill_Cleanup Medical_Aid Seek Medical Attention Exposure_Inhalation->Medical_Aid Exposure_Skin->Medical_Aid Exposure_Eyes->Medical_Aid

Caption: Logical workflow for this compound safety procedures.

References

"literature review on isobutyl formate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Formate (B1220265) Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl formate (C₅H₁₀O₂) is an ester recognized for its characteristic fruity, rum-like aroma. It finds applications as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery.[1][2] Beyond these roles, it serves as a solvent and an intermediate in various chemical syntheses. This technical guide provides a comprehensive review of the primary methods for synthesizing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to support research and development efforts in this area.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. The most prevalent methods include direct esterification of isobutanol with formic acid (Fischer esterification), transesterification of other formate esters, and specialized industrial processes. This guide will delve into the specifics of each of these core methods.

Fischer Esterification

Fischer esterification is the most common and straightforward method for producing this compound.[3] This acid-catalyzed reaction involves the direct reaction of isobutanol with formic acid to yield this compound and water.[3][4] To drive the reversible reaction toward the product, an excess of one reactant (typically the less expensive one) is used, and/or the water produced is removed as it forms.

Commonly used acid catalysts for this reaction include:

  • Concentrated Sulfuric Acid (H₂SO₄)[5]

  • p-Toluenesulfonic Acid (p-TSA)[2]

This protocol is adapted from the synthesis of isobutyl acetate, a structurally similar ester.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 23.1 mL of isobutanol and 17.5 mL of formic acid.

  • Catalyst Addition: Slowly add 5.0 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux at approximately 130°C and maintain for 2.5 hours.[5]

  • Workup:

    • Cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases) to neutralize the acid catalyst and unreacted formic acid, and finally with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[2]

  • Purification: Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 98°C.[1]

This method offers a milder alternative to sulfuric acid.

  • Reaction Setup: Combine isobutanol and formic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene can be used as an azeotropic agent to facilitate water removal.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Workup and Purification: Once the theoretical amount of water is collected, cool the reaction mixture. The workup and purification steps are similar to the sulfuric acid-catalyzed method.

Transesterification

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol.[6] For this compound synthesis, a simple formate ester like methyl formate or ethyl formate is reacted with isobutanol in the presence of a catalyst.[7]

This reaction can be catalyzed by:

  • Acids (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Bases (e.g., sodium methoxide)

  • Enzymes (e.g., lipases)[8]

  • Organocatalysts (e.g., N-heterocyclic carbenes)[7]

This protocol is based on a general method for the formylation of alcohols.[7]

  • Reaction Setup: In a dry vial under an inert atmosphere, dissolve the NHC catalyst in a suitable anhydrous solvent.

  • Reactant Addition: Add isobutanol followed by an excess of methyl formate.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel.

This protocol is adapted from the synthesis of octyl formate.[9]

  • Reaction Setup: In a sealed vessel, combine isobutanol and an excess of ethyl formate. A solvent such as hexane (B92381) can be used.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation.

  • Workup and Purification: After the reaction, the enzyme is filtered off and can be reused. The solvent and excess ethyl formate are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

High-Pressure Synthesis from Carbon Monoxide

This compound can also be synthesized from isobutyl alcohol and carbon monoxide under high pressure.[2]

  • Catalyst: Sodium isobutylate[2]

  • Temperature: 110°C[2]

  • Pressure: 400 atm[2]

Synthesis from Isovaleraldehyde (B47997)

Another reported method is the synthesis of this compound from isovaleraldehyde. This reaction proceeds via a Baeyer-Villiger type oxidation and has been reported to achieve a yield of 78%. However, a detailed experimental protocol is not widely available.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods.

Table 1: Fischer Esterification of Isobutanol and Formic Acid

ParameterSulfuric Acid Catalysisp-Toluenesulfonic Acid Catalysis
Reactant Ratio (Alcohol:Acid) Varies, often with alcohol in excessVaries, often with alcohol in excess
Catalyst Concentrated H₂SO₄p-TSA
Reaction Temperature (°C) ~130[5]Reflux (depends on solvent)
Reaction Time (hours) 2.5[5]Varies (until water removal is complete)
Yield (%) 54 (for isobutyl acetate)[5]Typically high

Table 2: Transesterification for this compound Synthesis

ParameterNHC CatalysisEnzymatic (Lipase) Catalysis
Reactants Isobutanol, Methyl FormateIsobutanol, Ethyl Formate
Catalyst N-Heterocyclic CarbeneImmobilized Lipase (e.g., Novozym 435)
Reaction Temperature (°C) Room Temperature~40[9]
Reaction Time Varies (monitored)Varies (e.g., 24 hours)
Yield (%) Good to high[7]High, can be >90%[9]

Table 3: Other Synthesis Methods

MethodReactantsCatalystTemperature (°C)Pressure (atm)Reported Yield (%)
High-Pressure Synthesis Isobutanol, Carbon MonoxideSodium Isobutylate110[2]400[2]Not specified
From Isovaleraldehyde Isovaleraldehyde, OxidantNot specifiedNot specifiedNot specified78

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Fischer_Esterification Reactants Isobutanol + Formic Acid Catalyst H₂SO₄ or p-TSA Reactants->Catalyst Reaction Reflux Reactants->Reaction Catalyst->Reaction Workup Aqueous Wash & Neutralization Reaction->Workup Drying Anhydrous Na₂SO₄ Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow.

Transesterification cluster_chemical Chemical Catalysis cluster_enzymatic Enzymatic Catalysis Reactants_chem Isobutanol + Methyl/Ethyl Formate Catalyst_chem Acid, Base, or Organocatalyst Reactants_chem->Catalyst_chem Reaction_chem Reaction at Room Temp or Reflux Reactants_chem->Reaction_chem Catalyst_chem->Reaction_chem Purification_chem Chromatography or Distillation Reaction_chem->Purification_chem Product_chem This compound Purification_chem->Product_chem Reactants_enz Isobutanol + Ethyl Formate Catalyst_enz Immobilized Lipase Reactants_enz->Catalyst_enz Reaction_enz Incubation (e.g., 40°C) Reactants_enz->Reaction_enz Catalyst_enz->Reaction_enz Purification_enz Filtration & Solvent Removal Reaction_enz->Purification_enz Product_enz This compound Purification_enz->Product_enz

Caption: Transesterification Pathways.

Conclusion

This guide has provided a detailed overview of the primary methods for synthesizing this compound. Fischer esterification remains the most common and accessible method for laboratory-scale synthesis. Transesterification, particularly with enzymatic catalysts, offers a greener alternative with high selectivity. While high-pressure carbonylation and oxidation of isovaleraldehyde represent alternative industrial routes, they are less practical for general laboratory applications due to the specialized equipment and lack of detailed public protocols. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions on the most suitable synthesis strategy for their specific needs.

References

Reactivity Profile of Isobutyl Formate with Acids and Bases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of isobutyl formate (B1220265) (2-methylpropyl methanoate) with acids and bases. Isobutyl formate, an ester of isobutanol and formic acid, undergoes characteristic reactions such as hydrolysis and transesterification in the presence of acidic and basic catalysts. This document details the mechanisms of these reactions, presents kinetic data from analogous compounds to illustrate expected reactivity, and provides detailed experimental protocols for the kinetic analysis of this compound hydrolysis. The information is intended to be a valuable resource for professionals in research, development, and quality control who handle or utilize this compound.

Introduction

This compound is a colorless liquid with a fruity odor, commonly used as a flavoring agent and in the fragrance industry.[1][2] Chemically, it is an ester, and its reactivity is primarily dictated by the ester functional group.[3] Understanding its stability and reaction kinetics in the presence of acids and bases is crucial for its application in various formulations, for predicting its degradation pathways, and for the synthesis of related compounds.

This guide focuses on the two primary reactions of this compound with acids and bases: hydrolysis and transesterification.

General Reactivity with Acids and Bases

Esters, including this compound, react with acids and bases, leading to the cleavage of the ester bond.

  • With Acids: In the presence of strong acids, this compound can undergo hydrolysis, which is the reverse of the Fischer esterification process by which it is synthesized.[1][3] This reaction is typically catalyzed by mineral acids like sulfuric acid or hydrochloric acid. The reaction with strong oxidizing acids can be vigorous and exothermic.[3]

  • With Bases: With strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, this compound undergoes saponification, a type of hydrolysis that goes to completion and is not reversible.[4] This reaction produces isobutanol and the salt of formic acid (a formate). The interaction of esters with caustic solutions generates heat.[3]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound is a reversible reaction that yields isobutanol and formic acid.[3] The reaction is catalyzed by proton acids.

Reaction Mechanism

The acid-catalyzed hydrolysis of esters typically follows the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This multi-step process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid.

Acid_Hydrolysis This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated this compound->Tetrahedral Intermediate + H2O Protonated Tetrahedral Intermediate Protonated Tetrahedral Intermediate Tetrahedral Intermediate->Protonated Tetrahedral Intermediate Proton Transfer Protonated Formic Acid + Isobutanol Protonated Formic Acid + Isobutanol Protonated Tetrahedral Intermediate->Protonated Formic Acid + Isobutanol - Isobutanol Formic Acid + Isobutanol Formic Acid + Isobutanol Protonated Formic Acid + Isobutanol->Formic Acid + Isobutanol - H+

Figure 1: Acid-Catalyzed Hydrolysis Mechanism (A_AC2)
Kinetics

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Butyl Formate in Water-DMSO Mixtures [5]

Temperature (°C)Mole % DMSORate Constant (k) x 10^5 (s^-1)
2001.82
20101.65
20201.48
3003.45
30103.12
30202.80
4006.50
40105.85
40205.25

Note: This data is for n-butyl formate and serves as an illustrative example of the expected kinetic behavior of this compound.

The activation energy for the acid-catalyzed hydrolysis of formate esters is typically in the range of 50-70 kJ/mol.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that produces isobutanol and a formate salt.[4]

Reaction Mechanism

Saponification of esters generally proceeds via the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (isobutoxide in this case), which subsequently deprotonates the newly formed formic acid to yield isobutanol and a formate ion.

Base_Hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Formic Acid + Isobutoxide Formic Acid + Isobutoxide Tetrahedral Intermediate->Formic Acid + Isobutoxide Elimination Formate + Isobutanol Formate + Isobutanol Formic Acid + Isobutoxide->Formate + Isobutanol Proton Transfer Acid_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_calc Calculation A1 Equilibrate this compound and HCl solution to desired temperature B1 Mix reactants and start timer A1->B1 B2 Withdraw aliquots at regular time intervals B1->B2 B3 Quench reaction in ice-cold water B2->B3 C1 Titrate with standardized NaOH B3->C1 C2 Record titration volume C1->C2 D1 Plot ln(V∞ - Vt) vs. time C2->D1 D2 Determine rate constant (k) from the slope D1->D2 Base_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_calc Calculation A1 Equilibrate this compound and NaOH solution to desired temperature B1 Mix reactants and start timer A1->B1 B2 Withdraw aliquots at regular time intervals B1->B2 B3 Quench reaction with excess standard HCl B2->B3 C1 Back-titrate with standardized NaOH B3->C1 C2 Record titration volume C1->C2 D1 Plot 1/[OH⁻] vs. time (for equal initial concentrations) C2->D1 D2 Determine rate constant (k) from the slope D1->D2

References

An In-depth Technical Guide to the Odor Profile and Taste Characteristics of Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl formate (B1220265) (C₅H₁₀O₂) is a volatile ester recognized for its significant contribution to the characteristic aromas of various fruits and fermented products. Its pleasant sensory profile makes it a valuable compound in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the odor and taste characteristics of isobutyl formate, including its qualitative descriptors, quantitative thresholds, and the methodologies employed for its sensory evaluation. Detailed experimental protocols for sensory analysis and relevant biochemical pathways are also discussed to provide a thorough understanding for researchers, scientists, and professionals in drug development seeking to utilize or mitigate its sensory impact.

Sensory Profile of this compound

This compound is characterized by a multifaceted sensory profile, primarily dominated by fruity and sweet notes. Its volatile nature allows for ready perception by the olfactory system.

Odor Profile

The odor of this compound is consistently described as pleasant and complex. Multiple sources characterize it with the following descriptors:

  • Fruity: This is the most prominent descriptor, with specific notes reminiscent of raspberry, pear, and apple.[1][2][3][4]

  • Sweet: A distinct sweet aromatic character is consistently reported.[2][5][6][7][8]

  • Ethereal: An ethereal or solvent-like note is also a key component of its odor profile.[2][5][6][8]

  • Rummy: Several sources describe a rum-like nuance, adding a layer of complexity to its aroma.[6][7][8][9]

  • Berry: Undertones of berry are also associated with its scent.[7]

Taste Characteristics

The taste of this compound aligns closely with its aromatic profile. The primary taste descriptors include:

  • Sweet: A sweet taste is the most frequently cited characteristic.[6][8]

  • Rummy: A taste reminiscent of rum is also a notable feature.[6][8]

  • Fruity: A general fruity taste is also perceived.

Quantitative Sensory Data

Quantitative data for the sensory perception of this compound is crucial for its application in product formulation and for understanding its potential impact as an impurity.

Odor Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For this compound, the reported odor threshold is:

ParameterValueMediumReference
Odor Threshold0.49 ppmNot Specified[5]
Taste Threshold

Physicochemical Properties

The sensory characteristics of this compound are influenced by its physicochemical properties, which determine its volatility and interaction with sensory receptors.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[3][9]
Molecular Weight 102.13 g/mol [9]
Appearance Colorless liquid[3][4][9]
Boiling Point 98.4 °C[10]
Flash Point 10 °C[5]
Solubility Limited solubility in water; miscible with most organic solvents.[9]

Experimental Protocols for Sensory Evaluation

The determination of the odor and taste characteristics of this compound relies on standardized sensory evaluation methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., diethyl ether) is prepared.

  • Instrumentation: A gas chromatograph equipped with a sniffing port is used. The GC column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

  • Analysis: As the separated compounds elute from the GC column, a trained sensory panelist sniffs the effluent at the sniffing port and records the perceived odor descriptors and their intensity over time.

  • Data Correlation: The retention times of the perceived odors are correlated with the peaks on the chromatogram to identify the compounds responsible for specific aromas.

GC_O_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-O Analysis cluster_Data Data Acquisition & Correlation Sample This compound Sample Solution Diluted Sample Sample->Solution Solvent Solvent Solvent->Solution Injector GC Injector Solution->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS Detector (FID/MS) Splitter->FID_MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram FID_MS->Chromatogram Aromagram Aromagram Sniffing_Port->Aromagram Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation Report Report Correlation->Report Odor Profile

A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Descriptive Sensory Panel Analysis

Descriptive analysis with a trained sensory panel is used to generate a detailed profile of the odor and taste of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and taste attributes.

  • Sample Preparation: A series of concentrations of this compound in a neutral medium (e.g., water for taste, odorless oil for aroma) are prepared.

  • Evaluation: Panelists evaluate the samples in a controlled environment. They individually rate the intensity of various descriptors (e.g., fruity, sweet, ethereal) on a labeled magnitude scale.

  • Data Analysis: The data from the panelists are statistically analyzed (e.g., using Analysis of Variance) to generate a quantitative descriptive profile of the sensory characteristics.

Sensory_Panel_Workflow cluster_Setup Panel & Sample Setup cluster_Evaluation Sensory Evaluation cluster_Analysis Data Analysis & Reporting Panel_Selection Panelist Selection Panel_Training Panelist Training Panel_Selection->Panel_Training Individual_Eval Individual Evaluation Panel_Training->Individual_Eval Sample_Prep Sample Preparation Sample_Prep->Individual_Eval Data_Collection Data Collection Individual_Eval->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Profile_Generation Profile Generation Stat_Analysis->Profile_Generation Report Final Sensory Report Profile_Generation->Report

A typical workflow for descriptive sensory panel analysis.

Biochemical Context: Ester Biosynthesis

Esters like this compound are naturally synthesized in fruits and other biological systems through enzymatic reactions. The primary pathway involves the esterification of an alcohol with a carboxylic acid, catalyzed by alcohol acyltransferase (AAT).

In the case of this compound, the precursors are isobutanol and formic acid. The biosynthesis of isobutanol can occur through the degradation of amino acids (e.g., valine), while formic acid can be a product of various metabolic pathways.

Ester_Biosynthesis cluster_Precursors Precursor Synthesis cluster_Esterification Esterification Amino_Acid Amino Acid (e.g., Valine) Isobutanol Isobutanol Amino_Acid->Isobutanol Metabolic_Pathways Metabolic Pathways Formic_Acid Formic Acid Metabolic_Pathways->Formic_Acid AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT Substrate Formic_Acid->AAT Substrate Isobutyl_Formate This compound AAT->Isobutyl_Formate

A simplified diagram of the biosynthesis of this compound.

Olfactory Signaling Pathway

The perception of this compound's odor begins with the interaction of the molecule with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been identified, the general mechanism of olfaction is well-understood.

  • Binding: Volatile this compound molecules bind to specific G-protein coupled receptors on the cilia of olfactory sensory neurons.

  • Signal Transduction: This binding activates a cascade of intracellular events, leading to the generation of an electrical signal.

  • Signal Transmission: The electrical signal is transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signals are processed and then relayed to higher brain centers, where the odor is perceived and identified.

Applications in Research and Development

A thorough understanding of the sensory properties of this compound is critical in several areas:

  • Flavor and Fragrance Industry: For the creation of new and the modification of existing flavor and fragrance profiles.

  • Food and Beverage Production: To monitor and control the formation of desirable or undesirable aroma compounds during fermentation and processing.

  • Pharmaceutical Development: In the formulation of palatable oral medications, where fruity esters can be used to mask unpleasant tastes of active pharmaceutical ingredients (APIs). Understanding its sensory impact is also important when it is present as a volatile impurity.

Conclusion

This compound possesses a distinct and pleasant sensory profile characterized by fruity, sweet, ethereal, and rum-like notes. While its odor threshold has been quantified, further research is needed to determine its taste threshold and to identify the specific olfactory receptors with which it interacts. The methodologies of Gas Chromatography-Olfactometry and descriptive sensory panel analysis are essential tools for the detailed characterization of its sensory properties. This technical guide provides a foundational understanding for researchers and professionals working with this versatile flavor and aroma compound.

References

Methodological & Application

Application Notes and Protocols for Isobutyl Formate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl formate (B1220265), a colorless liquid with a characteristic fruity odor, is emerging as a versatile and sustainable solvent for various applications in organic synthesis.[1][2] Its favorable physical and chemical properties, including a moderate boiling point, good solvency for a range of organic compounds, and miscibility with common organic solvents, make it a potential alternative to more hazardous traditional solvents.[2][3] This document provides detailed application notes and experimental protocols for the use of isobutyl formate as a solvent in organic synthesis, including its synthesis, physical properties, and potential applications in key organic reactions.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is crucial for its effective application in organic synthesis. This compound's properties make it suitable for a range of reaction conditions.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless liquid[2]
Odor Fruity, ethereal[4]
Boiling Point 98.4 °C[5]
Melting Point -95 °C[2]
Density 0.885 g/mL at 25 °C[5]
Flash Point 10 °C (50 °F)[4]
Solubility in Water 10.2 mg/mL at 25 °C[2][3]
Miscibility Miscible with most organic solvents[3]
Vapor Density 3.52 (vs air)[6]
Refractive Index n20/D 1.385[5]

Synthesis of this compound

This compound is readily synthesized via the Fischer esterification of isobutanol with formic acid, typically using an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isobutanol

  • Formic acid (88% or higher)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add isobutanol and a molar excess of formic acid (e.g., 1.2 to 1.5 equivalents).

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the this compound by fractional distillation, collecting the fraction boiling at approximately 98 °C.

Logical Workflow for this compound Synthesis:

G Reactants Isobutanol + Formic Acid Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reaction Reflux (2-4h) Catalyst->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄/Na₂SO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Fischer esterification workflow for this compound synthesis.

Applications in Organic Synthesis

While this compound is widely recognized as a flavoring agent and a solvent for coatings, its application in fine chemical synthesis is an area of growing interest. Its ester functionality, however, necessitates careful consideration of its compatibility with certain reagents.

Peptide Synthesis

One documented application of this compound is in peptide synthesis. Specifically, it has been used in the formation of peptide bonds during the synthesis of pteroyl-(γ-L-glutamyl)n-L-glutamic acid.[6] The use of this compound in this context suggests its suitability as a solvent for coupling reactions involving protected amino acids.

Proposed Experimental Protocol: Dipeptide Formation using this compound

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • C-protected amino acid methyl ester (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., DCC or EDC·HCl)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • This compound (anhydrous)

  • Ethyl acetate (B1210297)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid in anhydrous this compound.

  • Add the C-protected amino acid methyl ester hydrochloride and the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Signaling Pathway for Peptide Coupling:

G AminoAcid1 N-protected Amino Acid ActiveEster Activated Ester Intermediate AminoAcid1->ActiveEster CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->ActiveEster Dipeptide Protected Dipeptide ActiveEster->Dipeptide AminoAcid2 C-protected Amino Acid Ester AminoAcid2->Dipeptide

Caption: Activation and coupling in peptide synthesis.

Potential Applications and Considerations

Based on its physicochemical properties, this compound can be considered as a potential solvent for a variety of other organic reactions. However, its ester functionality makes it susceptible to nucleophilic attack, especially by strong nucleophiles like Grignard reagents.

Reaction Classes and Suitability of this compound as a Solvent:

Reaction ClassSuitabilityRationale and Considerations
Acylation (e.g., Friedel-Crafts) Potentially Suitable This compound is an aprotic solvent and should be compatible with Lewis acids like AlCl₃. However, its polarity is lower than that of nitrobenzene, which may affect reaction rates.
Alkylation (e.g., Friedel-Crafts) Potentially Suitable Similar to acylation, its aprotic nature is advantageous. Compatibility with the alkylating agent and Lewis acid should be verified.
Condensation Reactions (e.g., Aldol, Claisen) Conditionally Suitable For base-catalyzed condensations, the ester group of this compound could potentially undergo side reactions (e.g., self-condensation). Its use would be more appropriate for acid-catalyzed condensations.
Grignard Reactions Not Suitable Grignard reagents are strong nucleophiles and will react with the ester carbonyl group of this compound.[7][8] This would consume the Grignard reagent and lead to the formation of a tertiary alcohol after workup.
Palladium-Catalyzed Cross-Coupling Reactions Potentially Suitable The choice of solvent can significantly influence the outcome of cross-coupling reactions.[9] As a polar aprotic solvent, this compound could be a viable alternative to solvents like THF or dioxane in certain cases. However, its compatibility with the specific catalyst, base, and substrates would need to be experimentally determined. Formate salts are known to act as reducing agents in some palladium-catalyzed reactions, which could be a consideration.[10]
Purification and Crystallization Suitable Its moderate boiling point and good solvency for a range of organic compounds make this compound a good candidate for use as a solvent for purification by crystallization or as a component of the eluent in column chromatography.

Decision-Making Flowchart for Solvent Selection:

G Start Reaction Type? Grignard Grignard Reaction? Start->Grignard StrongNucleophile Other Strong Nucleophiles? Grignard->StrongNucleophile No NotSuitable This compound NOT SUITABLE Grignard->NotSuitable Yes CrossCoupling Pd-Catalyzed Cross-Coupling? StrongNucleophile->CrossCoupling No StrongNucleophile->NotSuitable Yes AcylationAlkylation Acylation/ Alkylation? CrossCoupling->AcylationAlkylation PotentiallySuitable This compound POTENTIALLY SUITABLE (Experimental Verification Needed) CrossCoupling->PotentiallySuitable Other Other Reactions AcylationAlkylation->Other AcylationAlkylation->PotentiallySuitable Suitable This compound SUITABLE Other->Suitable

Caption: Solvent selection guide for this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Highly flammable. Keep away from heat, sparks, and open flames.[4][5]

  • Inhalation: Vapors may be narcotic and irritating in high concentrations.[2] Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[5]

Conclusion

This compound presents itself as a promising, sustainable solvent for specific applications in organic synthesis, most notably demonstrated in peptide coupling reactions. Its utility in other reaction classes requires careful consideration of its ester functionality and compatibility with reagents. The provided protocols and data serve as a foundation for researchers to explore the potential of this compound as a greener alternative in their synthetic endeavors, with the caveat that experimental validation is crucial for new applications.

References

Isobutyl Formate: Application Notes and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isobutyl formate (B1220265), a key ester in the flavor and fragrance industry. This document details its sensory profile, applications, and recommended usage levels. Furthermore, it outlines detailed experimental protocols for sensory evaluation and stability testing to assist researchers in effectively utilizing this versatile ingredient.

Application Notes

Chemical Name: 2-methylpropyl methanoate CAS Number: 542-55-2 FEMA Number: 2197

Isobutyl formate is a colorless liquid ester known for its characteristic sweet, fruity, and ethereal aroma with rum-like nuances.[1][2] It is formed from the esterification of isobutanol and formic acid.[2][3] Its pleasant scent and versatile properties make it a valuable component in a wide array of flavor and fragrance formulations.

Sensory Profile:

  • Odor: Fruity, sweet, ethereal, with notes of rum, pear, and apple.[1][3]

  • Taste: Sweet and reminiscent of rum.[1][4]

Applications in the Flavor Industry: this compound is a synthetic flavoring agent used to impart fruity and tropical notes to various food and beverage products. It is particularly effective in creating profiles such as pear, raspberry, and other berry flavors.[1][4] Common applications include:

  • Beverages

  • Ice cream and other frozen desserts

  • Candy and confectionery

  • Baked goods

Applications in the Fragrance Industry: In perfumery, this compound serves as a top note ingredient, contributing a fresh and fruity lift to fragrance compositions. It is often used in:

  • Perfumes and colognes

  • Personal care products such as soaps, lotions, and shampoos

  • Household products like air fresheners and detergents

Regulatory and Safety Information:

  • The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed no safety concern at current levels of intake when used as a flavoring agent.[5][6]

  • It is classified as a flammable liquid and should be handled with appropriate safety precautions, including proper ventilation and storage away from ignition sources.[7][8][9]

  • Contact with this compound may cause skin and eye irritation.[7]

Quantitative Data

PropertyValueReference
Appearance Colorless to pale yellow liquid[6]
Molecular Weight 102.13 g/mol [3]
Boiling Point 98.4 °C[1]
Flash Point 10 °C (50 °F)[10]
Specific Gravity 0.876 - 0.886 @ 25 °C[10]
Solubility Soluble in organic solvents, slightly soluble in water[3][11]
Recommended Food Use 2 - 18 ppm[1][4]
Recommended Fragrance Use Up to 1.0% in fragrance concentrate[10]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To determine the sensory threshold and characterize the flavor profile of this compound in a model beverage system.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass beakers and graduated cylinders

  • Volumetric flasks

  • Micropipettes

  • Odor-free sample cups with lids

  • Sensory evaluation booths

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.

  • Beverage Base Preparation: Prepare a simple sugar-acid beverage base by dissolving 10% sucrose and 0.1% citric acid in deionized water.

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the beverage base to achieve concentrations ranging from 0.5 to 20 ppm. A control sample (beverage base only) should also be prepared.

  • Panelist Selection: Recruit and screen a panel of 15-20 individuals trained in sensory evaluation.

  • Testing Methodology: Employ a triangle test or a paired comparison test to determine the detection threshold. For descriptive analysis, present the samples to the panelists and ask them to rate the intensity of various flavor attributes (e.g., fruity, sweet, rum-like, chemical) on a labeled magnitude scale.

  • Data Analysis: Analyze the threshold data using appropriate statistical methods (e.g., ASTM E679). Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensities across concentrations.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase prep_stock Prepare 1% this compound Stock Solution prep_samples Prepare Dilutions (0.5-20 ppm) and Control prep_stock->prep_samples prep_base Prepare Beverage Base (10% Sucrose, 0.1% Citric Acid) prep_base->prep_samples panel_selection Select and Train Sensory Panel prep_samples->panel_selection threshold_test Conduct Threshold Testing (Triangle Test) panel_selection->threshold_test descriptive_analysis Conduct Descriptive Analysis threshold_test->descriptive_analysis analyze_threshold Analyze Threshold Data (ASTM E679) threshold_test->analyze_threshold analyze_descriptive Analyze Descriptive Data (ANOVA) descriptive_analysis->analyze_descriptive report Generate Sensory Report analyze_threshold->report analyze_descriptive->report Stability_Testing_Workflow cluster_prep Preparation & Initial Analysis cluster_storage Accelerated Storage cluster_analysis Analysis & Reporting prep_sample Prepare 1% this compound in Fragrance Base initial_analysis Initial GC-FID Analysis (T=0) prep_sample->initial_analysis store_4c Store at 4°C (Control) initial_analysis->store_4c store_25c Store at 25°C initial_analysis->store_25c store_40c Store at 40°C initial_analysis->store_40c periodic_analysis Periodic GC-FID Analysis (Weeks 1, 2, 4, 8, 12) store_4c->periodic_analysis store_25c->periodic_analysis store_40c->periodic_analysis data_analysis Plot Concentration vs. Time & Calculate Degradation periodic_analysis->data_analysis report Generate Stability Report data_analysis->report Logical_Relationships cluster_input Input Factors cluster_interaction Interactions cluster_output Output isobutyl_formate This compound (Fruity, Rum-like) synergy Synergistic/Antagonistic Effects isobutyl_formate->synergy other_ingredients Other Flavor/Fragrance Ingredients other_ingredients->synergy product_matrix Product Matrix (e.g., Beverage, Lotion) release Matrix Effects on Volatility & Release product_matrix->release concentration Concentration final_perception Final Sensory Perception concentration->final_perception synergy->final_perception release->final_perception

References

Application Note: Analysis of Isobutyl Formate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl formate (B1220265) (2-methylpropyl methanoate) is a volatile ester recognized for its sweet, ethereal, and fruity aroma. It is a significant component in the flavor and fragrance profile of various food products, beverages, and is also used in the formulation of perfumes. Accurate and reliable quantification of isobutyl formate is essential for quality control in the food and beverage industry, fragrance development, and in the study of volatile organic compounds (VOCs) in various matrices.

This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. The methodology covers sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile compounds in liquid and solid samples. This method is particularly well-suited for complex matrices such as beverages and food products.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa and magnetic screw caps

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath with magnetic stirrer

  • Gas-tight syringe (for standard preparation)

  • Sodium chloride (NaCl), analytical grade

  • This compound, analytical standard

  • Internal Standard (IS) solution (e.g., d6-ethanol or other suitable deuterated compound)

  • Methanol or ethanol, GC grade (for standard preparation)

Procedure:

  • Sample Collection: Place 5 mL of the liquid sample (e.g., fruit juice, wine) or 2 g of a homogenized solid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • Equilibration and Extraction: Place the vial in a heater-stirrer or water bath set to 40°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.

  • Desorption: After extraction, retract the SPME fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the analytical column.

Instrumental Analysis: GC-MS Parameters

The following GC-MS parameters are recommended and can be optimized based on the specific instrument and analytical requirements.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Inlet Temperature250°C
Injection ModeSplitless (with SPME)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40°C, hold for 2 min; ramp to 150°C at 5°C/min; ramp to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temp280°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 35-350
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrum of this compound

The identification of this compound is confirmed by its characteristic mass spectrum obtained by electron ionization. The NIST WebBook provides a reference spectrum for this compound (CAS No. 542-55-2).[1]

Table 2: Characteristic Mass Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Ion Fragment
41100.0[C₃H₅]⁺
4395.9[C₃H₇]⁺
5778.4[C₄H₉]⁺
2963.8[CHO]⁺
7434.6[C₃H₆O₂]⁺
1021.5[C₅H₁₀O₂]⁺ (Molecular Ion)

Data is indicative and may vary slightly based on instrumentation.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 3: Typical Quantitative Parameters (Example)

ParameterValue
Retention Time (RT)~ 5-7 minutes (on a DB-5ms column)
Quantifier Ion (m/z)41
Qualifier Ions (m/z)43, 57
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Linearity (R²)> 0.995

These values are illustrative and should be determined for each specific method and instrument.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Spiking Internal Standard Spiking Sample->Spiking Add IS HSSpme HS-SPME Extraction Spiking->HSSpme Equilibrate & Extract GCMS GC-MS Analysis HSSpme->GCMS Desorb & Inject Identification Peak Identification (Mass Spectrum & RT) GCMS->Identification Acquire Data Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Report Quantification->Result

GC-MS analysis workflow for this compound.

Conclusion

This application note provides a detailed protocol for the determination of this compound in various sample matrices using HS-SPME-GC-MS. The method is sensitive, robust, and suitable for both qualitative and quantitative analysis. The provided experimental parameters and workflow can be adapted by researchers and scientists for quality control and research applications in the food, beverage, and fragrance industries.

References

Application Note: High-Yield Synthesis of Isobutyl Formate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of isobutyl formate (B1220265), an important ester with applications as a flavoring agent and specialty solvent. The described method utilizes the Fischer esterification of isobutanol with formic acid, catalyzed by concentrated sulfuric acid. This process is characterized by its straightforward procedure, accessible reagents, and good yield. This document outlines the reaction parameters, a step-by-step experimental protocol, and a comprehensive purification procedure. All quantitative data is presented in a structured table for clarity, and a visual workflow of the process is provided.

Introduction

Isobutyl formate (2-methylpropyl methanoate) is a colorless liquid with a characteristic sweet, fruity, and ethereal odor.[1] It is an organic ester commonly used as a fragrance and flavoring ingredient in the food and cosmetics industries.[1][2] Additionally, it serves as a specialty solvent for various applications, including for dyes, lacquers, and adhesives.[1] The most common method for its synthesis is the Fischer esterification, which involves the acid-catalyzed reaction between an alcohol (isobutanol) and a carboxylic acid (formic acid).[3][4] This equilibrium-driven reaction produces the ester and water.[5] To favor the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used, and a strong acid catalyst, such as sulfuric acid, is employed to increase the reaction rate.[6][7]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

(CH₃)₂CHCH₂OH + HCOOH ⇌ (CH₃)₂CHCH₂OCHO + H₂O[5] Isobutanol + Formic Acid ⇌ this compound + Water

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the formic acid by the sulfuric acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isobutanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and yields the final product, this compound.

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures.[8]

Materials:

  • Isobutanol (2-methyl-1-propanol)

  • Formic acid (≥88%)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Distillation apparatus

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask containing a magnetic stir bar, add 23.1 mL of isobutanol.

  • Addition of Reactants: To the stirred isobutanol, slowly add 19.5 mL of formic acid.

  • Catalyst Addition: Carefully add 5.0 mL of concentrated sulfuric acid dropwise to the reaction mixture. The addition is exothermic and should be done slowly with cooling if necessary.

  • Reflux: Attach a reflux condenser to the flask and turn on the cooling water. Heat the mixture to reflux (approximately 100-110°C) using a heating mantle or oil bath and maintain the reflux with continuous stirring for 2.5 hours.[8]

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a 250 mL separatory funnel. Add 50 mL of cold deionized water and shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining formic acid and sulfuric acid. Discard the aqueous layer after each wash.

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude ester. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Isolation: Decant or filter the dried organic layer into a clean, dry round-bottom flask.

  • Purification: Purify the this compound by fractional distillation. Collect the fraction boiling between 97°C and 99°C.[4] Alternatively, the solvent can be removed using a rotary evaporator to yield the crude product.

Data Presentation

ParameterValueReference(s)
Reactants
Isobutanol Volume23.1 mL[8]
Formic Acid Volume19.5 mLCalculated
Catalyst
Concentrated Sulfuric Acid5.0 mL[8]
Reaction Conditions
Reaction TemperatureReflux (approx. 100-110°C)[8]
Reaction Time2.5 hours[8]
Product Information
Product NameThis compound[3]
Molecular FormulaC₅H₁₀O₂[9]
Molecular Weight102.13 g/mol [9]
Boiling Point98.4°C[4]
Density0.885 g/mL at 25°C[4]
Expected Yield
Theoretical Yield~26 gCalculated
Reported Experimental Yield52.1% - 54%[8]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Isobutanol, Formic Acid, and H₂SO₄ reflux 2. Reflux for 2.5 hours at 100-110°C reactants->reflux cool 3. Cool to Room Temperature reflux->cool wash_water 4. Wash with Cold Water cool->wash_water wash_bicarb 5. Neutralize with Sat. NaHCO₃ Solution wash_water->wash_bicarb wash_brine 6. Wash with Brine Solution wash_bicarb->wash_brine dry 7. Dry with Anhydrous MgSO₄ wash_brine->dry distill 8. Fractional Distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Fischer Esterification

Fischer_Esterification reactants Reactants: Isobutanol & Formic Acid reaction Fischer Esterification (Reversible Reaction) reactants->reaction catalyst Catalyst: Conc. H₂SO₄ catalyst->reaction conditions Conditions: Reflux (Heat) conditions->reaction products Products: This compound & Water reaction->products

Caption: Key components of the Fischer esterification process.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid and formic acid are corrosive and can cause severe burns. Handle with extreme care.

  • Isobutanol and this compound are flammable. Keep away from open flames and ignition sources.

  • When using a separatory funnel, vent frequently to avoid pressure buildup.

Conclusion

The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain a high-purity product with a good yield. This protocol is suitable for laboratory-scale synthesis and can be adapted for various research and development applications.

References

Application Notes and Protocols: Isobutyl Formate and Other Reagents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-terminal formylation in peptide synthesis, a critical modification for enhancing the biological activity and stability of therapeutic peptides and research tools. N-formylated peptides are crucial in various biological contexts, including immune responses and epigenetics.

This document details established, high-yield methods for on-resin peptide formylation and presents a theoretical protocol for the application of isobutyl formate (B1220265), a reagent with specific applications in peptide chemistry.

Introduction to N-Terminal Formylation

N-terminal formylation is a post-translational modification that significantly impacts the biological function of peptides. It is a hallmark of bacterial proteins and is recognized by the human immune system. In pharmaceutical development, N-formylation can increase a peptide's stability against degradation by aminopeptidases, thereby extending its half-life in vivo.

Established Methods for On-Resin N-Formylation

Several reliable methods for the N-formylation of peptides on a solid support are widely utilized. The most common and effective approaches include the activation of formic acid with a carbodiimide (B86325) and the in-situ generation of a mixed formic anhydride (B1165640). More recently, other reagents like 4-nitrophenyl formate have also been shown to be effective.

Quantitative Data Summary of Established Formylation Methods
Formylating Agent/MethodYieldReaction Temperature (°C)Reaction TimeNotes
Formic Acid / DCC70-75%[1][2]4[1][2]Overnight[2][3]Yields drop significantly at higher temperatures (e.g., 5% at room temperature)[1][2].
Acetic Formic Anhydride>90%[4]Room Temperature[4][5]1-2 hours[6]A rapid and efficient one-pot procedure[5][6].
4-Nitrophenyl FormateHigh25-5020 min - 3 hFound to be a convenient reagent with high formylation degree[7].

Experimental Protocols

Protocol 1: On-Resin N-Formylation using Formic Acid and DCC

This protocol is based on the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) to generate a reactive intermediate that efficiently formylates the N-terminal amine of the resin-bound peptide.[3][8]

Materials:

  • Peptidyl-resin (with a free N-terminal amine)

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIEA)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate flask, dissolve DCC (12.5 mmol) in diethyl ether (14.5 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add formic acid (25 mmol) to the DCC solution.

    • Stir the reaction mixture at 0°C for 4 hours.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under vacuum to a final volume of approximately 2 mL.

  • On-Resin Formylation:

    • Swell the peptidyl-resin in DMF in a reaction vessel.

    • Add the prepared formylating reagent to the resin.

    • Add DIEA (125 µmol) to the reaction mixture.

    • Gently agitate the mixture at 4°C overnight.[3][8]

    • Wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the formylated resin with a standard cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude formylated peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

Protocol 2: Rapid On-Resin N-Formylation using Acetic Formic Anhydride

This one-pot procedure involves the in-situ generation of the potent formylating agent, acetic formic anhydride.[4][5][6]

Materials:

  • Peptidyl-resin (with a free N-terminal amine)

  • N,N-Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Formic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard cleavage cocktail

Procedure:

  • Resin Swelling:

    • Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • On-Resin Formylation:

    • To the swollen resin, add pyridine and formic acid.

    • Slowly add acetic anhydride dropwise over 10 minutes while stirring.[4]

    • Continue to agitate the reaction mixture at room temperature for 1-2 hours.[6]

    • Wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 3 and 4 from Protocol 1.

Isobutyl Formate in Peptide Synthesis

While not a commonly cited reagent for direct N-terminal formylation, this compound has been used in specific peptide synthesis applications, notably in the formation of mixed anhydrides for peptide bond coupling.[9][10] For instance, in the solid-phase synthesis of pteroyl-(γ-L-glutamyl)n-L-glutamic acid, the mixed anhydride of the amino acid and this compound is used for the coupling step.[9]

Theoretically Proposed Protocol for On-Resin N-Formylation with this compound

The following protocol is a theoretical proposition based on the chemical properties of this compound as a formylating agent. This method has not been extensively validated in the literature for general on-resin peptide formylation and should be optimized for specific peptide sequences.

Materials:

  • Peptidyl-resin (with a free N-terminal amine)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard cleavage cocktail

Procedure:

  • Resin Swelling:

    • Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • On-Resin Formylation:

    • Dissolve an excess of this compound (e.g., 10-20 equivalents relative to the resin loading) in DMF.

    • Add the solution to the swollen resin.

    • Optionally, add a catalytic amount of a non-nucleophilic base (e.g., 0.1-1 equivalent of DIEA).

    • Agitate the mixture at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction.

    • Monitor the reaction progress using a qualitative method (e.g., Kaiser test).

    • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 3 and 4 from Protocol 1.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Peptide Synthesis Start Start Resin_Swelling Swell Peptidyl-Resin in DMF Start->Resin_Swelling Formylation On-Resin N-Formylation Resin_Swelling->Formylation Washing Wash Resin (DMF, DCM, Ether) Formylation->Washing Drying Dry Resin Washing->Drying Cleavage Cleavage & Deprotection (TFA Cocktail) Drying->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: General experimental workflow for on-resin N-formylation of peptides.

formylation_methods cluster_dcc Method 1: Formic Acid / DCC cluster_anhydride Method 2: Acetic Formic Anhydride cluster_isobutyl Proposed Method: this compound Peptidyl_Resin Peptidyl-Resin (Free N-Terminus) Formylation_DCC Formylation (4°C, overnight) Peptidyl_Resin->Formylation_DCC Formylation_Anhydride Formylation (RT, 1-2h) Peptidyl_Resin->Formylation_Anhydride Formylation_Isobutyl Formylation (RT or gentle heat) Peptidyl_Resin->Formylation_Isobutyl Formic_Acid_DCC Formic Acid + DCC (0°C, 4h in Ether) Active_Intermediate Active Formylating Reagent Formic_Acid_DCC->Active_Intermediate Active_Intermediate->Formylation_DCC Formylated_Peptide N-Formylated Peptidyl-Resin Formylation_DCC->Formylated_Peptide Formic_Acid_Anhydride Formic Acid + Acetic Anhydride + Pyridine (in situ) Mixed_Anhydride Acetic Formic Anhydride Formic_Acid_Anhydride->Mixed_Anhydride Mixed_Anhydride->Formylation_Anhydride Formylation_Anhydride->Formylated_Peptide Isobutyl_Formate This compound (Excess) Isobutyl_Formate->Formylation_Isobutyl Formylation_Isobutyl->Formylated_Peptide

Caption: Comparison of different on-resin N-formylation methodologies.

signaling_pathway N_Formyl_Peptide N-Formyl Peptide FPR Formyl Peptide Receptor (FPR) (G-protein coupled receptor) N_Formyl_Peptide->FPR binds to G_Protein G-Protein Activation FPR->G_Protein Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (e.g., Chemotaxis, Phagocytosis, Inflammatory Mediator Release) Downstream_Signaling->Cellular_Response

Caption: Simplified signaling pathway initiated by N-formyl peptides.

References

Application Notes and Protocols for the Analysis of Isobutyl Formate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl formate (B1220265) is a volatile ester known for its fruity, rum-like aroma and is used as a synthetic flavoring agent in a variety of food products, including beverages, ice cream, candy, and baked goods.[1][2] The accurate and sensitive quantification of isobutyl formate is crucial for quality control, ensuring product consistency, and meeting regulatory standards. This document provides detailed analytical methods for the determination of this compound in food matrices, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile compounds in complex food samples, offering high sensitivity, minimal sample preparation, and being a solvent-free approach.[3]

These application notes are intended for researchers, scientists, and professionals in the food and beverage industry involved in quality control and product development.

Analytical Principle

The analytical workflow involves the extraction of volatile compounds, including this compound, from the headspace of a food sample using an SPME fiber. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph, where they are separated based on their boiling points and polarity. The separated compounds are subsequently detected and quantified by a mass spectrometer.

Experimental Protocols

Protocol 1: Analysis of this compound in Alcoholic Beverages (e.g., Beer)

This protocol is designed for the quantification of this compound in alcoholic beverages like beer.

1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Internal Standard (IS): e.g., n-Butanol or a suitable stable isotope-labeled standard

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Methanol, HPLC grade

  • 20 mL headspace vials with PTFE/silicone septa and magnetic screw caps

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte polarity coverage.[4]

2. Sample Preparation

  • If the beverage is carbonated, degas a suitable volume by sonication for 10-15 minutes.[3]

  • Transfer 5 mL of the degassed sample into a 20 mL headspace vial.[3]

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.[3]

  • Spike the sample with the internal standard to a final concentration of 10 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

3. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray of the GC system.

  • Incubate the vial at 60°C for 7.5 minutes with agitation (e.g., 500 rpm with intermittent shaking) to allow for equilibration of this compound between the sample and the headspace.[4]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.[3]

4. GC-MS Analysis

  • Injector: Thermally desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[3][4]

  • Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 15°C/min and hold for 2 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Quantifier Ion for this compound: m/z 43 (base peak).

    • Qualifier Ions for this compound: m/z 57, 74.

5. Calibration and Quantification

Prepare a series of calibration standards in a matrix similar to the sample (e.g., a model wine or beer) by spiking with known concentrations of this compound. Analyze the standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from this calibration curve.

Protocol 2: Analysis of this compound in Fruit Juices

This protocol is adapted for the analysis of this compound in clear or pulpy fruit juices.

1. Materials and Reagents

  • Same as Protocol 1.

2. Sample Preparation

  • For juices with pulp, centrifuge the sample at 5000 rpm for 10 minutes to separate the clear supernatant.[3]

  • Transfer 5 mL of the clear juice supernatant into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial.[3]

  • Spike with the internal standard.

  • Seal the vial immediately.

3. HS-SPME and GC-MS Analysis

Follow the same HS-SPME and GC-MS analysis parameters as described in Protocol 1. The matrix of fruit juices is different from alcoholic beverages, which may slightly affect the partitioning of the analyte into the headspace. Therefore, method validation is crucial.

Data Presentation

The following table summarizes typical quantitative data for the analysis of volatile esters in food matrices using HS-SPME-GC-MS. The values for this compound are based on data for similar esters where specific data is not available.

ParameterBeverage Matrix (Beer/Wine)Fruit Juice MatrixReference Compounds
Linearity (R²) > 0.99> 0.99Ethyl Acetate, Isoamyl Acetate, Ethyl Butyrate
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.5 - 2.0 µg/LVarious esters in beer and other beverages
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L1.5 - 6.0 µg/LVarious esters in beer and other beverages
Recovery (%) 85 - 110%80 - 115%Spiked samples of similar esters in food matrices
Precision (RSD%) < 10%< 15%Repeatability and intermediate precision studies

Method Validation

For routine application, the analytical method should be thoroughly validated according to international guidelines (e.g., ICH, AOAC). Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked blank matrix samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The use of a standard addition procedure can be employed to compensate for matrix effects, which can alter the instrument's response and lead to inaccuracies in the calculated analyte concentration.[5]

Workflow Diagram

The following diagram illustrates the general workflow for the analytical method described.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (e.g., Beer, Juice) Degas Degas (if carbonated) Sample->Degas Carbonated Centrifuge Centrifuge (if pulpy) Sample->Centrifuge Pulpy Aliquot Take Aliquot (5 mL) Sample->Aliquot Clear Liquid Degas->Aliquot Centrifuge->Aliquot Add_Salt Add NaCl (1.5 g) Aliquot->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Headspace Vial Add_IS->Seal_Vial Incubate Incubate and Equilibrate (e.g., 60°C, 7.5 min) Seal_Vial->Incubate Extract Expose SPME Fiber (e.g., 40°C, 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 5 min) Extract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Detection and Identification (Mass Spectrometer) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

References

Application Note: Isobutyl Formate as an Internal Standard in the Gas Chromatographic Analysis of Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of key volatile flavor compounds in alcoholic beverages. The protocol utilizes isobutyl formate (B1220265) as an internal standard (IS) to ensure accuracy and precision in the determination of fusel alcohols and other esters. This methodology is particularly suited for quality control in the food and beverage industry and for the characterization of flavor profiles in product development.

Introduction

The organoleptic properties of alcoholic beverages are largely determined by the presence and concentration of volatile organic compounds (VOCs), such as higher alcohols (fusel oils) and esters. Accurate quantification of these compounds is crucial for quality control, ensuring product consistency, and for research and development of new flavor profiles. Gas chromatography with flame ionization detection (GC-FID) is a widely used technique for this analysis due to its high resolution and sensitivity for volatile analytes.

The use of an internal standard is a critical practice in quantitative GC analysis to compensate for variations in sample injection volume, sample matrix effects, and minor fluctuations in instrument performance. An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and is well-resolved chromatographically from the target compounds. Isobutyl formate, an ester with a characteristic fruity aroma, possesses suitable volatility and chromatographic behavior to serve as an excellent internal standard for the analysis of other esters and alcohols in complex matrices like alcoholic beverages.

This document provides a detailed protocol for the sample preparation and GC-FID analysis of common volatile compounds in a model alcoholic beverage matrix using this compound as the internal standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the internal standard is essential for method development.

PropertyValueReference
Chemical Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 98.4 °C[2]
Flash Point 10 °C[3]
Density 0.885 g/mL at 25 °C[2]
Refractive Index 1.383 - 1.390 at 20 °C[3]
Vapor Pressure 40.1 mmHg at 25 °C[3]
Solubility Soluble in water[2]
Odor Sweet, chemical, ethereal, fruity[3]

Experimental Protocol

This protocol is a representative method for the quantitative analysis of fusel alcohols and selected esters in alcoholic beverages.

Reagents and Materials
  • Analytes:

    • Acetaldehyde (≥99.5%)

    • Ethyl Acetate (≥99.5%)

    • Methanol (B129727) (≥99.8%)

    • n-Propanol (≥99.5%)

    • Isobutanol (≥99.5%)

    • Isoamyl alcohol (3-methyl-1-butanol) (≥99%)

    • Active amyl alcohol (2-methyl-1-butanol) (≥98%)

  • Internal Standard: this compound (≥99%)

  • Solvent: Ethanol (B145695) (20% v/v in deionized water)

  • Sample Matrix: A representative alcoholic beverage (e.g., whiskey, wine, or a model solution).

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in a 100 mL volumetric flask with the 20% ethanol solution.

  • Analyte Stock Solution (1000 mg/L each): Accurately weigh 100 mg of each analyte and dissolve in a single 100 mL volumetric flask with the 20% ethanol solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the 20% ethanol solution to achieve concentrations ranging from 10 mg/L to 500 mg/L. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 mg/L.

Sample Preparation
  • Allow the alcoholic beverage sample to equilibrate to room temperature.

  • If the sample contains a high concentration of non-volatile materials, it may require distillation prior to analysis.[4]

  • In a 10 mL volumetric flask, pipette 5 mL of the beverage sample.

  • Add 1 mL of the 1000 mg/L this compound internal standard stock solution.

  • Bring the volume to 10 mL with the 20% ethanol solution.

  • Mix thoroughly and transfer an aliquot to a 2 mL GC vial for analysis.

Gas Chromatography (GC-FID) Conditions

The following GC parameters are recommended. Optimization may be necessary for specific instruments and applications.

ParameterSetting
GC System Agilent 7890A GC with FID or equivalent
Column DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature 40 °C, hold for 5 minutes. Ramp at 5 °C/min to 150 °C. Ramp at 10 °C/min to 220 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Presentation and Analysis

The use of this compound as an internal standard allows for the accurate calculation of analyte concentrations by correcting for variations in injection volume and detector response. The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Representative Chromatographic Data

The following table presents the expected retention times for the analytes and the internal standard under the specified GC conditions.

CompoundRetention Time (min)
Acetaldehyde~ 4.5
Methanol~ 5.2
Ethyl Acetate~ 6.8
n-Propanol~ 8.5
This compound (IS) ~ 9.2
Isobutanol~ 9.8
Active Amyl Alcohol~ 11.5
Isoamyl Alcohol~ 11.8
Method Validation Parameters (Illustrative)

A validation of the method should be performed to ensure its suitability for the intended application. The following table provides illustrative performance data based on similar validated methods for volatile compounds in alcoholic beverages.[5][6]

ParameterIllustrative Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.3 - 1.5 mg/L
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Workflow Diagrams

The following diagrams illustrate the key processes in this application note.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis IS_Prep Internal Standard (this compound) Preparation IS_Prep->Standard_Prep Sample_Prep Sample Preparation IS_Prep->Sample_Prep Sample_Prep->GC_FID_Analysis Peak_Integration Peak Integration GC_FID_Analysis->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1. Experimental workflow for the GC-FID analysis of volatile compounds.

logical_relationship cluster_output Output Analyte Analyte (e.g., Fusel Alcohols, Esters) GC_System GC System Variability (Injection, Detector) Analyte->GC_System IS Internal Standard (this compound) IS->GC_System Sample_Matrix Sample Matrix (Alcoholic Beverage) Sample_Matrix->Analyte Sample_Matrix->IS Analyte_Response Analyte Response GC_System->Analyte_Response IS_Response IS Response GC_System->IS_Response Ratio Ratio (Analyte Response / IS Response) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Figure 2. Logical relationship of the internal standard method.

Conclusion

The described GC-FID method, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantitative analysis of volatile flavor compounds in alcoholic beverages. The physicochemical properties of this compound make it a suitable internal standard for this application, ensuring good chromatographic separation and stable response. This application note serves as a comprehensive guide for researchers and quality control analysts in the food, beverage, and pharmaceutical industries.

References

Synthesis of Novel Aroma Compounds via Transesterification of Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl formate (B1220265) is a key aroma compound, valued for its sweet, fruity, and rum-like fragrance profile in the flavor and fragrance industry. Beyond its direct use, isobutyl formate serves as a versatile and reactive intermediate for the synthesis of other valuable aroma esters through transesterification. This process involves the exchange of the isobutyl group of this compound with another alcohol, catalyzed by either enzymes or acids. This method provides a straightforward and efficient route to a diverse range of formate esters, each possessing a unique and desirable aroma profile for various applications, including fine fragrances, food and beverage flavoring, and pharmaceuticals.

This document outlines detailed protocols for the synthesis of two exemplary aroma compounds, isoamyl formate and benzyl (B1604629) formate, using this compound as the starting material. Both enzymatic and chemical (acid-catalyzed) transesterification methods are presented to provide flexibility in synthetic strategy, catering to the need for "natural" labels and varying scales of production.

Key Synthetic Pathways

The synthesis of new aroma compounds from this compound is primarily achieved through transesterification. This reaction can be catalyzed by lipases for a green chemistry approach or by traditional acid catalysts for rapid, large-scale production.

Enzymatic Transesterification

Lipase-catalyzed transesterification offers high selectivity and operates under mild reaction conditions, minimizing the formation of byproducts and the degradation of sensitive functional groups. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are particularly effective due to their stability, reusability, and ease of separation from the reaction mixture.

Acid-Catalyzed Transesterification

Acid-catalyzed transesterification is a well-established and cost-effective method for ester synthesis. Strong acids like sulfuric acid are typically used to protonate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. This method is often faster than enzymatic approaches but may require more rigorous purification of the final product.

Data Presentation

The following tables summarize the expected yields and key properties of the synthesized aroma compounds.

Table 1: Synthesis of Isoamyl Formate from this compound

ParameterEnzymatic TransesterificationAcid-Catalyzed Transesterification
Catalyst Novozym® 435 (Immobilized Lipase)Concentrated Sulfuric Acid (H₂SO₄)
Reactants This compound, Isoamyl AlcoholThis compound, Isoamyl Alcohol
Solvent Solvent-free or n-HexaneExcess Isoamyl Alcohol
Temperature 40-60 °CReflux (approx. 120-130 °C)
Reaction Time 24-72 hours4-8 hours
Typical Yield 85-95%70-85%
Aroma Profile Fruity, banana, pearFruity, banana, pear

Table 2: Synthesis of Benzyl Formate from this compound

ParameterEnzymatic TransesterificationAcid-Catalyzed Transesterification
Catalyst Novozym® 435 (Immobilized Lipase)Concentrated Sulfuric Acid (H₂SO₄)
Reactants This compound, Benzyl AlcoholThis compound, Benzyl Alcohol
Solvent Toluene or Solvent-freeExcess Benzyl Alcohol
Temperature 50-70 °CReflux (approx. 180-200 °C)
Reaction Time 48-96 hours6-12 hours
Typical Yield 80-90%65-80%
Aroma Profile Floral, fruity, cherry, almondFloral, fruity, cherry, almond

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isoamyl Formate

This protocol describes the synthesis of isoamyl formate via lipase-catalyzed transesterification of this compound with isoamyl alcohol.

Materials and Reagents:

  • This compound (≥98%)

  • Isoamyl alcohol (3-methyl-1-butanol, ≥99%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • n-Hexane (optional, anhydrous)

  • Molecular sieves (4 Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mol equivalent) and isoamyl alcohol (1.2 mol equivalent). For a solvent-based reaction, add n-hexane to achieve a substrate concentration of approximately 1 M.

  • Enzyme and Desiccant Addition: Add Novozym® 435 (5-10% by weight of total substrates) and activated molecular sieves (10-20% by weight of total substrates) to the reaction mixture. The molecular sieves help to remove the isobutanol byproduct, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at a constant temperature of 50 °C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of this compound to isoamyl formate.

  • Work-up: Once the reaction has reached the desired conversion (typically after 48-72 hours), stop the stirring and separate the immobilized enzyme and molecular sieves by filtration. The catalyst can be washed with fresh solvent and reused.

  • Purification: Remove the solvent (if used) and excess isoamyl alcohol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude isoamyl formate can be further purified by fractional distillation if required.

Protocol 2: Acid-Catalyzed Synthesis of Benzyl Formate

This protocol details the synthesis of benzyl formate via acid-catalyzed transesterification of this compound with benzyl alcohol.

Materials and Reagents:

  • This compound (≥98%)

  • Benzyl alcohol (≥99%)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 mol equivalent) and benzyl alcohol (3.0 mol equivalent). The excess benzyl alcohol serves as both a reactant and a solvent to drive the reaction equilibrium.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mol % of the limiting reactant, this compound) to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up: After the reaction is complete (typically 6-12 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove excess benzyl alcohol and the isobutanol byproduct.

  • Purification: Purify the crude benzyl formate by vacuum distillation to obtain the final product.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix this compound and Alcohol Catalyst Add Immobilized Lipase and Molecular Sieves Reactants->Catalyst Incubation Incubate with Stirring at Controlled Temperature Catalyst->Incubation Monitoring Monitor by GC-MS Incubation->Monitoring Filtration Filter to Remove Enzyme and Sieves Monitoring->Filtration Reaction Complete Evaporation Evaporate Solvent and Excess Reactants Filtration->Evaporation Purification Fractional Distillation (optional) Evaporation->Purification Product Pure Aroma Ester Purification->Product

Caption: Workflow for Enzymatic Transesterification.

Acid_Catalyzed_Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and Excess Alcohol Catalyst Add Sulfuric Acid Reactants->Catalyst Reflux Heat to Reflux with Stirring Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Reaction Complete Washing Wash with Water, NaHCO3, and Brine Cooling->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Aroma Ester Distillation->Product

Caption: Workflow for Acid-Catalyzed Transesterification.

Transesterification_Mechanism IBF This compound Intermediate Tetrahedral Intermediate IBF->Intermediate + R'-OH Alcohol New Alcohol (R'-OH) Alcohol->Intermediate Catalyst Catalyst (Enzyme or Acid) Catalyst->Intermediate facilitates NewEster New Aroma Ester (R'-OCHO) Intermediate->NewEster Isobutanol Isobutanol Intermediate->Isobutanol elimination

Caption: General Mechanism of Transesterification.

Application Notes and Protocols for Isobutyl Formate as a Fumigant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the use of ethyl formate (B1220265) as a fumigant for postharvest pest control. However, specific research on the application of isobutyl formate for this purpose is limited. The following application notes and protocols are based on the established methodologies for related formate esters, primarily ethyl formate, and are intended to serve as a comprehensive guide for research and development. All quantitative data and specific protocols would require experimental validation for this compound.

Application Notes

1.1. Introduction

This compound (C₅H₁₀O₂) is a volatile organic compound with a fruity odor, belonging to the formate ester group.[1][2] While primarily used in the flavor and fragrance industry, its chemical properties, such as high volatility, suggest potential as a fumigant for controlling insect pests in stored products and enclosed spaces.[3] Like other formate esters, it is considered a potential alternative to more toxic and environmentally persistent fumigants like methyl bromide and phosphine.[4] Its rapid action and breakdown into naturally occurring substances are significant advantages.[4]

1.2. Potential Mechanism of Action

The primary mode of action for formate esters is believed to be neurotoxicity. While the precise pathway for this compound is not elucidated, it likely mirrors that of other fumigants that affect the nervous system. The proposed mechanism involves the inhibition of key enzymes, such as acetylcholinesterase (AChE), which is crucial for nerve impulse transmission.[5] This disruption leads to paralysis and eventual death of the insect. Another potential mechanism is the interference with cellular respiration by affecting the mitochondrial electron transport chain.

1.3. Target Pests

Based on the efficacy of the related compound ethyl formate, this compound is anticipated to be effective against a broad spectrum of stored product insects, including:

  • Coleoptera (Beetles & Weevils):

    • Rice weevil (Sitophilus oryzae)[6]

    • Red flour beetle (Tribolium castaneum)[7]

    • Lesser grain borer (Rhyzopertha dominica)[7]

  • Psocoptera (Booklice):

    • Liposcelis bostrychophila[8][9]

  • Lepidoptera (Moths):

    • Warehouse moth (Ephestia cautella)[10]

Notably, formate esters have shown efficacy against phosphine-resistant insect strains, making them a valuable tool in resistance management programs.[6][8][11]

1.4. Advantages and Limitations

Advantages:

  • Rapid Action: Formate esters are known for their fast-acting insecticidal properties.[4]

  • Low Residues: this compound is expected to break down into naturally occurring compounds (isobutanol and formic acid), leaving minimal harmful residues on treated commodities.[4]

  • Efficacy Against Resistant Strains: Potential effectiveness against pests resistant to other fumigants like phosphine.[6][8]

  • Environmental Profile: Considered more environmentally benign compared to ozone-depleting fumigants like methyl bromide.[7]

Limitations:

  • Sorption: Being a reactive compound, this compound may be heavily sorbed by certain commodities, reducing its effective concentration in the headspace.[4][12]

  • Flammability: this compound is a flammable liquid, requiring careful handling and application procedures to mitigate fire and explosion risks.[1][13]

  • Limited Penetration: Its effectiveness may be reduced in large-scale bulk commodity treatments due to sorption and potential for non-uniform distribution.

  • Efficacy on Egg Stage: The egg stage of insects is often the most tolerant to fumigants, potentially requiring higher concentrations or longer exposure times for complete control.[12]

1.5. Safety and Handling

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Handlers should use chemical-resistant gloves, safety goggles, and appropriate respiratory protection.

  • Ventilation: Ensure adequate ventilation during application and aeration to prevent the buildup of flammable or narcotic vapor concentrations.[14]

  • Spill Management: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[13]

Data Presentation: Efficacy of Formate Esters

The following table summarizes efficacy data for ethyl formate , a closely related fumigant. This data is presented to illustrate the expected performance and the type of data that needs to be generated for this compound.

Target Pest SpeciesLife StageTemperature (°C)Concentration (mg/L)Exposure Time (h)Mortality (%)Reference
Sitophilus oryzae (phosphine-susceptible)Pupae20804100[6]
Sitophilus oryzae (phosphine-resistant)Eggs20704100[6]
Sitophilus oryzae (phosphine-resistant)Adults20904100[6]
Tribolium castaneumMixed>1540 (+ >10% CO₂)4>99[7]
Rhyzopertha dominicaMixed2512.5 (+ 5% CO₂)5100[7]
Liposcelis bostrychophila (phosphine-resistant)Adults200.013 (µL/L)24100[8][15]
Tyrophagus putrescentiaeEggs258024100[12]
Necrobia rufipesMixed2570.0924100[12]

Experimental Protocols

The following are detailed protocols for evaluating the fumigant efficacy of this compound against stored-product insects.

3.1. Protocol for Laboratory Bioassay

Objective: To determine the lethal concentration (LC₅₀ and LC₉₉) of this compound for a target insect species at various life stages.

Materials:

  • Target insects (e.g., Sitophilus oryzae, Tribolium castaneum) of known age and life stage (eggs, larvae, pupae, adults).

  • Rearing substrate (e.g., whole wheat, flour).

  • Glass desiccators or gas-tight jars (e.g., 1-12 L) to serve as fumigation chambers.[6][8]

  • Gas-tight syringes for injecting the fumigant.

  • Filter paper or small petri dishes for holding the fumigant.

  • Incubators or environmental chambers for temperature and humidity control.

  • This compound (analytical grade).

Methodology:

  • Insect Rearing: Maintain insect cultures on an appropriate diet at optimal conditions (e.g., 25-30°C and 60-70% relative humidity).[8]

  • Preparation of Test Insects: Collect a known number of insects (e.g., 30-50 adults) for each replicate. For immature stages, place a known number of eggs or larvae on a small amount of diet in a vial.

  • Fumigation Chamber Setup: Place the vials containing the insects into the glass desiccator.

  • Fumigant Application:

    • Calculate the required volume of liquid this compound to achieve the desired vapor concentration (mg/L or µL/L).

    • Using a gas-tight syringe, draw the calculated amount of this compound.

    • Inject the liquid onto a filter paper suspended inside the desiccator, ensuring it does not contact the insects directly.

    • Immediately seal the desiccator.

  • Exposure: Place the sealed desiccators in an incubator at a controlled temperature for a specified exposure period (e.g., 4, 24, or 48 hours).[6]

  • Aeration and Mortality Assessment:

    • After the exposure period, open the desiccators in a fume hood to ventilate.

    • Transfer the insects to clean containers with fresh diet.

    • Assess mortality after a recovery period (e.g., 24 hours). Insects that are unresponsive to probing with a fine brush are considered dead.

    • For immature stages, continue to incubate and monitor for emergence.

  • Data Analysis:

    • Correct mortality data using Abbott's formula if control mortality is observed.[15]

    • Perform probit analysis to calculate LC₅₀ and LC₉₉ values.

3.2. Protocol for Semi-Commercial Trial (Bagged Commodity)

Objective: To evaluate the efficacy of this compound in a scaled-up scenario simulating real-world storage conditions.

Materials:

  • Bags of commodity (e.g., 50 kg bags of wheat or cocoa beans).

  • Gas-tight fumigation tent or chamber large enough to enclose the bags.

  • Fumigant vaporization and distribution system.

  • Gas sampling lines and a monitoring device (e.g., gas chromatograph) to measure fumigant concentration.

  • Bioassay cages containing test insects.

Methodology:

  • Setup: Stack the bags of commodity inside the fumigation chamber or under the gas-tight tent. Place bioassay cages with test insects at various locations within the stack (top, middle, bottom) to assess fumigant penetration.

  • Sealing: Seal the enclosure to ensure it is gas-tight.

  • Fumigant Application: Introduce the calculated dose of this compound into the enclosure. For larger volumes, a vaporizer may be needed to ensure rapid and even distribution. Co-application with carbon dioxide can enhance distribution and efficacy.[7]

  • Monitoring: Periodically measure the fumigant concentration from the sampling lines to determine the concentration x time (Ct) product throughout the enclosure.

  • Exposure: Maintain the fumigation for the required duration (e.g., 24-72 hours).

  • Ventilation: After the exposure period, safely ventilate the enclosure until fumigant concentrations fall below the permissible exposure limit.

  • Efficacy Assessment: Retrieve the bioassay cages and assess insect mortality as described in the laboratory protocol. Additionally, sample the commodity to check for survival of natural infestations.

Mandatory Visualizations

Fumigant_Evaluation_Workflow cluster_lab Laboratory Phase cluster_pilot Pilot Scale Phase cluster_commercial Commercial Trial Phase A Initial Screening: Range-finding Bioassays B Dose-Response Bioassays (LC50 / LC99 Determination) A->B Refine Doses C Life Stage Tolerance (Egg, Larva, Pupa, Adult) B->C Test Most Tolerant Stage D Sorption Studies on Target Commodity C->D Select Doses E Small-Scale Fumigation (e.g., 0.5 m³ Chamber) D->E Adjust Doses F Residue Analysis E->F Confirm Safety G Large-Scale Trial (Silo / Container) E->G Scale Up F->G H Efficacy Validation & Protocol Optimization G->H Analyze Data I Registration & Deployment H->I

Caption: Workflow for evaluating a novel chemical fumigant.

Fumigant_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Broken down by Receptor Postsynaptic Receptor ACh->Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Stimulates Fumigant This compound (Fumigant) Fumigant->AChE INHIBITS Result Paralysis & Death Nerve_Impulse->Result

Caption: Proposed neurotoxic mechanism of this compound.

References

Application Notes: Isobutyl Formate as a Solvent for Paints and Lacquers

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Isobutyl formate (B1220265) (2-methylpropyl methanoate) is a colorless, highly flammable liquid ester characterized by a sweet, fruity, and ethereal odor.[1] It is produced through the esterification of isobutanol with formic acid.[2] Due to its favorable physical and chemical properties, including a fast evaporation rate and good solvency for various resins, isobutyl formate is a valuable specialty solvent in the formulation of paints, lacquers, varnishes, and printing inks.[1][2][3] Its primary function is to dissolve binders and additives, control application viscosity, and influence the drying time and final film properties of the coating.

2. Key Properties and Advantages in Coatings

  • High Volatility: this compound is a fast-evaporating solvent.[3] This property is crucial for applications requiring quick drying times, such as industrial finishing and automotive refinishing, helping to reduce dust contamination and allow for faster handling of coated articles.

  • Good Solvency: It is an effective solvent for a range of materials used in coatings, including nitrocellulose, resins, and dyes.[3] This solvency allows for the reduction of viscosity to appropriate levels for application by spray, brush, or roller.

  • Flow and Leveling: The use of this compound can contribute to improved flow and leveling of the applied coating, resulting in a smooth, high-gloss finish.[3]

  • Eco-Friendly Profile: In some applications, this compound can serve as a more environmentally friendly alternative to more toxic solvents.

3. Limitations and Considerations

  • Flammability: this compound is highly flammable, with a low flash point.[4][5][6][7][8] This necessitates strict safety precautions during handling, storage, and application, including the use of explosion-proof equipment and adequate ventilation to prevent the buildup of explosive vapor concentrations.[6]

  • Health and Safety: Vapors may cause respiratory irritation, and the liquid can cause serious eye irritation.[5][6][8] Prolonged or repeated exposure may also lead to skin irritation.[2] It is imperative to use appropriate personal protective equipment (PPE), such as safety glasses, gloves, and respiratory protection, when working with this solvent.[6]

  • Water Solubility: It has limited solubility in water but is miscible with most organic solvents like alcohol and ether.[1][2][3][9]

4. Applications

This compound is primarily used in the formulation of:

  • Nitrocellulose Lacquers: Its fast evaporation rate is particularly advantageous for nitrocellulose-based lacquers used in wood finishing and automotive coatings.[3]

  • Varnishes and Resins: It serves as a solvent for various synthetic and natural resins.[3]

  • Printing Inks: Its volatility and solvency make it suitable for use in certain types of printing inks.[1][3]

  • Adhesives: It is also used in some adhesive formulations.[1][3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 542-55-2[1][3][4][5]
Molecular Formula C5H10O2[1][3][10]
Molecular Weight 102.13 g/mol [1][3][9]
Appearance Colorless to light yellow liquid[1][4][9]
Odor Fruity, ethereal[1][3][11]
Boiling Point 97 - 101 °C[1][3][9]
Melting Point -95 °C to -96 °C[3][8][9][11]
Flash Point 10 °C (50 °F)[1][4][7][11]
Density 0.876 - 0.886 g/mL at 25 °C[9][11][12]
Vapor Pressure 40.1 - 41.4 mmHg at 20-25 °C[3][7][9]
Water Solubility 10.2 mg/mL at 25 °C (Slightly soluble)[3][7][9]
Solubility in Organics Miscible with alcohol and ether[2][3][9]
Refractive Index 1.383 - 1.390 at 20 °C[7][9][11]
Explosive Limits Lower: 1.7% / Upper: 8.9%[8][11]

Table 2: Comparative Evaporation Rates of Common Solvents

SolventEvaporation Rate (n-Butyl Acetate = 1.0)
Acetone5.8
Methyl Ethyl Ketone (MEK)5.8
Ethyl Acetate5.5
This compound Ultra Fast (Qualitative) [3]
Toluene2.0
n-Butyl Acetate1.0
Xylene0.6
Isobutanol0.6

Note: A quantitative, standardized evaporation rate for this compound relative to n-Butyl Acetate was not available in the search results. It is consistently described as "ultra fast" or having a "rapid evaporation rate".[3]

Experimental Protocols

Protocol 1: Evaluation of this compound as a Primary Solvent in a Lacquer Formulation

1. Objective: To evaluate the performance of this compound as a replacement for a standard fast-evaporating solvent (e.g., methyl ethyl ketone) in a model nitrocellulose lacquer formulation.

2. Materials and Equipment:

  • Chemicals: this compound, standard control solvent (e.g., MEK), nitrocellulose resin, plasticizer (e.g., dibutyl phthalate), co-solvents (e.g., isopropanol, toluene), and diluents.

  • Equipment: Laboratory scale mixer, viscometer (e.g., Brookfield or Zahn cup), film applicator (e.g., drawdown bar), substrate panels (e.g., steel or wood), drying time recorder, pencil hardness tester, gloss meter, analytical balance, and appropriate PPE.

3. Methodology:

  • Step 1: Formulation Preparation

    • Prepare two lacquer formulations: a control formulation using the standard solvent and a test formulation using this compound.

    • In a tared vessel, dissolve the nitrocellulose resin in the primary solvent (control or test) under gentle agitation.

    • Add the plasticizer and any co-solvents, continuing to mix until a homogenous solution is achieved.

    • Record the exact weight of each component.

  • Step 2: Liquid Paint Property Analysis

    • Viscosity Measurement: Measure the viscosity of both the control and test formulations using a Zahn cup or Brookfield viscometer according to standard procedures. Record the results in seconds or centipoise (cP).

    • Appearance: Visually inspect each formulation for clarity, color, and any signs of incompatibility (e.g., precipitation).

  • Step 3: Film Application

    • Using a drawdown bar of a specified wet film thickness (e.g., 3 mils), apply both formulations to clean, standardized test panels.

    • Prepare multiple panels for each test to be performed.

  • Step 4: Dry Film Property Evaluation

    • Drying Time: Immediately after application, place the panels on a drying time recorder to determine the set-to-touch, tack-free, and dry-hard times.

    • Film Hardness: After 24 hours of curing at standard conditions (25°C, 50% RH), determine the pencil hardness of the films according to ASTM D3363.

    • Gloss Measurement: Measure the 60° gloss of the cured films using a gloss meter.

    • Solvent Resistance: After 7 days of curing, perform a solvent rub test (ASTM D4752) using MEK.[13] Moisten a cheesecloth with MEK and perform double rubs on the film surface with moderate pressure.[13][14] Count the number of double rubs required to break through the film.[13]

    • Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) to evaluate the coating's adhesion to the substrate.

4. Data Analysis: Compare the quantitative results from the test formulation (this compound) with the control formulation. Summarize findings in a table to assess the relative performance in terms of viscosity reduction, drying speed, and final film properties.

Visualizations

G cluster_prep Phase 1: Formulation & Preparation cluster_liquid Phase 2: Liquid State Analysis cluster_application Phase 3: Application & Curing cluster_dry Phase 4: Dry Film Evaluation cluster_end Phase 5: Conclusion start Start: Define Control & Test Formulations prep_control Prepare Control Lacquer (Std. Solvent) start->prep_control prep_test Prepare Test Lacquer (this compound) start->prep_test viscosity Measure Viscosity (Zahn Cup / Brookfield) prep_control->viscosity prep_test->viscosity appearance Visual Appearance Check viscosity->appearance apply Apply Film to Test Panels (Drawdown Bar) appearance->apply cure Cure Films (24h to 7 days) apply->cure drying_time Drying Time Test cure->drying_time hardness Pencil Hardness Test cure->hardness gloss Gloss Measurement cure->gloss adhesion Adhesion Test cure->adhesion solvent_res Solvent Resistance (MEK Rub Test) cure->solvent_res report Compare Data & Generate Report drying_time->report hardness->report gloss->report adhesion->report solvent_res->report

Caption: Experimental workflow for evaluating this compound in a coating formulation.

G cluster_props Intrinsic Properties of this compound cluster_perf Performance Effects in Paints & Lacquers cluster_safety Handling & Safety Implications prop1 High Vapor Pressure perf1 Fast Evaporation Rate -> Rapid Drying Time prop1->perf1 directly causes prop2 Good Solvency for Resins (e.g., Nitrocellulose) perf2 Effective Viscosity Reduction prop2->perf2 enables perf3 Good Film Formation prop2->perf3 facilitates prop3 Low Molecular Weight prop3->perf2 contributes to prop4 Low Flash Point safety1 High Flammability Risk prop4->safety1 results in perf4 Improved Flow & Leveling perf1->perf4 can influence safety2 Requires Strict Safety Controls (Ventilation, PPE) safety1->safety2 necessitates

Caption: Relationship between this compound's properties and its performance in coatings.

References

Troubleshooting & Optimization

"purification of isobutyl formate by fractional distillation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Isobutyl Formate (B1220265)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the purification of isobutyl formate via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by fractional distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. The boiling point is the most critical parameter for determining the correct temperature for collection.

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₅H₁₀O₂[1][2][3]
Molar Mass 102.13 g·mol⁻¹[1][2]
Boiling Point 98.4 °C (at 760 mmHg)[1][2]
Density 0.885 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.385[1][4]
Melting Point -96 °C[2]
Flash Point 10 °C (50 °F)[1][2][5]

| Solubility | Soluble in water[1][6] |

Q2: What is fractional distillation and why is it used for this compound?

A2: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points (typically differing by less than 70 °C).[7] It employs a fractionating column placed between the boiling flask and the condenser.[7] This column is packed with materials like glass beads or has indentations (a Vigreux column) that provide a large surface area for repeated cycles of vaporization and condensation.[7][8] Each cycle, known as a "theoretical plate," enriches the vapor with the more volatile component (the one with the lower boiling point).[7][8] This method allows for a much better separation than a simple distillation.[7] It is suitable for purifying this compound from impurities that have boiling points close to its own, such as the starting material, isobutanol, or other ester byproducts.

Q3: What are common impurities found in crude this compound after synthesis?

A3: this compound is often synthesized by the Fischer esterification of isobutanol with formic acid.[2] Therefore, common impurities include unreacted starting materials (isobutanol and formic acid) and the acid catalyst if one is used (e.g., sulfuric acid or p-toluenesulfonic acid).[1][4][6] A pre-distillation wash is often necessary to remove acidic components.[1][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the fractional distillation of this compound.

Q4: My distillation has started, but no distillate is being collected. What's wrong?

A4: This is a common issue that can be caused by several factors:

  • Insufficient Heating: The vapors are not reaching the top of the fractionating column to enter the condenser. This is often seen as liquid condensing in the column and dripping back into the flask (refluxing).[9]

    • Solution: Increase the heating mantle temperature. You may also need to insulate the fractionating column and the still head with glass wool and/or aluminum foil to minimize heat loss to the surroundings.[7][9]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, with the top of the bulb level with the bottom of the condenser side-arm.[7][10] If it's too high, the vapor won't reach it, and you'll observe an incorrect, low temperature.

  • System Leaks: Check that all glass joints are sealed and properly clamped. Leaks can allow vapor to escape before it reaches the condenser.

Q5: The temperature on my thermometer is fluctuating, not holding steady. Why?

A5: A stable temperature reading indicates that a pure substance is distilling.[7] Fluctuations can mean:

  • Mixed Fractions: You are in a transition period where one component has finished distilling and the next component's vapor has not yet reached the thermometer in a steady state.[7]

  • Inconsistent Heating: The heating rate from the mantle is uneven, causing the boiling rate to vary. Ensure the heating mantle is set to a steady output.

  • Bumping: The liquid in the flask is boiling unevenly. Ensure you have used boiling chips or a magnetic stir bar for smooth boiling.[10]

  • Inefficient Column: If the temperature never stabilizes and separation is poor, your column may not have enough theoretical plates for the separation. Consider using a longer or more efficient (e.g., packed) column.

Q6: The separation is poor; my collected fractions are still impure. How can I improve this?

A6: Poor separation efficiency is often related to the distillation rate and column efficiency.

  • Distillation Rate is Too Fast: A slow, steady distillation rate is crucial for achieving good separation.[7] If you heat the flask too aggressively, the vapor ascends the column too quickly, preventing the necessary vaporization-condensation cycles from occurring. Reduce the heating rate.

  • Poor Insulation: As mentioned in Q4, significant heat loss from the column prevents proper fractionation.[7][9] Ensure the column is well-insulated.

  • Column Flooding: If the heating rate is too high, the column can fill with condensing liquid, a phenomenon known as "flooding".[9][11] This ruins separation efficiency. If you observe flooding, remove the heat, allow the liquid to drain back into the flask, and restart the heating at a much gentler rate.[9]

Q7: My column is filling with liquid. What is "flooding" and how do I fix it?

A7: "Flooding" occurs when the rate of vapor rising up the column is so high that it prevents the condensed liquid from flowing back down into the distilling flask.[9] This leads to the column filling with liquid and a drastic loss of separation efficiency.

  • Cause: The most common cause is an excessive boiling rate (heating too strongly).[9][11]

  • Solution: Immediately reduce or remove the heat source.[9] Allow the column to cool and the trapped liquid to drain back into the distillation flask. Once the column is clear, resume heating at a significantly lower rate.[9]

Experimental Protocols

Protocol 1: Pre-Distillation Wash of Crude this compound

This protocol is designed to remove acidic impurities, such as formic acid or an acid catalyst, from the crude product before distillation.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) aqueous solution. Stopper the funnel and shake gently, being sure to vent frequently to release CO₂ pressure. Continue until no more gas evolution is observed.[1][6]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of saturated sodium chloride (NaCl) solution (brine) to the organic layer in the funnel. Shake and again drain the lower aqueous layer.[1][6] This step helps to remove residual water and dissolved salts from the organic layer.

  • Drain the washed this compound into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄).[1][6] Swirl the flask and let it sit for 10-15 minutes, or until the liquid is clear and the drying agent no longer clumps together.

  • Filter or decant the dry this compound into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below.

    • Place the dried, crude this compound into a round-bottom flask with a magnetic stir bar or boiling chips.[7]

    • Attach a fractionating column (e.g., a Vigreux column or one packed with glass beads) to the flask.[7]

    • Place a three-way adapter (still head) on top of the column.

    • Insert a thermometer into the adapter, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.[7][10]

    • Attach a condenser to the side-arm and secure it with clamps. Connect the water tubing so that water enters at the bottom inlet and exits at the top outlet.[7]

    • Place a collection flask at the end of the condenser.[7]

  • Insulation: Wrap the fractionating column and still head with glass wool and/or aluminum foil to prevent heat loss.[7][9]

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask with a heating mantle.[7]

    • Observe the vapor as it rises through the column. A ring of condensing vapor should slowly move up the column.[7] If it stalls, you may need to increase the heat slightly.[7]

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.

  • Fraction Collection:

    • Record the temperature when the first drop of distillate is collected.

    • Collect any initial low-boiling impurities (forerun) in a separate flask.

    • When the temperature stabilizes near the boiling point of this compound (~98 °C), switch to a clean, pre-weighed collection flask.[1]

    • Continue collecting this main fraction as long as the temperature remains constant.[7]

    • If the temperature drops or rises significantly, it indicates the main fraction is finished.[7] Stop the distillation or switch to a new receiving flask to collect any higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Visualizations

Caption: A diagram of the standard laboratory setup for fractional distillation.

Troubleshooting_Workflow start Distillation Problem Occurs q1 Is distillate collecting? start->q1 a1_no Check Heat: Is vapor refluxing but not reaching top? q1->a1_no No q2 Is temperature stable? q1->q2 Yes s1_heat Increase heating rate. Insulate column. a1_no->s1_heat Yes a1_therm Check Thermometer: Is bulb position correct? a1_no->a1_therm No end Problem Resolved s1_heat->end s1_therm Adjust thermometer so bulb is level with condenser arm. a1_therm->s1_therm No a1_therm->q2 Yes s1_therm->end a2_no Check Heating Rate: Is it fluctuating? q2->a2_no No q3 Is separation poor? q2->q3 Yes s2_heat Stabilize heating. Check for bumping. a2_no->s2_heat s2_heat->end a3_yes Check Distillation Rate: Is it too fast (>2 drops/sec)? q3->a3_yes Yes q3->end No s3_rate Reduce heating rate for slower distillation. a3_yes->s3_rate Yes a3_flood Check for Flooding: Is column filling with liquid? a3_yes->a3_flood No s3_rate->end s3_flood Stop heating, let drain, and restart at a lower rate. a3_flood->s3_flood Yes a3_flood->end No s3_flood->end

Caption: A logical workflow for troubleshooting common fractional distillation issues.

References

Technical Support Center: Optimizing Isobutyl Formate Yield in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of isobutyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing isobutyl formate?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of isobutyl alcohol with formic acid using an acid catalyst.[1] This is a reversible reaction where the alcohol and carboxylic acid react to form an ester and water.[1][2]

Q2: What catalysts are typically used for this esterification?

A2: Strong acids are used to catalyze the Fischer esterification. The most common catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3]

Q3: Why is the Fischer esterification a reversible reaction, and what are the implications of this?

A3: The Fischer esterification is a reversible process, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions, establishing an equilibrium.[1][2] This equilibrium often limits the maximum achievable yield of the ester.[4] To optimize the yield, the equilibrium must be shifted towards the product side.[1][4]

Q4: What are the key strategies to maximize the yield of this compound?

A4: To drive the equilibrium towards the formation of this compound, two main strategies based on Le Chatelier's principle are employed:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one which is usually isobutyl alcohol, will shift the equilibrium to favor the product.[1][4]

  • Removal of Water: Continuously removing water as it is formed during the reaction will prevent the reverse reaction (hydrolysis) from occurring, thus driving the forward reaction to completion.[1][3][4] This can be achieved by using a Dean-Stark apparatus during reflux.[3][5][6]

Q5: What are the typical reaction conditions for this synthesis?

A5: The reaction is typically carried out by heating the mixture of isobutyl alcohol, formic acid, and the acid catalyst under reflux.[3] Typical reaction times can range from 1 to 10 hours at temperatures between 60-110°C, depending on the specific reactants and catalyst used.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Question: I am getting a very low yield, or no ester at all. What could be the issue?

  • Answer:

    • Insufficient Catalyst: Ensure that a catalytic amount of a strong acid like sulfuric acid has been added. The reaction is extremely slow without a catalyst.[4]

    • Reaction Not at Equilibrium: The reaction may not have been heated under reflux for a sufficient amount of time to reach equilibrium.

    • Water in Reactants: The presence of significant amounts of water in the starting materials (isobutyl alcohol or formic acid) can inhibit the forward reaction.

    • Loss During Workup: The ester may be lost during the purification steps. Ensure proper extraction techniques are used.

Problem 2: The reaction seems to have stopped before completion.

  • Question: My reaction was proceeding, but the yield has plateaued at a low level. How can I drive it further?

  • Answer:

    • Equilibrium Has Been Reached: As a reversible reaction, the Fischer esterification will naturally reach a point of equilibrium. To increase the yield, you need to shift this equilibrium.

    • Remove Water: If not already in use, setting up a Dean-Stark apparatus to remove the water byproduct will drive the reaction forward.[3][5][6]

    • Add Excess Alcohol: Adding more isobutyl alcohol can help to push the equilibrium towards the product side.[1]

Problem 3: Difficulty in Purifying the this compound

  • Question: I am having trouble isolating a pure product after the reaction. What is the recommended workup procedure?

  • Answer:

    • Neutralize the Acid Catalyst: After cooling the reaction mixture, it should be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the unreacted formic acid and the sulfuric acid catalyst.[7] Be cautious as this will produce carbon dioxide gas.

    • Wash with Brine: A subsequent wash with a saturated sodium chloride (brine) solution can help to remove any remaining water-soluble impurities.

    • Drying the Organic Layer: The organic layer containing the ester should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation or evaporation of any solvent.[7]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of an ester in a typical Fischer esterification. Note that these are representative values and optimal conditions should be determined experimentally for your specific setup.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Representative Ester Yield (%)
1:1~65%
3:1~85%
5:1>90%
10:1~97%

Based on general principles of Fischer esterification as described in literature.[1]

Table 2: Effect of Catalyst Loading on Reaction Rate

Catalyst (H₂SO₄) Concentration (mol%)Relative Reaction Rate
0.5Slow
1.0Moderate
2.0Fast
5.0Very Fast

Higher catalyst loading increases the reaction rate but can also lead to side reactions if not controlled.

Table 3: Effect of Temperature and Reflux Time on Ester Conversion

Temperature (°C)Reflux Time (hours)Representative Conversion (%)
80150
80475
100170
1004>90

Higher temperatures generally increase the reaction rate, leading to higher conversion in a shorter time.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Isobutyl alcohol

  • Formic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, combine isobutyl alcohol and formic acid. A typical molar excess of isobutyl alcohol (e.g., 3 equivalents) is recommended.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reactant) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the mixture with a saturated solution of sodium bicarbonate. Swirl gently at first and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until the effervescence ceases.

  • Separate the aqueous layer and then wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried organic layer to remove the drying agent. The crude this compound can be further purified by distillation if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

  • Formic acid and concentrated sulfuric acid are corrosive and can cause severe burns.[9][10][12] Handle with extreme care.

  • Isobutyl alcohol is flammable.[12] Keep away from open flames and ignition sources.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Isobutyl Alcohol and Formic Acid in Flask B Add Sulfuric Acid Catalyst A->B Carefully C Heat to Reflux (2-4 hours) B->C D Cool to Room Temperature C->D E Wash with NaHCO3 Solution D->E Neutralize Acid F Wash with Brine E->F Remove Aqueous Impurities G Dry with Anhydrous Na2SO4 F->G Remove Water H Isolate this compound G->H Purification

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low this compound Yield Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Reaction incomplete Q2 Is water being removed? A1_Yes->Q2 Action1 Continue Reflux A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there excess alcohol? A2_Yes->Q3 Action2 Use Dean-Stark Apparatus A2_No->Action2 End Yield Optimized Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Action3 Add More Isobutyl Alcohol A3_No->Action3 Action3->End

References

"troubleshooting isobutyl formate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyl formate (B1220265) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of isobutyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of isobutanol with formic acid using an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction where water is produced as a byproduct.[3]

Q2: What are the main side reactions to be aware of during this compound synthesis?

A2: The primary side reactions include:

  • Dehydration of isobutanol: This is an acid-catalyzed reaction that yields isobutylene (B52900) and diisobutyl ether. Higher temperatures and strong acid concentrations favor this side reaction.

  • Decomposition of formic acid: In the presence of a strong acid catalyst like sulfuric acid, formic acid can decompose into carbon monoxide and water.[4]

Q3: How can I minimize the formation of isobutylene?

A3: To minimize the formation of isobutylene, it is crucial to control the reaction temperature. Lower temperatures generally favor the esterification reaction over the dehydration of isobutanol. Additionally, using a milder acid catalyst or a lower concentration of a strong acid can reduce the rate of dehydration.

Q4: What is the role of the acid catalyst, and can I use others besides sulfuric acid?

A4: The acid catalyst protonates the carbonyl oxygen of the formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isobutanol.[3] While sulfuric acid is common, other catalysts like p-toluenesulfonic acid, and Lewis acids can also be used.[2] The choice of catalyst can influence the rate of both the main reaction and side reactions.

Q5: How can I drive the equilibrium towards the formation of this compound?

A5: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by:

  • Using an excess of one of the reactants, typically the less expensive one (isobutanol).[3]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.[2][3]

Q6: What are the common purification methods for this compound?

A6: After the reaction, the mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid. This is followed by washing with brine to remove excess water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) and purified by distillation.

Q7: How can I confirm the purity of my synthesized this compound?

A7: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the ester and identify any residual starting materials or byproducts. Infrared (IR) spectroscopy is also useful for confirming the presence of the ester functional group.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it to completion, use a significant excess of isobutanol (e.g., 2-3 equivalents). Also, ensure the reaction is heated for a sufficient amount of time (reflux for 1-2 hours is a common starting point).
Loss of Product During Workup This compound is volatile. Avoid excessive heating during solvent removal. Ensure all extractions are performed carefully to prevent loss of the organic layer.
Inefficient Water Removal If not actively removing water, the reverse reaction (hydrolysis) will limit the yield. Consider using a Dean-Stark apparatus, especially for larger scale reactions.
Sub-optimal Catalyst Amount Too little catalyst will result in a slow reaction, while too much can promote side reactions. A catalytic amount (e.g., 5-10 mol% of the limiting reagent) is typically sufficient.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification Prevention/Removal
Unreacted Isobutanol Can be identified by its characteristic boiling point (108 °C) during distillation and by GC-MS and NMR analysis.Use a molar excess of formic acid (if feasible) or ensure complete reaction. Can be removed by careful fractional distillation.
Unreacted Formic Acid Can be detected by its acidic nature (litmus test of aqueous wash) and characteristic IR and NMR signals.Thoroughly wash the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.
Isobutylene A gas at room temperature, it may be lost during workup but can be detected by GC-MS in the crude product.Maintain a lower reaction temperature (e.g., reflux at the boiling point of the mixture without excessive heating). Use a less harsh acid catalyst.
Diisobutyl ether Higher boiling point than this compound. Can be identified by GC-MS and NMR.Control the reaction temperature and catalyst concentration. Can be separated by fractional distillation.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative Data)

Temperature (°C)This compound Yield (%)Isobutylene (%)Diisobutyl Ether (%)
8085< 1< 1
1007552
12060155
140452510

Note: This table presents illustrative data based on the general principles of Fischer esterification and alcohol dehydration. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • Isobutanol

  • Formic acid (88% or higher)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutanol (e.g., 1.0 mole) and formic acid (e.g., 1.2 moles).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.05 moles) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids. Repeat until no more gas evolves.

    • Wash the organic layer with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 98-100 °C.

Mandatory Visualizations

Fischer_Esterification Formic Acid Formic Acid Protonated Formic Acid Protonated Formic Acid Formic Acid->Protonated Formic Acid + H+ Isobutanol Isobutanol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Formic Acid->Tetrahedral Intermediate + Isobutanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+ Water Water Protonated Ester->Water

Fischer Esterification Pathway

Side_Reactions cluster_dehydration Dehydration of Isobutanol cluster_decomposition Decomposition of Formic Acid Isobutanol_d Isobutanol Protonated Isobutanol Protonated Isobutanol Isobutanol_d->Protonated Isobutanol + H+ Carbocation Carbocation Protonated Isobutanol->Carbocation - H2O Isobutylene Isobutylene Carbocation->Isobutylene - H+ Diisobutyl Ether Diisobutyl Ether Carbocation->Diisobutyl Ether + Isobutanol - H+ H+_d H+ Formic Acid_dec Formic Acid Protonated Formic Acid_dec Protonated Formic Acid_dec Formic Acid_dec->Protonated Formic Acid_dec + H+ Acylium Ion Acylium Ion Protonated Formic Acid_dec->Acylium Ion - H2O Carbon Monoxide Carbon Monoxide Acylium Ion->Carbon Monoxide - H+ Water_dec Water H+_dec H+

Common Side Reaction Pathways

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Reactant_Ratio Increase excess of Isobutanol Low_Yield->Check_Reactant_Ratio Yes High_Impurity High_Impurity Low_Yield->High_Impurity No Increase_Reaction_Time Increase reflux time Check_Reactant_Ratio->Increase_Reaction_Time Improve_Water_Removal Use Dean-Stark trap Increase_Reaction_Time->Improve_Water_Removal Optimize_Catalyst Adjust catalyst concentration Improve_Water_Removal->Optimize_Catalyst Optimize_Catalyst->High_Impurity Identify_Impurity Analyze by GC-MS/NMR High_Impurity->Identify_Impurity Yes End End High_Impurity->End No Adjust_Temp Lower reaction temperature Identify_Impurity->Adjust_Temp Improve_Workup Thoroughly wash with NaHCO3 Adjust_Temp->Improve_Workup Fractional_Distillation Careful fractional distillation Improve_Workup->Fractional_Distillation Fractional_Distillation->End

Troubleshooting Workflow

References

"decomposition of isobutyl formate under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decomposition of isobutyl formate (B1220265) under acidic or basic conditions.

Acid-Catalyzed Hydrolysis of Isobutyl Formate

Acid-catalyzed hydrolysis is the reverse of Fischer esterification, where this compound reacts with water in the presence of an acid catalyst to yield formic acid and isobutanol.[1][2] This reaction is reversible, and achieving a high yield of the hydrolysis products often requires specific experimental conditions.[3]

Troubleshooting Guide
IssuePossible CausesRecommended Solutions
Slow or Incomplete Reaction 1. Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the ester and initiate the reaction. 2. Low Temperature: The reaction rate is temperature-dependent; insufficient heat will result in slow kinetics. 3. Equilibrium Limitation: As the reaction is reversible, the accumulation of products can slow down the forward reaction.[3] 4. Poor Mixing: In a biphasic system (if applicable), inadequate agitation can limit the interfacial area where the reaction occurs.1. Increase Catalyst Concentration: Carefully increase the concentration of the strong acid catalyst (e.g., H₂SO₄ or HCl). 2. Increase Reaction Temperature: Heat the reaction mixture to reflux to increase the rate of reaction.[3] 3. Use Excess Water: Employ a large excess of water to shift the equilibrium towards the products, according to Le Châtelier's principle.[3] 4. Ensure Efficient Stirring: Use vigorous stirring to ensure proper mixing of the reactants.
Low Yield of Products 1. Re-esterification: The reverse reaction, esterification of the formic acid and isobutanol products, can occur, reducing the overall yield.[4] 2. Loss of Volatile Products: Isobutanol and this compound are relatively volatile and can be lost if the reaction setup is not properly sealed or if distillation during workup is not carefully controlled. 3. Incomplete Reaction: See "Slow or Incomplete Reaction" above.1. Remove Products: If feasible, continuously remove one of the products (e.g., isobutanol by distillation) to drive the reaction to completion. 2. Proper Apparatus Setup: Ensure a well-sealed reflux condenser is used to prevent the escape of volatile components. Use controlled distillation conditions during product separation. 3. Optimize Reaction Conditions: Increase reaction time, temperature, or catalyst concentration as needed.
Side Reactions and Impurity Formation 1. Dehydration of Alcohol: Under strong acidic conditions and high temperatures, isobutanol can undergo dehydration to form isobutene. 2. Ether Formation: Isobutanol molecules can react with each other to form diisobutyl ether.1. Use Milder Conditions: If side reactions are significant, consider using a lower temperature and a less concentrated acid catalyst, though this may require a longer reaction time. 2. Monitor Reaction Progress: Use techniques like GC or TLC to monitor the formation of byproducts and stop the reaction once the desired conversion is achieved.
Frequently Asked Questions (FAQs)

What is the mechanism of acid-catalyzed hydrolysis of this compound?

The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.[1]

  • Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

  • Elimination of the alcohol: The protonated alkoxy group (isobutanol) is a good leaving group and is eliminated, reforming the carbonyl group.

  • Deprotonation: The protonated carbonyl of the resulting formic acid is deprotonated, regenerating the acid catalyst.[4]

What are the typical catalysts and reaction conditions?

Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts. The reaction is typically carried out by heating the ester with an excess of aqueous acid under reflux.[3]

How can the reaction progress be monitored?

The progress of the reaction can be monitored by several methods:

  • Gas Chromatography (GC): To quantify the disappearance of this compound and the appearance of isobutanol.

  • Thin-Layer Chromatography (TLC): To qualitatively observe the conversion of the starting material to the products.

  • Titration: Aliquots of the reaction mixture can be periodically removed and titrated with a standard base to determine the concentration of the formic acid being produced.

What are the expected products?

The acid-catalyzed hydrolysis of this compound yields formic acid and isobutanol (2-methyl-1-propanol).[2]

Quantitative Data

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of a Structurally Related Formate Ester

ParameterValue (for tert-butyl formate)Conditions
Rate Constant (k_A) (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹pH < 5
Activation Energy (E_a) 59 ± 4 kJ/mol-

Note: This data is for tert-butyl formate and should be used as a reference point. The reaction rates for this compound may differ.

Experimental Protocol: General Procedure for Acid-Catalyzed Ester Hydrolysis
  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Charging the Reactor: To the round-bottom flask, add this compound and an excess of dilute strong acid (e.g., 1 M H₂SO₄). A typical molar ratio of water to ester is 10:1 or higher to favor hydrolysis.

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Periodically take samples to monitor the reaction progress by GC, TLC, or titration.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The products can be separated by extraction and subsequent distillation. The formic acid will be in the aqueous layer, and the isobutanol can be extracted with an organic solvent.

Diagrams

Acid_Hydrolysis_Mechanism Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer CarboxylicAcid Formic Acid ProtonatedIntermediate->CarboxylicAcid - Isobutanol H3O_out H₃O⁺ CarboxylicAcid->H3O_out - H⁺ (regenerates catalyst) Alcohol Isobutanol H3O H₃O⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Experimental_Workflow_Acid Start Start: this compound + Aqueous Acid Reaction Heat under Reflux Start->Reaction Monitoring Monitor Progress (GC/TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Neutralize Monitoring->Workup If complete Extraction Liquid-Liquid Extraction Workup->Extraction Separation Separate Aqueous and Organic Layers Extraction->Separation Aqueous Aqueous Layer (Formic Acid) Separation->Aqueous Organic Organic Layer (Isobutanol) Separation->Organic Purification Distillation/Purification Aqueous->Purification Organic->Purification Products Pure Formic Acid and Isobutanol Purification->Products

Caption: General Experimental Workflow for Acid-Catalyzed Hydrolysis.

Base-Catalyzed Decomposition (Saponification) of this compound

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where this compound reacts with a strong base (e.g., NaOH) to produce the salt of formic acid (sodium formate) and isobutanol.[7] The term "catalyzed" can be a misnomer as the base is consumed in the reaction.[8]

Troubleshooting Guide
IssuePossible CausesRecommended Solutions
Incomplete Saponification 1. Insufficient Base: A stoichiometric amount of base is required for the reaction to go to completion. 2. Low Temperature: Similar to acid hydrolysis, the reaction rate is temperature-dependent. 3. Poor Solubility: this compound has limited solubility in aqueous solutions, which can slow down the reaction.1. Use Stoichiometric or Excess Base: Ensure at least one equivalent of the strong base is used. A slight excess can help drive the reaction. 2. Heat the Reaction: Heating the reaction mixture (e.g., to reflux) will increase the rate of saponification. 3. Use a Co-solvent: Adding a co-solvent like ethanol (B145695) can help to homogenize the reaction mixture and increase the reaction rate.
Difficulty in Isolating the Carboxylic Acid 1. Incomplete Acidification: The carboxylate salt needs to be protonated with a strong acid to form the free carboxylic acid. Insufficient acidification will result in a low yield of formic acid. 2. Product Solubility: Formic acid is highly soluble in water, which can make its extraction challenging.1. Ensure Complete Protonation: Add a strong acid (e.g., HCl) until the solution is acidic (test with pH paper or a pH meter). 2. Use an Appropriate Extraction Solvent: Use a suitable organic solvent for the extraction of formic acid. Multiple extractions may be necessary. Salting out the aqueous layer by adding a salt like NaCl can improve extraction efficiency.
Emulsion Formation During Workup 1. Soap Formation: The carboxylate salt formed is a soap, which can lead to the formation of stable emulsions during the extraction process.1. Add Brine: Add a saturated solution of sodium chloride (brine) to the extraction mixture to break up the emulsion. 2. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
Frequently Asked Questions (FAQs)

What is the mechanism of base-catalyzed hydrolysis (saponification) of this compound?

The mechanism proceeds as follows:

  • Nucleophilic attack by hydroxide (B78521): The hydroxide ion directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.

  • Elimination of the alkoxide: The tetrahedral intermediate collapses, and the isobutoxide ion is eliminated as the leaving group.

  • Acid-base reaction: The isobutoxide ion is a strong base and deprotonates the newly formed formic acid in an irreversible acid-base reaction, yielding sodium formate and isobutanol.[7]

Why is saponification effectively irreversible?

The final step of the saponification mechanism is a highly favorable acid-base reaction between the formic acid and the isobutoxide ion.[7] The resulting formate anion is resonance-stabilized and a very poor electrophile, preventing the reverse reaction from occurring.

What are the common bases used and their recommended concentrations?

Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. They are typically used in aqueous or aqueous-alcoholic solutions at concentrations ranging from 1 M to 5 M.

How are the products (carboxylate salt and alcohol) isolated?

The isobutanol can be separated from the reaction mixture by distillation or extraction with an organic solvent. The formate salt remains in the aqueous layer. To obtain the free formic acid, the aqueous solution is acidified with a strong acid, followed by extraction of the formic acid into an organic solvent.

Quantitative Data

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of a Structurally Related Formate Ester

ParameterValue (for tert-butyl formate)Conditions
Rate Constant (k_B) 1.7 ± 0.3 M⁻¹s⁻¹pH > 7
Activation Energy (E_a) 88 ± 11 kJ/mol-

Note: This data is for tert-butyl formate and should be used as a reference point. The reaction rates for this compound may differ.

Experimental Protocol: General Procedure for Base-Catalyzed Ester Hydrolysis (Saponification)
  • Setup: Assemble a reflux apparatus.

  • Charging the Reactor: Add this compound to a round-bottom flask. If needed, add a co-solvent like ethanol. Add an aqueous solution of a strong base (e.g., NaOH), ensuring at least a 1:1 molar ratio of base to ester.

  • Reaction: Heat the mixture to reflux with stirring until the reaction is complete (often indicated by the disappearance of the ester layer).

  • Isolation of Alcohol: After cooling, distill the isobutanol from the reaction mixture.

  • Isolation of Carboxylic Acid: Transfer the remaining aqueous solution (containing the sodium formate) to a separatory funnel. Acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic. Extract the formic acid with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation to obtain the purified formic acid.

Diagrams

Saponification_Mechanism Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ CarboxylicAcid Formic Acid TetrahedralIntermediate->CarboxylicAcid - Isobutoxide Carboxylate Formate Salt CarboxylicAcid->Carboxylate + Isobutoxide (irreversible) Alcohol Isobutanol OH OH⁻ Isobutoxide Isobutoxide Isobutoxide->Alcohol + H⁺ from Formic Acid

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Saponification_Workup Start Start: Reaction Mixture (Formate Salt, Isobutanol, excess Base) Distillation Distill to remove Isobutanol Start->Distillation Acidification Acidify aqueous residue with strong acid Distillation->Acidification Extraction Extract with organic solvent Acidification->Extraction Separation Separate layers Extraction->Separation Aqueous Aqueous Layer (salts) Separation->Aqueous Organic Organic Layer (Formic Acid) Separation->Organic Drying Dry organic layer Organic->Drying Evaporation Remove solvent Drying->Evaporation Product Pure Formic Acid Evaporation->Product

References

"storage and stability issues of isobutyl formate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of isobutyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store isobutyl formate?

A: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It is a highly flammable liquid and vapor.[2][3] The storage container should be tightly closed to prevent evaporation and moisture ingress.[1] For long-term storage, refrigeration at temperatures below 15°C in a dark place is recommended.

Q2: What are the primary signs of this compound degradation?

A: The primary sign of degradation is a change in the odor of the substance. A pure sample has a fruity, rum-like scent.[4] A sharp, acidic odor may indicate hydrolysis, which releases formic acid. Another indicator is a decrease in purity as measured by analytical techniques like Gas Chromatography (GC).

Q3: What are the main degradation products of this compound?

A: The main degradation pathway for this compound is hydrolysis, which yields isobutanol and formic acid. This reaction can be catalyzed by the presence of acids or bases.

Q4: Is this compound sensitive to light or air?

A: While the primary stability concern is hydrolysis, it is good practice to store this compound protected from light and air to minimize the potential for photo-induced degradation or oxidation, although these are not its primary degradation pathways. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Q5: What materials are incompatible with this compound?

A: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and accelerate decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak in GC analysis Sample degradationVerify the age and storage conditions of the this compound. Perform a forced degradation study to identify potential degradation products and their retention times.
ContaminationEnsure proper cleaning of glassware and injection syringes. Analyze a fresh, high-purity standard of this compound to confirm the identity of the main peak.
Assay value is lower than expected Hydrolysis due to moistureUse a fresh, unopened container of this compound. Ensure that all solvents and reagents used in the analysis are anhydrous. Dry glassware thoroughly before use.
EvaporationEnsure the sample vial is properly sealed. Minimize the time the sample is exposed to the atmosphere before analysis.
Inconsistent results between experiments Inadequate storageReview and tighten storage protocols. Ensure all users are adhering to the recommended storage conditions.
Sample handlingStandardize the sample preparation and handling procedures. Ensure consistent timing between sample preparation and analysis.

Stability Data

Table 1: Hydrolysis Half-life of tert-butyl Formate at 22°C

pHHalf-life
2~6 hours (at 4°C)[5]
7~5 days[5]
11~8 minutes[5]

This data is for tert-butyl formate and should be used as an illustrative guide for the potential pH sensitivity of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for GC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize with 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a suitable concentration for GC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for GC analysis.

  • Thermal Degradation:

    • Place a known quantity of pure this compound in a sealed vial.

    • Expose the vial to 70°C in an oven for 48 hours.

    • Cool to room temperature and dissolve in a suitable solvent for GC analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Expose the solution to a photostability chamber (with UV and visible light) for 7 days.

    • Analyze by GC.

A control sample, stored at recommended conditions, should be analyzed alongside the stressed samples.

Protocol 2: Stability-Indicating GC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Table 2: Suggested GC-FID Parameters

Parameter Value
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Detector Temperature 280°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

Analysis:

Inject the prepared sample and the stressed samples from the forced degradation study into the GC system. The method should demonstrate the ability to separate the this compound peak from any degradation product peaks and solvent peaks.

Visualizations

Hydrolysis_Pathway isobutyl_formate This compound (C5H10O2) plus + isobutyl_formate->plus water Water (H2O) plus->water products water->products Acid or Base isobutanol Isobutanol (C4H10O) products->isobutanol formic_acid Formic Acid (CH2O2) products->formic_acid

Caption: Hydrolysis of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Sample This compound Sample Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Heat Thermal Sample->Heat Light Photolytic Sample->Light GC_Analysis Stability-Indicating GC-FID Analysis Acid->GC_Analysis Base->GC_Analysis Oxidation->GC_Analysis Heat->GC_Analysis Light->GC_Analysis Data_Evaluation Data Evaluation (Purity, Degradants) GC_Analysis->Data_Evaluation

Caption: Forced Degradation Workflow.

References

Technical Support Center: Water Removal in Isobutyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and professionals. This guide provides detailed troubleshooting and frequently asked questions regarding the critical step of water removal during the synthesis of isobutyl formate (B1220265). Efficient water removal is paramount for maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from my isobutyl formate reaction mixture?

A: The synthesis of this compound from isobutanol and formic acid is a Fischer Esterification, which is a reversible equilibrium reaction.[1][2] Water is a product of this reaction. If water is allowed to accumulate, it will drive the reaction backward through hydrolysis, breaking the newly formed ester down into its starting materials (isobutanol and formic acid).[1][3] According to Le Châtelier's principle, continuously removing water as it forms shifts the equilibrium toward the product side, thereby maximizing the yield of this compound.[1][4]

Q2: What are the primary methods for removing water during the reaction (in-situ)?

A: There are two main strategies for in-situ water removal:

  • Azeotropic Distillation: This is a highly effective method that involves refluxing the reaction in a non-polar solvent (like toluene) that forms a low-boiling azeotrope with water.[1][5] A Dean-Stark apparatus is used to collect the condensed azeotrope; the denser water separates and is trapped, while the solvent returns to the reaction flask.[1][4][6]

  • Use of Drying Agents (Dessicants): A chemical drying agent, such as anhydrous molecular sieves, can be added directly to the reaction mixture.[3] The agent selectively absorbs the water produced, preventing it from participating in the reverse reaction.

Q3: My reaction yield is consistently low. Could residual water be the cause?

A: Yes, this is a very common cause of low yields in Fischer esterifications.[3] If water is not efficiently removed, the reaction will reach equilibrium with significant amounts of unreacted starting materials remaining.[1][3] To troubleshoot, verify that your water removal technique is functioning correctly. If using a Dean-Stark trap, ensure it is collecting water.[6] If using a drying agent, ensure it is fully activated and used in sufficient quantity. Another strategy to improve yield is to use a large excess of one of the reactants, typically the less expensive one (isobutanol).[1]

Q4: How do I choose between azeotropic distillation and using an in-situ drying agent?

A: The choice depends on the scale of your reaction and available equipment.

  • Azeotropic distillation with a Dean-Stark trap is excellent for larger-scale reactions where the amount of water produced is significant. It provides a visual confirmation of the reaction's progress as water collects in the trap.[4][6]

  • In-situ drying agents like molecular sieves are very convenient for smaller-scale or parallel synthesis experiments where setting up multiple Dean-Stark traps is impractical. However, ensuring the agent's capacity is not exceeded is crucial.[7]

Q5: What is the purpose of washing the reaction mixture with sodium bicarbonate solution, and how do I remove the water introduced during this step?

A: The acidic catalyst (e.g., sulfuric acid) and any excess formic acid must be removed from the crude product after the reaction is complete.[8][9] A wash with an aqueous basic solution, like sodium bicarbonate (NaHCO₃), neutralizes these acids, converting them into salts that are soluble in the aqueous layer and can be easily separated.[2][8] This "work-up" step inevitably introduces water into the organic layer.[10] To remove this water, the separated organic layer (containing your this compound) is treated with an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][5] The drying agent is then removed by filtration or decantation before the final purification of the ester, usually by distillation.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound Equilibrium Limitation: Incomplete removal of water is preventing the reaction from proceeding to completion.[3]1. Optimize Water Removal: If using a Dean-Stark trap, ensure the system is properly sealed and the reflux rate is adequate to carry over the water-toluene azeotrope.[6] If using a drying agent, ensure it is freshly activated and not saturated. 2. Use Excess Reactant: Increase the molar ratio of isobutanol to formic acid to shift the equilibrium.[1]
"Wet" or Cloudy Product After Work-up Insufficient Drying: The amount of drying agent was inadequate, or the contact time was too short to remove all dissolved water from the organic phase.[10]1. Add More Drying Agent: Add small portions of anhydrous MgSO₄ or Na₂SO₄ until the newly added crystals no longer clump together and remain free-flowing. 2. Increase Contact Time: Gently swirl the flask and allow it to stand for at least 15 minutes.[2] 3. Re-dry: Filter or decant the product from the spent drying agent and treat the solution with a fresh portion of the agent.
Dean-Stark Trap Not Collecting Water 1. System Leak: Poorly sealed joints are allowing vapor to escape. 2. Incorrect Temperature: The reaction is not hot enough to achieve boiling and azeotropic removal.[3] 3. No Azeotrope Formation: An incorrect solvent was used.1. Check all Glassware Joints: Ensure all connections are secure and properly greased if necessary. 2. Increase Heating: Ensure the mixture is refluxing at a steady rate. The boiling point of the toluene-water azeotrope is approximately 84°C.[6] 3. Verify Solvent: Confirm that a suitable azeotroping solvent like toluene (B28343) is being used.
Emulsion During Aqueous Wash Insufficient Ionic Strength: Vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, making separation difficult.1. Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the polarity and density of the aqueous layer, helping to break the emulsion.[2] 2. Gentle Inversion: In the future, invert the separatory funnel gently rather than shaking it vigorously.

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of common drying agents used for removing residual water from the organic phase during work-up.

Drying AgentChemical FormulaCapacity¹Speed²Intensity³Compatibility Notes
Sodium SulfateNa₂SO₄HighSlowLowGenerally useful and neutral. The decahydrate (B1171855) is unstable above 32°C.[10]
Magnesium SulfateMgSO₄HighFastMedium-HighGenerally useful, slightly acidic. Faster and more efficient than Na₂SO₄.[10]
Calcium ChlorideCaCl₂HighMediumHighReacts with alcohols, phenols, amines, and some esters/ketones. Not recommended for drying this compound itself.[10]
Molecular Sieves(e.g., 3Å or 4Å)HighFastHighExcellent for achieving very low water levels. Can be used in-situ during the reaction.

¹Capacity: The amount of water that can be absorbed per unit weight of the agent.[11] ²Speed: The rate at which water is absorbed. ³Intensity: The degree of dryness (lowest achievable residual water content).[11]

Experimental Protocols

Protocol 1: Synthesis of this compound with Azeotropic Water Removal

This protocol describes a typical lab-scale synthesis using a Dean-Stark apparatus.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[4]

  • Reagent Addition: To the flask, add isobutanol (1.0 mol), formic acid (0.8 mol), toluene (approx. 150 mL), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[5]

  • Heating and Reflux: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to vaporize, condense, and collect in the Dean-Stark trap.[6]

  • Water Removal: As the condensate collects, it will separate into two layers in the trap. The denser water will sink to the bottom, and the less dense toluene will overflow from the side arm and return to the reaction flask.[4][6]

  • Monitoring Reaction: Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. This may take several hours.[5]

  • Cooldown: Once complete, remove the heat source and allow the apparatus to cool to room temperature.

Protocol 2: Post-Reaction Aqueous Work-up and Drying

This protocol details the purification of the crude ester after the reaction is complete.

  • Transfer: Pour the cooled reaction mixture into a separatory funnel.

  • First Wash: Add an equal volume of water, gently invert the funnel several times (venting frequently), and drain the lower aqueous layer.[2]

  • Neutralization Wash: Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2] Stopper and gently invert, venting frequently to release the CO₂ gas produced. Continue until no more gas evolves. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water and break any potential emulsions.[2]

  • Drying: Drain the organic layer (containing the this compound and toluene) into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄).[2][5] Swirl the flask periodically for 15-20 minutes. The drying agent should be free-flowing, not clumped together.

  • Filtration: Remove the drying agent by gravity filtering the solution through a fluted filter paper into a clean, dry round-bottom flask.

  • Solvent Removal: Remove the toluene and any unreacted starting materials via rotary evaporation or distillation to yield the purified this compound product.[5]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues related to water removal in this compound synthesis.

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Improving the Purity of Synthesized Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized isobutyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized isobutyl formate?

The most frequent impurities encountered during the synthesis of this compound are unreacted starting materials, namely isobutanol and formic acid.[1] Water is also a common impurity as it is a byproduct of the esterification reaction.[2] Additionally, if sulfuric acid is used as a catalyst, it will be present in the crude product mixture.[3][4]

Q2: What is the general workflow for purifying synthesized this compound?

The purification of this compound typically involves a multi-step process to remove unreacted starting materials, the catalyst, and byproducts. The general workflow is as follows:

  • Reaction Quenching & Neutralization: The reaction mixture is first cooled and then neutralized to remove the acid catalyst and any remaining formic acid. This is commonly achieved by washing with a basic solution, such as sodium carbonate or sodium bicarbonate.[1][3]

  • Aqueous Washing: The organic layer is washed with water or a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[1][4]

  • Drying: The washed ester is then dried using an anhydrous drying agent, such as magnesium sulfate (B86663) or potassium carbonate, to remove residual water.[1]

  • Distillation: The final purification step is fractional distillation to separate the this compound from any remaining impurities, such as unreacted isobutanol, based on their different boiling points.[1][4][5]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

Gas chromatography (GC) is a highly effective method for determining the purity of this compound, often providing quantitative results on the percentage of the desired ester and any impurities present.[6][7][8] A sharp boiling point range during distillation is also a good indicator of the purity of the ester.[4]

Q4: What are the critical safety precautions to consider when working with this compound?

This compound is a highly flammable liquid and vapor.[9] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[9][10] Adequate ventilation is necessary, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn during handling.[11]

Troubleshooting Guides

Problem: The purified this compound has a lingering acidic odor.
Possible Cause Suggested Solution
Incomplete neutralization of formic acid and the acid catalyst.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution. Continue washing until the bubbling (CO2 evolution) ceases, which indicates that all the acid has been neutralized.[4] You can test the aqueous layer with pH paper to ensure it is no longer acidic.[12]
Hydrolysis of the ester back to formic acid and isobutanol during work-up.Avoid prolonged contact with aqueous solutions, especially under acidic or strongly basic conditions.
Problem: The final product appears cloudy or contains water.
Possible Cause Suggested Solution
Inadequate drying of the organic layer before distillation.Ensure the drying agent is added in sufficient quantity and allowed enough time to remove all water. The organic layer should be clear, not cloudy, before decanting or filtering it from the drying agent.
Insufficient separation of the aqueous layer during the washing steps.Carefully separate the layers in the separatory funnel. It can be beneficial to wash with a saturated brine solution to help "pull" water out of the organic layer.
Problem: The yield of purified this compound is low.
Possible Cause Suggested Solution
Incomplete esterification reaction.Consider increasing the reaction time or using a Dean-Stark apparatus to remove water as it is formed, which drives the equilibrium towards the products.[5] An excess of one of the reactants can also be used to shift the equilibrium.
Loss of product during the work-up and purification steps.Be careful during extractions and transfers to minimize physical loss of the product. Ensure the distillation apparatus is set up correctly to avoid loss of the volatile ester.

Purity Enhancement Data

The following table provides an overview of the expected purity of this compound at different stages of the purification process.

Purification StepKey Impurities RemovedExpected Purity Range
Crude Reaction Mixture N/AHighly variable
After Washing & Neutralization Formic acid, sulfuric acid80-90%
After Drying Water85-95%
After Fractional Distillation Isobutanol, other volatile impurities>97%

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol details the Fischer esterification of isobutanol with formic acid, followed by a standard purification procedure.

1. Synthesis (Esterification)

  • Combine isobutanol and formic acid in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[4]

  • Add a few boiling chips to the flask.

  • Set up the apparatus for reflux and heat the mixture gently for a specified time (e.g., 30 minutes).[4]

2. Work-up (Washing and Neutralization)

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium carbonate or sodium bicarbonate solution until effervescence ceases.[3][4] This neutralizes any remaining acid.

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a wash with a saturated sodium chloride (brine) solution.[1]

3. Drying the Product

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, such as magnesium sulfate or potassium carbonate, and swirl the flask.[1]

  • Allow the mixture to stand until the liquid is clear.

  • Decant or filter the dried ester into a distillation flask.

4. Purification (Fractional Distillation)

  • Add boiling chips to the distillation flask containing the dried ester.

  • Set up a fractional distillation apparatus.

  • Heat the flask gently to distill the this compound. Collect the fraction that boils at the literature boiling point of this compound (approximately 98.4 °C).[13]

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Isobutanol + Formic Acid + H2SO4 Catalyst reflux Reflux Reaction reactants->reflux neutralize Neutralize with NaHCO3 Solution reflux->neutralize wash_water Wash with Water neutralize->wash_water wash_brine Wash with Saturated NaCl wash_water->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry distill Fractional Distillation dry->distill pure_product Pure this compound distill->pure_product troubleshooting_guide Troubleshooting Guide for this compound Purification cluster_issues Troubleshooting Guide for this compound Purification cluster_solutions Troubleshooting Guide for this compound Purification cluster_outcomes Troubleshooting Guide for this compound Purification start Crude Product Analysis acidic_odor Acidic Odor? start->acidic_odor cloudy_product Cloudy Appearance? acidic_odor->cloudy_product No rewash Re-wash with NaHCO3 solution. Test aqueous layer with pH paper. acidic_odor->rewash Yes low_purity Low Purity by GC? cloudy_product->low_purity No redry Re-dry with more anhydrous MgSO4. Ensure clear before decanting. cloudy_product->redry Yes redistill Re-distill with a fractional column. Check boiling point range. low_purity->redistill Yes fail Issue Persists low_purity->fail No pass Purity Improved rewash->pass redry->pass redistill->pass

References

Technical Support Center: Isobutyl Formate Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in isobutyl formate (B1220265) and their effective removal. The information is tailored for professionals engaged in experiments where the purity of isobutyl formate is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: this compound is typically synthesized via the Fischer esterification of isobutanol with formic acid.[1][2] Consequently, the most prevalent impurities are unreacted starting materials and the reaction byproduct:

  • Isobutanol: The alcohol used in the esterification reaction.

  • Formic Acid: The carboxylic acid used in the esterification.

  • Water: A byproduct of the esterification reaction.

Under certain reaction conditions, particularly at elevated temperatures in the presence of a strong acid catalyst, side products may also form. These can include:

  • Isobutylene: Formed from the dehydration of isobutanol.

  • Di-isobutyl ether: Formed from the intermolecular dehydration of two isobutanol molecules.

Q2: How can I qualitatively and quantitatively assess the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for both identifying and quantifying impurities in this compound. It allows for the separation of volatile compounds and their identification based on their mass spectra.

Q3: What are the general steps for removing common impurities from this compound?

A3: A standard and effective purification procedure involves a series of extraction and distillation steps:

  • Acid Removal: Washing the crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted formic acid.

  • Water and Water-Soluble Impurity Removal: Washing with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of this compound in the aqueous layer and remove residual water-soluble impurities.

  • Drying: Treating the organic layer with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.

  • Fractional Distillation: Separating the pure this compound from less volatile impurities, primarily isobutanol.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities (Formic Acid)

Symptom:

  • The pH of a water wash of the this compound is acidic.

  • A broad peak corresponding to formic acid is observed in the GC-MS chromatogram.

Root Cause:

  • Incomplete reaction of formic acid during esterification.

  • Insufficient washing with a basic solution after the reaction.

Resolution:

  • Sodium Bicarbonate Wash: Perform a liquid-liquid extraction of the this compound with a saturated aqueous solution of sodium bicarbonate. The bicarbonate reacts with the acidic formic acid to form sodium formate, which is soluble in the aqueous layer and can be separated. It is recommended to continue washing until the effervescence (release of CO₂ gas) ceases, indicating the complete neutralization of the acid.

Issue 2: Presence of Unreacted Isobutanol

Symptom:

  • A peak corresponding to isobutanol is observed in the GC-MS chromatogram.

  • The boiling point of the this compound is higher than expected or distillation occurs over a wide temperature range.

Root Cause:

  • Incomplete reaction of isobutanol.

  • Formation of an azeotrope between isobutanol and this compound, making simple distillation less effective.

Resolution:

  • Fractional Distillation: Due to the difference in their boiling points (this compound: ~98 °C; isobutanol: ~108 °C), fractional distillation is the most effective method for separating isobutanol from this compound. A fractionating column with a high number of theoretical plates will provide better separation.

Issue 3: Presence of Water

Symptom:

  • Cloudy or hazy appearance of the this compound.

  • Inaccurate results in moisture-sensitive reactions.

Root Cause:

  • Water is a byproduct of the esterification reaction.

  • Incomplete drying of the product after aqueous washing steps.

Resolution:

  • Brine Wash: Before drying, wash the this compound with a saturated sodium chloride (brine) solution. This reduces the solubility of water in the organic layer.

  • Drying with Anhydrous Salts: After the brine wash, dry the this compound by stirring it with an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent should be filtered off before proceeding to distillation.

Experimental Protocols

Protocol 1: Purification of this compound by Extraction

This protocol details the removal of acidic impurities and water from crude this compound.

  • Initial Assessment: Transfer the crude this compound to a separatory funnel.

  • Sodium Bicarbonate Wash:

    • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and shake gently, periodically venting to release the pressure from the carbon dioxide gas that is formed.

    • Continue shaking until no more gas is evolved.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this washing step one more time.

  • Brine Wash:

    • Add an equal volume of saturated aqueous sodium chloride (brine) solution to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying:

    • Transfer the this compound to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (approximately 1-2 grams for every 10 mL of ester) and swirl the flask.

    • Continue adding small portions of the drying agent until some of it remains free-flowing in the liquid.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation

This protocol describes the separation of pure this compound from less volatile impurities like isobutanol.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask containing the dried crude this compound and a few boiling chips.

    • Attach a fractionating column (e.g., a Vigreux or packed column) to the flask.

    • Place a distillation head with a thermometer and a condenser on top of the column. The top of the thermometer bulb should be level with the side arm of the distillation head.

    • Use a collection flask at the end of the condenser.

  • Distillation:

    • Gently heat the round-bottom flask using a heating mantle.

    • Observe the vapor rising slowly up the fractionating column.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~98 °C).

    • Discard any initial distillate that comes over at a lower temperature and stop the distillation when the temperature begins to rise significantly above the boiling point of this compound, as this indicates the presence of less volatile impurities like isobutanol.

Quantitative Data

ImpurityBoiling Point (°C)Removal MethodExpected Purity after Treatment
Formic Acid100.8Washing with sat. NaHCO₃>99% removal of acid
Water100Washing with sat. NaCl, drying<0.1%
Isobutanol108Fractional Distillation>99.5% pure this compound
Isobutylene-6.9Not typically removed by washing/distillation-
Di-isobutyl ether122Fractional Distillation-

Visualizations

Purification_Workflow crude Crude this compound (contains Isobutanol, Formic Acid, Water) wash1 Wash with Saturated Sodium Bicarbonate Solution crude->wash1 sep1 Separate Aqueous Layer (contains Sodium Formate) wash1->sep1 Removes Formic Acid wash2 Wash with Saturated Sodium Chloride Solution sep1->wash2 sep2 Separate Aqueous Layer (contains dissolved salts and some water) wash2->sep2 Removes Water dry Dry with Anhydrous Magnesium Sulfate sep2->dry filter Filter to remove drying agent dry->filter distill Fractional Distillation filter->distill pure Pure this compound distill->pure Separates from Isobutanol

Caption: Workflow for the purification of this compound.

Impurity_Analysis_Workflow sample This compound Sample injection Inject into GC-MS sample->injection separation Separation in GC Column injection->separation detection Detection by Mass Spectrometer separation->detection analysis Data Analysis: Identify and Quantify Peaks detection->analysis report Purity Report analysis->report

Caption: Workflow for GC-MS analysis of this compound purity.

References

Technical Support Center: Troubleshooting Peak Splitting of Isobutyl Formate in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Gas Chromatography (GC) analysis of isobutyl formate (B1220265). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic problems, specifically focusing on the issue of peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in Gas Chromatography?

A1: Peak splitting is a chromatographic issue where a single compound, such as isobutyl formate, appears as two or more distinct, closely eluting peaks instead of a single, symmetrical Gaussian peak. This can manifest as a "shoulder" on the main peak or as two separate, poorly resolved peaks. Peak splitting can significantly impact the accuracy and reproducibility of quantitative analysis by causing incorrect peak integration.

Q2: Why is my this compound peak splitting?

A2: Peak splitting for this compound in GC analysis is almost always related to issues with the injection process or the inlet system.[1] It can also be caused by problems with the GC column itself or incompatibilities between the sample, solvent, and the stationary phase of the column. A systematic approach to troubleshooting is necessary to identify and resolve the specific cause.

Q3: Can the solvent I use to dissolve my this compound sample cause peak splitting?

A3: Yes, the choice of solvent is a critical factor. A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor sample focusing on the column, resulting in peak splitting.[2] This is particularly common in splitless injections where the solvent and analyte condense on the column head. If the solvent does not evenly "wet" the stationary phase, it can cause the analyte band to split.

Q4: How does the injection technique affect peak splitting for a volatile compound like this compound?

A4: For volatile compounds, the injection technique is crucial. An erratic or slow injection can introduce the sample in a broad band or as multiple vapor clouds, leading to split peaks.[1] Using an autosampler is highly recommended to ensure consistent and rapid injections, which helps in obtaining sharp, symmetrical peaks.

Troubleshooting Guide

Issue: My this compound peak is showing a distinct split or shoulder.

This guide will walk you through a systematic process to identify and resolve the cause of peak splitting for this compound.

Step 1: Investigate the Injection and Inlet System

The majority of peak splitting issues originate from the injection port.[1] Start your troubleshooting here.

Question: What are the most common injection-related causes of peak splitting?

Answer:

  • Improper Column Installation: An incorrectly installed column is a frequent cause of peak splitting.[2] If the column is not cut at a clean 90-degree angle or is positioned at the wrong depth in the inlet, it can create dead volumes or cause turbulent flow, leading to a split peak.

  • Contaminated or Active Inlet Liner: The glass liner in the injection port can become contaminated with non-volatile residues from previous injections. These active sites can interact with the analyte, causing peak distortion.

  • Incompatible Solvent: As mentioned in the FAQs, a solvent that is not compatible with the stationary phase can cause poor sample focusing and peak splitting.[2]

  • Injection Volume and Speed: Injecting too large a volume can overload the inlet or the column, leading to peak fronting or splitting.[3] A slow injection can also contribute to this issue.

Troubleshooting Actions & Solutions

Potential Cause Recommended Action Expected Outcome
Improper Column Installation Re-install the column. Ensure a clean, square cut using a ceramic wafer or diamond scribe. Consult the instrument manual for the correct column insertion depth.[2]A properly installed column should provide a smooth, laminar flow path for the sample, resulting in a single, sharp peak.
Contaminated Inlet Liner Replace the inlet liner with a new, deactivated liner. Regularly scheduled liner replacement is a crucial part of preventative maintenance.A clean, inert liner prevents unwanted interactions between the analyte and the injection port surfaces, improving peak shape.
Solvent-Stationary Phase Mismatch If using a non-polar column (e.g., DB-1, HP-5), ensure you are using a non-polar solvent (e.g., hexane, heptane). Avoid highly polar solvents if possible.Matching the solvent polarity to the stationary phase polarity promotes proper "solvent focusing," where the analyte condenses in a tight band at the head of the column.
Inappropriate Injection Volume/Speed Reduce the injection volume. If using manual injection, practice a fast, smooth injection technique. If available, use an autosampler for consistency.[1]A smaller injection volume can prevent column and inlet overload. An autosampler ensures reproducible and sharp injection bands.

Step 2: Examine the GC Column

If the issue persists after troubleshooting the inlet system, the problem may lie with the GC column itself.

Question: How can the GC column cause peak splitting for this compound?

Answer:

  • Column Contamination: Over time, the front end of the GC column can become contaminated with non-volatile matrix components. This can create active sites that interact with the analyte, leading to peak distortion.

  • Stationary Phase Degradation: High temperatures or exposure to oxygen can degrade the stationary phase at the head of the column, leading to poor chromatography.

  • Column Overload: Injecting a sample that is too concentrated can overload the stationary phase, causing peak fronting or splitting.[3]

Troubleshooting Actions & Solutions

Potential Cause Recommended Action Expected Outcome
Column Contamination Trim the front end of the column (e.g., 10-20 cm). This removes the contaminated section and exposes a fresh surface.[2]Improved peak shape and a return to a single, symmetrical peak.
Stationary Phase Degradation If trimming the column does not resolve the issue, the column may need to be replaced.A new column will have a fresh, intact stationary phase, leading to optimal chromatographic performance.
Column Overload Dilute the sample or reduce the injection volume. Alternatively, if using split injection, increase the split ratio.Reducing the amount of analyte introduced onto the column will prevent overloading and result in sharper, more symmetrical peaks.

Step 3: Review GC Method Parameters

Incorrect method parameters can also contribute to poor peak shape.

Question: Which GC method parameters are most likely to cause peak splitting for this compound?

Answer:

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high (i.e., not significantly below the boiling point of the solvent), it can prevent proper focusing of the analyte at the head of the column, leading to broad or split peaks.[2]

  • Incompatible Column Phase: Using a column with a stationary phase that is not well-suited for the analysis of a relatively polar ester like this compound can lead to poor peak shapes.

Troubleshooting Actions & Solutions

Potential Cause Recommended Action Expected Outcome
High Initial Oven Temperature (Splitless Injection) Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.[2]A lower initial temperature allows the solvent and analyte to condense and focus into a tight band at the column inlet, leading to sharp, single peaks.
Inappropriate Column Choice For a volatile ester like this compound, a mid-polarity column (e.g., a wax-type or a low-to-mid polarity phenyl-substituted column) is often a good choice. If using a non-polar column, ensure solvent compatibility.A suitable column will provide good selectivity and peak shape for the analyte of interest.

Experimental Protocols

Below is a recommended starting method for the GC-FID analysis of this compound. This can be used as a baseline for troubleshooting and method development.

Sample Preparation Protocol

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If analyzing a sample matrix, use a suitable extraction or dilution method to bring the expected concentration of this compound within the range of the working standards. The final solvent should be compatible with the GC column.

GC-FID Method Parameters (Illustrative Example)

Parameter Value Rationale
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA wax column provides good selectivity for polar compounds like esters.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Injection Mode Split (50:1)For relatively concentrated samples, a split injection prevents column overload. For trace analysis, a splitless injection may be used, but careful optimization of the initial oven temperature is required.
Injection Volume 1 µLA typical injection volume that is unlikely to cause overload with a split injection.
Carrier Gas Helium or HydrogenCommon carrier gases for GC. Hydrogen can provide faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)A starting temperature below the boiling point of common solvents helps with focusing. The ramp allows for the elution of other components.
Detector Flame Ionization Detector (FID)A robust and sensitive detector for organic compounds.
Detector Temperature 280 °CShould be higher than the final oven temperature to prevent condensation.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak splitting issues.

Troubleshooting_Workflow cluster_injection Injection/Inlet Checks cluster_column Column Checks cluster_method Method Parameter Checks start Peak Splitting Observed for this compound check_injection Step 1: Investigate Injection & Inlet System start->check_injection install Check Column Installation (Cut & Depth) check_injection->install check_column Step 2: Examine GC Column trim Trim Front of Column check_column->trim check_method Step 3: Review GC Method Parameters temp Adjust Initial Oven Temp (if splitless) check_method->temp end_success Peak Splitting Resolved install->end_success Problem Solved liner Replace Inlet Liner install->liner liner->end_success Problem Solved solvent Verify Solvent Compatibility liner->solvent solvent->end_success Problem Solved volume Reduce Injection Volume solvent->volume volume->check_column Issue Persists volume->end_success Problem Solved trim->end_success Problem Solved replace_col Replace Column trim->replace_col replace_col->end_success Problem Solved dilute Dilute Sample replace_col->dilute dilute->check_method Issue Persists dilute->end_success Problem Solved temp->end_success Problem Solved phase Confirm Appropriate Column Phase temp->phase phase->end_success Problem Solved

Caption: A step-by-step workflow for troubleshooting peak splitting of this compound.

Logical_Relationships cluster_causes Primary Causes cluster_injection_details Injection/Inlet Specifics cluster_column_details Column Specifics peak_splitting Peak Splitting injection_issues Injection/Inlet Problems peak_splitting->injection_issues column_issues Column Problems peak_splitting->column_issues method_issues Method Parameter Issues peak_splitting->method_issues improper_install Improper Column Installation injection_issues->improper_install bad_liner Contaminated Liner injection_issues->bad_liner solvent_mismatch Solvent Mismatch injection_issues->solvent_mismatch overload Injection Overload injection_issues->overload contamination Column Contamination column_issues->contamination degradation Stationary Phase Degradation column_issues->degradation column_overload Column Overload column_issues->column_overload

References

Technical Support Center: Optimization of Isobutyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isobutyl formate?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of isobutanol with formic acid using an acid catalyst.[1] This reaction involves heating a mixture of the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2]

Q2: What is the primary challenge in Fischer esterification for this compound synthesis?

A2: The primary challenge is that the reaction is an equilibrium process.[2][3] This means the reaction is reversible, and to achieve a high yield of the this compound ester, the equilibrium must be shifted towards the product side.[3] This is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction.[2][3]

Q3: What are the typical reaction conditions for this compound synthesis via Fischer esterification?

A3: Typical conditions involve refluxing a mixture of isobutanol, formic acid, and a catalytic amount of a strong acid. The reaction temperature is generally the boiling point of the reaction mixture under reflux. Reaction times can vary but are often in the range of 1 to 10 hours.[2]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, another method involves the reaction of isobutyl alcohol with carbon monoxide in the presence of a catalyst like sodium isobutylate at elevated temperature and pressure (e.g., 110°C and 400 atm).[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction due to equilibrium limitations.- Use a large excess of one reactant (either isobutanol or formic acid).- Remove water as it forms using a Dean-Stark apparatus.[2]
Insufficient catalyst or inactive catalyst.- Ensure the correct amount of acid catalyst is used.- Use fresh, high-quality catalyst.
Reaction time is too short or temperature is too low.- Increase the reflux time.- Ensure the reaction mixture is reaching the appropriate reflux temperature.
Loss of product during workup and purification.- Be careful during the washing steps to avoid losing the organic layer.- Ensure efficient extraction of the product.- Minimize losses during distillation by using appropriate apparatus and technique.[4]
Product is Contaminated with Starting Materials Incomplete reaction.- See "Low Yield" troubleshooting steps to drive the reaction to completion.
Inefficient purification.- Ensure thorough washing with sodium bicarbonate solution to remove unreacted formic acid.- Perform careful fractional distillation to separate the this compound from unreacted isobutanol.[2]
Reaction Mixture Turns Dark Side reactions or decomposition of starting materials or product.- Lower the reaction temperature if possible, though this may require longer reaction times.- Ensure the starting materials are pure.
Difficulty in Separating Layers During Workup Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.

Data Presentation

Fischer Esterification Yield

The following table presents a reported yield for the synthesis of this compound via Fischer esterification.

ReactantsCatalystReported YieldReference
Formic Acid and IsobutanolSulfuric Acid52.1%Altalhi et al., 2024

Note: This yield is from a specific study and may vary based on reaction conditions.

Example of a Detailed Optimization Study (Enzymatic Synthesis of a Formate Ester)

Effect of Reaction Temperature on Octyl Formate Conversion [5]

Temperature (°C)Conversion (%)
2077.10
3080.71
4081.96
5078.71

Effect of Molar Ratio (Formic Acid:Octanol) on Octyl Formate Conversion [5]

Molar RatioConversion (%)
1:170.55
1:376.17
1:576.07
1:780.71
1:978.60
1:1176.40

Effect of Enzyme Concentration on Octyl Formate Conversion [5]

Enzyme Concentration (g/L)Conversion (%)
533.23
1065.64
1570.55
2065.49
2565.49

Experimental Protocols

Protocol for Fischer Esterification of Isobutanol and Formic Acid

Materials:

  • Isobutanol

  • Formic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutanol and formic acid. A common strategy to favor the forward reaction is to use an excess of one reactant. For example, a molar ratio of 2:1 or 3:1 of isobutanol to formic acid can be used.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-3 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted formic acid and the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Workup - Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound can then be purified by fractional distillation.[2] Collect the fraction that boils at the boiling point of this compound (98-99°C).[6]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Isobutanol + Formic Acid Catalyst H₂SO₄ Reflux Heating/ Reflux Catalyst->Reflux Neutralization Neutralization (NaHCO₃ wash) Reflux->Neutralization Washing Washing (Water, Brine) Neutralization->Washing Drying Drying (MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure Isobutyl Formate Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? IncompleteReaction Incomplete Reaction Start->IncompleteReaction ProductLoss Product Loss during Workup Start->ProductLoss SideReactions Side Reactions Start->SideReactions IncreaseReactant Increase Excess of One Reactant IncompleteReaction->IncreaseReactant RemoveWater Remove Water (Dean-Stark) IncompleteReaction->RemoveWater IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp OptimizeWorkup Optimize Workup & Purification ProductLoss->OptimizeWorkup SideReactions->IncreaseTimeTemp Adjust Temp. CheckPurity Check Starting Material Purity SideReactions->CheckPurity

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

"preventing degradation of isobutyl formate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl formate (B1220265). The information is designed to help prevent degradation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isobutyl formate and what are its common uses?

A1: this compound (2-methylpropyl methanoate) is an organic ester with the chemical formula C5H10O2.[1] It is a colorless liquid with a sweet, ethereal, and slightly fruity odor.[1] Due to its pleasant aroma, it is frequently used as a flavor and fragrance ingredient.[1][2]

Q2: What are the primary causes of this compound degradation during storage?

A2: The primary cause of this compound degradation is hydrolysis, a chemical reaction with water. This reaction can be catalyzed by both acids and bases.[3][4] Additionally, exposure to high temperatures, humidity, and incompatible materials can accelerate degradation.[5] Oxidation is another potential degradation pathway, although less common than hydrolysis under typical storage conditions.

Q3: What are the degradation products of this compound?

A3: The main degradation products from the hydrolysis of this compound are isobutyl alcohol and formic acid.[3] The formation of formic acid can further catalyze the hydrolysis reaction, a process known as autocatalysis.[6][7]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5] It is crucial to keep containers tightly sealed to prevent moisture ingress.[2]

Q5: What types of containers are suitable for storing this compound?

A5: Glass containers, particularly borosilicate glass, are highly recommended for storing this compound due to their chemical inertness.[8][9] High-density polyethylene (B3416737) (HDPE) is also generally considered suitable for storing esters like this compound at ambient temperatures.[1][10][11] However, it is always best to consult specific chemical compatibility charts and consider the potential for leaching of plasticizers, especially for long-term storage or sensitive applications.[2][12][13]

Troubleshooting Guides

Issue 1: I suspect my this compound has degraded. How can I confirm this?

Possible Cause: The most likely cause is hydrolysis due to exposure to moisture, or catalysis by acidic or basic contaminants.

Troubleshooting Steps:

  • Physical Observation: Check for any changes in the appearance or odor of the this compound. While this compound is a colorless liquid with a fruity odor, its degradation products (isobutyl alcohol and formic acid) have distinct smells. An increasingly sharp or acidic odor may indicate the presence of formic acid.

  • pH Measurement: If the this compound has been in contact with water, measuring the pH of the aqueous phase can be indicative of degradation. A lower pH suggests the formation of formic acid.

  • Analytical Testing: The most definitive way to confirm degradation is through analytical testing.

    • Gas Chromatography (GC): A GC-FID or GC-MS method can be used to separate and quantify this compound, isobutyl alcohol, and other potential volatile impurities.[14][15][16]

    • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to quantify the non-volatile degradation product, formic acid.[17][18][19][20]

Issue 2: My experimental results are inconsistent when using stored this compound.

Possible Cause: Degradation of this compound can lead to the presence of impurities (isobutyl alcohol and formic acid) that may interfere with your reaction or analysis. The concentration of the active ester will also be lower than expected.

Troubleshooting Steps:

  • Verify Purity: Before use, verify the purity of your stored this compound using a suitable analytical method like GC-FID.[21]

  • Purification: If degradation is confirmed, consider purifying the this compound by distillation to remove less volatile impurities like isobutyl alcohol and formic acid.

  • Use Fresh Stock: If purification is not feasible, it is recommended to use a fresh, unopened container of this compound for critical experiments.

  • Review Storage Protocol: Assess your current storage conditions against the recommended guidelines (see Q4 and Q5 in the FAQ). Ensure containers are properly sealed and stored in an appropriate environment.

Data Presentation

Table 1: Factors Affecting this compound Stability

ParameterEffect on StabilityRecommendation
Temperature Higher temperatures accelerate hydrolysis and evaporation.Store in a cool environment. Avoid exposure to heat sources.
Humidity/Moisture Water is a key reactant in hydrolysis.Store in tightly sealed containers in a dry environment. Use of desiccants in the storage area can be beneficial.
pH Both acidic and basic conditions catalyze hydrolysis.Avoid contact with acids and bases. Ensure storage containers are clean and free of contaminants.
Light While not a primary factor for hydrolysis, UV light can potentially initiate oxidative degradation in the presence of oxygen.Store in amber glass bottles or in a dark location to minimize light exposure.
Oxygen Oxygen can lead to oxidative degradation, though this is generally a slower process than hydrolysis for esters.For long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC-FID

This protocol provides a general method for determining the purity of this compound and detecting the presence of isobutyl alcohol.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for volatile organic compounds (e.g., a wax-type column like DB-Wax or equivalent).[22]

  • Reagents:

    • This compound standard (high purity).

    • Isobutyl alcohol standard.

    • Suitable solvent for dilution (e.g., ethanol (B145695) or hexane).

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL (with appropriate split ratio to avoid column overload).[21]

  • Procedure:

    • Prepare a standard solution of this compound and isobutyl alcohol in the chosen solvent.

    • Prepare a sample solution of the this compound to be tested by diluting it in the same solvent.

    • Inject the standard solution to determine the retention times of this compound and isobutyl alcohol.

    • Inject the sample solution.

    • Calculate the purity of this compound by comparing the peak area of this compound to the total area of all peaks (area percent method). The presence of a peak at the retention time of isobutyl alcohol indicates hydrolysis.

Protocol 2: Stability Indicating HPLC Method for Formic Acid

This protocol outlines a general approach for developing an HPLC method to detect formic acid, a primary degradation product.

  • Instrumentation:

    • HPLC system with a UV detector or a Refractive Index (RI) detector.

    • Reversed-phase C18 column.[19]

  • Reagents:

    • Formic acid standard.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (B52724) or methanol.

    • Acidic modifier for the mobile phase (e.g., phosphoric acid or formic acid for MS compatibility).[17]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water).[17]

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: Ambient.

    • Detection: UV at 210 nm (for formic acid).[23]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of formic acid in the mobile phase.

    • Prepare a sample of the this compound for analysis. As this compound has low water solubility, a suitable sample preparation technique (e.g., dilution in a compatible solvent followed by dilution in the mobile phase) may be required.

    • Inject the standard to determine the retention time of formic acid.

    • Inject the prepared sample. The presence of a peak at the retention time of formic acid indicates hydrolysis.

Visualizations

Hydrolysis_Pathway This compound This compound Degradation_Products This compound->Degradation_Products Water Water Water->Degradation_Products Isobutyl Alcohol Isobutyl Alcohol Degradation_Products->Isobutyl Alcohol Formic Acid Formic Acid Degradation_Products->Formic Acid Catalyst H+ / OH- Catalyst->Degradation_Products catalyzes

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Suspected Degradation check_physical Observe odor and appearance start->check_physical analytical_test Perform GC or HPLC analysis check_physical->analytical_test degraded Degradation Confirmed? analytical_test->degraded not_degraded No degradation detected. Consider other experimental factors. degraded->not_degraded No take_action Take Corrective Action degraded->take_action Yes purify Purify by distillation take_action->purify fresh_stock Use fresh stock take_action->fresh_stock review_storage Review storage conditions take_action->review_storage end Problem Resolved purify->end fresh_stock->end review_storage->end

Caption: Troubleshooting workflow for suspected this compound degradation.

Storage_Conditions stability This compound Stability conditions Storage Conditions stability->conditions temp Low Temperature conditions->temp prevents humidity Low Humidity conditions->humidity prevents container Sealed Inert Container conditions->container prevents light Protection from Light conditions->light prevents Accelerated Hydrolysis Accelerated Hydrolysis Hydrolysis Hydrolysis Contamination & Moisture Contamination & Moisture Photodegradation Photodegradation

Caption: Key storage conditions for maintaining this compound stability.

References

Validation & Comparative

A Comparative Guide for Researchers and Drug Development Professionals: Isobutyl Formate vs. Ethyl Formate as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of flavor science and pharmaceutical formulation, the selection of an appropriate flavoring agent is paramount to product success. Both isobutyl formate (B1220265) and ethyl formate are widely utilized for their fruity and ethereal notes, yet their distinct physicochemical and sensory properties can significantly impact the final product's profile and stability. This guide provides an objective comparison of these two esters, supported by available data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the fundamental physicochemical properties of these formate esters is crucial for predicting their behavior in various formulations. The following table summarizes key data points for isobutyl formate and ethyl formate.

PropertyThis compoundEthyl FormateReferences
Chemical Formula C₅H₁₀O₂C₃H₆O₂[1]
Molecular Weight ( g/mol ) 102.1374.08[1]
Appearance Colorless liquidColorless liquid[2][3]
Boiling Point (°C) 98.454.4[4][5]
Flash Point (°C) 10-20[1]
Density (g/mL at 20°C) ~0.885~0.921[4][6]
Water Solubility Limited/Slightly Soluble (~10.2 g/L at 25°C)Soluble (~118 g/L at 18°C)[2][6][7]
Odor Threshold (in water) 0.49 ppm150,000 ppb (150 ppm)[4][8]

Sensory Profile: Unpacking the Nuances of Fruity and Ethereal Notes

While both esters are characterized by their fruity aromas, their sensory profiles exhibit distinct differences. The choice between them often depends on the specific flavor profile desired for the end product.

This compound is frequently described as having a sweet, fruity, and ethereal odor with rum-like and raspberry nuances[2][4]. Its flavor profile is characterized as slightly sweet, fresh, and fruity, providing a "lift" to formulations[9].

Ethyl Formate , in contrast, is known for its characteristic pungent, rum-like odor, also reminiscent of raspberries and pineapple[3][6][10]. Its taste is described as sweet and chemical with a clean, fresh, and fruity lift[6].

The following diagram illustrates the chemical structures of these two esters.

Caption: Chemical structures of this compound and Ethyl Formate.

Performance as Flavoring Agents: Stability and Solubility Considerations

The performance of a flavoring agent is intrinsically linked to its stability and solubility within a given food or pharmaceutical matrix.

Stability

Esters like this compound and ethyl formate are susceptible to hydrolysis, which can lead to the loss of the desired flavor and the formation of off-notes (formic acid and the corresponding alcohol)[6]. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes.

Solubility

The solubility of a flavoring agent dictates its dispersibility and ultimately its flavor perception in the final product.

  • Ethyl formate exhibits significantly higher solubility in water compared to this compound[6][7]. This makes it a suitable choice for aqueous-based systems such as beverages.

  • This compound has limited water solubility but is miscible with most organic solvents[2]. This property may be advantageous in lipid-based formulations or systems with a higher alcohol content.

The choice between the two will, therefore, depend on the composition of the product matrix.

Experimental Protocols: A Framework for Sensory Evaluation

To conduct a meaningful comparison of these flavoring agents, a well-designed sensory evaluation is essential. The following outlines a recommended experimental protocol based on established methodologies for quantitative descriptive analysis (QDA).

G cluster_protocol Sensory Evaluation Workflow A Panelist Selection & Training (Screen for sensory acuity, train on fruity/ethereal attributes) B Lexicon Development (Generate and define descriptive terms for formate esters) A->B C Sample Preparation (Prepare solutions of this compound & ethyl formate in a neutral base (e.g., 5% sucrose (B13894) solution)) B->C D Sensory Evaluation (Blinded, randomized presentation of samples to panelists in controlled sensory booths) C->D E Data Collection (Panelists rate the intensity of each attribute on a line scale) D->E F Data Analysis (ANOVA, PCA to analyze differences in sensory profiles) E->F

Caption: A conceptual workflow for the sensory evaluation of flavoring agents.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

  • Conduct training sessions to familiarize panelists with the aroma and flavor profiles of various fruity and ethereal esters, including the target compounds. Develop a consensus on the terminology to be used.

2. Sample Preparation:

  • Prepare solutions of this compound and ethyl formate at various concentrations in a neutral base (e.g., 5% w/v sucrose solution with 0.1% w/v citric acid) to determine their flavor thresholds and to select appropriate concentrations for descriptive analysis.

  • For the descriptive analysis, prepare samples at concentrations that are clearly perceivable but not overpowering.

3. Sensory Evaluation:

  • Conduct the evaluation in a controlled sensory laboratory with individual booths.

  • Present the samples in a randomized and blind manner to the panelists.

  • Provide unsalted crackers and water for palate cleansing between samples.

4. Data Collection and Analysis:

  • Panelists will rate the intensity of each sensory attribute (e.g., fruity, sweet, rum-like, ethereal, chemical) on a structured line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to identify significant differences between the sensory profiles of the two esters.

Regulatory and Safety Information

Both this compound and ethyl formate have been evaluated by regulatory bodies for their use as flavoring agents.

  • This compound: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) with FEMA number 2197. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.

  • Ethyl Formate: It is also recognized as GRAS by the U.S. Food and Drug Administration (FDA) and has the FEMA number 2434[6]. JECFA has established a group Acceptable Daily Intake (ADI) of 0-3 mg/kg of body weight for formic acid and ethyl formate.

Conclusion

The choice between this compound and ethyl formate as a flavoring agent is a multifaceted decision that depends on the desired sensory profile, the composition of the product matrix, and stability requirements.

  • Ethyl formate is a more volatile compound with a higher water solubility, making it well-suited for aqueous-based products where a bright, rum-like, and fruity top note is desired.

  • This compound is less volatile and has a lower water solubility, offering a potentially more stable and longer-lasting sweet, fruity, and ethereal flavor, which may be advantageous in products with higher fat or alcohol content.

While this guide provides a comprehensive overview based on available data, it is important to note the lack of direct comparative studies for some performance aspects. Therefore, it is highly recommended that researchers and formulators conduct their own sensory and stability evaluations within their specific product matrices to determine the optimal choice for their application.

References

A Comparative Analysis of Isobutyl Formate and n-Butyl Formate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solvent selection and flavor and fragrance formulation, the choice between structural isomers can have a significant impact on product performance and characteristics. This guide provides a detailed comparative analysis of isobutyl formate (B1220265) and n-butyl formate, two constitutional isomers with the same molecular formula (C₅H₁₀O₂) but different structural arrangements. This analysis is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these compounds, supported by their physicochemical properties and established synthesis protocols.

Physicochemical Properties: A Tabular Comparison

The branching in the alkyl chain of isobutyl formate leads to notable differences in its physical properties when compared to the straight-chain structure of n-butyl formate. These differences are summarized in the table below.

PropertyThis compoundn-Butyl FormateReference(s)
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol 102.13 g/mol [1][2]
CAS Number 542-55-2592-84-7[3][4]
Appearance Colorless liquidClear, colorless liquid[3][4]
Odor Fruity, ethereal, rum-like, sweet; reminiscent of pear and raspberryFruity, plum-like[5][6]
Boiling Point 98.4 °C106-107 °C[6][7]
Melting Point -96 °C-91 °C[7][8]
Density 0.885 g/mL at 25 °C0.892 g/mL at 25 °C[6][9]
Flash Point 10 °C (50 °F)18 °C (64 °F)[7][10]
Solubility in Water SolubleSlightly soluble[6][7]
Refractive Index (n²⁰/D) 1.3851.389[6][7]

Structural and Relational Overview

The fundamental difference between this compound and n-butyl formate lies in the branching of the butyl group. This structural isomerism is the primary determinant of their differing physical and potentially chemical properties.

G cluster_isobutyl This compound cluster_nbutyl n-Butyl Formate cluster_relationship Relationship isobutyl_structure isobutyl_name 2-Methylpropyl formate isomerism Constitutional Isomers (C₅H₁₀O₂) isobutyl_name->isomerism nbutyl_structure nbutyl_name Butyl formate nbutyl_name->isomerism

Figure 1: Structural relationship between this compound and n-butyl formate.

Performance Comparison

As Flavor and Fragrance Agents

Both esters are utilized in the flavor and fragrance industry due to their characteristic fruity aromas.[3][6]

  • This compound offers a more complex aroma profile described as ethereal and rum-like with sweet, fruity notes reminiscent of pear and raspberry.[5] This makes it suitable for creating nuanced fruit flavors in beverages, ice cream, candy, and baked goods.[7]

  • n-Butyl Formate possesses a more direct fruity and plum-like odor and taste.[2][6] It is found naturally in apples, strawberries, and sherry.[2]

The choice between the two would depend on the specific flavor profile desired by the formulator.

As Solvents

Both isomers are effective solvents for a variety of materials, including nitrocellulose, resins, and lacquers.[8]

  • This compound , with its lower boiling point and higher vapor pressure, will have a faster evaporation rate. This can be advantageous in applications requiring quick drying times.

  • n-Butyl Formate , having a higher boiling point, will evaporate more slowly, which may be preferable in applications where a longer working time is needed.

The branched structure of this compound may also influence its solvency power for specific polymers compared to the linear structure of n-butyl formate. However, specific comparative data on this aspect is lacking.

Experimental Protocols: Synthesis via Fischer-Speier Esterification

The most common laboratory and industrial method for the synthesis of both this compound and n-butyl formate is the Fischer-Speier esterification of the corresponding alcohol (isobutanol or n-butanol) with formic acid, using an acid catalyst such as sulfuric acid.[9][11]

General Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of both esters.

G Reactants Alcohol (Isobutanol or n-Butanol) + Formic Acid + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Distillation Drying->Purification Product Pure Ester (this compound or n-Butyl Formate) Purification->Product

Figure 2: General workflow for the synthesis of butyl formates.
Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Isobutanol

  • Formic acid (88% or higher)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine isobutanol and formic acid in a 1:1.2 molar ratio. Add a few boiling chips.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of the reactants).

  • Assemble the reflux apparatus and heat the mixture to reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the excess acid; be cautious of gas evolution)

    • Saturated sodium chloride solution (brine)

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 98 °C.

Detailed Experimental Protocol: Synthesis of n-Butyl Formate

The protocol for the synthesis of n-butyl formate is analogous to that of this compound, with the substitution of n-butanol for isobutanol.

Materials and Equipment:

  • Same as for this compound, but with n-butanol instead of isobutanol.

Procedure:

  • Follow steps 1-6 as described for this compound, using n-butanol as the starting alcohol.

  • Purify the crude n-butyl formate by fractional distillation, collecting the fraction boiling at approximately 106-107 °C.[6]

Conclusion

This compound and n-butyl formate, while sharing the same chemical formula, exhibit distinct physicochemical properties due to their structural differences. This compound is characterized by a lower boiling point, lower density, and a more complex, rum-like fruity aroma, making it a valuable component in flavor and fragrance applications requiring such notes and in solvent systems where faster evaporation is desired. Conversely, n-butyl formate has a higher boiling point, higher density, and a straightforward fruity, plum-like scent. The choice between these two isomers will ultimately be dictated by the specific requirements of the application, whether it be a targeted flavor profile, a desired evaporation rate in a solvent blend, or other performance criteria. The synthesis of both esters can be readily achieved through Fischer-Speier esterification, with the purification of the final product being crucial for obtaining a compound with the desired sensory and physical characteristics.

References

A Comparative Guide to the Validation of Isobutyl Formate Purity: GC-FID vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Isobutyl formate (B1220265), a common solvent and flavoring agent, is no exception. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of isobutyl formate purity against alternative analytical techniques. We will delve into detailed experimental protocols, present comparative data, and illustrate the workflow for a robust purity assessment.

Comparison of Analytical Methods for Purity Determination

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique for assessing the purity of volatile organic compounds like this compound.[1][2] Its high sensitivity to hydrocarbons and quantitative accuracy makes it a staple in quality control laboratories. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration offer unique advantages and can provide a more comprehensive purity profile.

The following table summarizes the key performance characteristics of these methods in the context of this compound purity validation.

ParameterGC-FIDGC-MSqNMRKarl Fischer Titration
Principle Separation by volatility and detection by ionization in a flame.Separation by volatility and identification by mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Titration based on the stoichiometric reaction of water with iodine and sulfur dioxide.
Primary Use Quantitation of volatile impurities and determination of area % purity.Identification and quantitation of volatile impurities.Absolute purity determination and structural elucidation.Specific determination of water content.
Selectivity Lower selectivity; relies on chromatographic separation.High selectivity; provides structural information for impurity identification.High structural selectivity; can distinguish between isomers.Highly specific for water.
Limit of Detection (LOD) Typically in the low µg/mL range.[2][3]Generally lower than GC-FID, often in the ng/mL to low µg/L range.[2]Dependent on the specific nucleus and experiment; generally higher than GC methods for trace impurities.10 µg to 200 mg of water.
Limit of Quantitation (LOQ) In the µg/mL range.[2][3]Significantly lower than GC-FID.[2]Suitable for determining the purity of the main component rather than trace impurities.Dependent on the instrument and reagent.
Precision (%RSD) High precision with %RSD values typically below 5%.[2]High precision, comparable to GC-FID.[2]High precision, with appropriate experimental setup.High precision for water content determination.
Linearity (R²) Excellent linearity is achievable, with R² values typically >0.99.[2][3]Excellent linearity with R² values commonly exceeding 0.99.[2][4]The integrated area of the NMR signal is directly proportional to the number of nuclei.[5]N/A

Experimental Protocols

Validation of this compound Purity using GC-FID

This protocol outlines a standard method for the determination of this compound purity and the quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A polar column, such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities like isobutanol.[6]

  • Carrier Gas: Helium or Hydrogen

  • Data Acquisition System

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane)

  • Reference standards for potential impurities (e.g., isobutanol, formic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dilute it in a suitable high-purity solvent to a final concentration of 10 mg/mL.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 5 minutes at 150 °C

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Analysis: Inject the prepared sample into the GC-FID system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity of this compound is typically calculated using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Alternative Method: Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[5][7]

Alternative Method: Karl Fischer Titration for Water Content

The Karl Fischer titration is a specific method to determine the water content in a sample, which is a critical impurity that may not be easily quantifiable by GC-FID.[8][9][10][11][12]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validation of this compound purity using GC-FID and the logical relationship between the different analytical techniques.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dilution Dilution in Solvent Weighing->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Final Purity Report Calculation->Report

Figure 1. Experimental workflow for this compound purity validation using GC-FID.

Analytical_Methods_Relationship cluster_methods Analytical Techniques IsobutylFormate This compound Purity Validation GC_FID GC-FID (Volatile Impurities) IsobutylFormate->GC_FID Primary Quantitative Analysis GC_MS GC-MS (Impurity Identification) IsobutylFormate->GC_MS Confirmatory & Identification qNMR qNMR (Absolute Purity) IsobutylFormate->qNMR Orthogonal Method for Purity KF Karl Fischer (Water Content) IsobutylFormate->KF Specific Impurity Analysis

Figure 2. Interrelationship of analytical methods for comprehensive purity assessment.

References

A Spectroscopic Comparison of Isobutyl Formate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the realm of organic chemistry and drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of isobutyl formate (B1220265) and its structural isomers: propyl acetate, butyl formate, and sec-butyl formate. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we can effectively differentiate these closely related esters.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for isobutyl formate and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundH attached to C=OH attached to O-C-Other Protons
This compound ~8.05 (s, 1H)~3.89 (d, 2H)~1.95 (m, 1H), ~0.95 (d, 6H)
Propyl Acetate ~2.04 (s, 3H)~4.00 (t, 2H)~1.64 (sextet, 2H), ~0.92 (t, 3H)
Butyl Formate ~8.06 (s, 1H)~4.16 (t, 2H)~1.65 (m, 2H), ~1.40 (m, 2H), ~0.93 (t, 3H)
sec-Butyl Formate ~8.03 (s, 1H)~4.88 (m, 1H)~1.60 (m, 2H), ~1.22 (d, 3H), ~0.89 (t, 3H)

s: singlet, d: doublet, t: triplet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundC=O CarbonO-C CarbonOther Carbons
This compound ~161.2~70.8~27.8, ~19.1
Propyl Acetate ~171.1~66.2~22.0, ~10.4, ~21.0
Butyl Formate ~161.5~63.9~30.7, ~19.2, ~13.7
sec-Butyl Formate ~160.9~72.5~28.9, ~19.4, ~9.6
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-O Stretch
This compound ~1725~1180
Propyl Acetate ~1740[1]~1240, ~1060
Butyl Formate ~1726~1180
sec-Butyl Formate ~1725~1180
Table 4: Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 10257, 41, 29
Propyl Acetate 102[2]61, 43, 42[3]
Butyl Formate 10256, 41, 29[4]
sec-Butyl Formate 10257, 45, 29

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of each isomer.

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • A sample of approximately 5-10 mg of the ester is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is employed to simplify the spectrum.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the isomers, particularly the carbonyl (C=O) and carbon-oxygen (C-O) bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • A single drop of the liquid ester is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4]

  • The plates are pressed together to form a thin liquid film.[4]

  • The assembled plates are placed in the spectrometer's sample holder.

Data Acquisition:

  • A background spectrum of the clean salt plates is first recorded to subtract atmospheric and instrumental interferences.[4]

  • The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.[4] Key absorption bands corresponding to the C=O and C-O stretching vibrations are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of each isomer.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction (GC-MS):

  • A dilute solution of the ester in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

  • A small volume (e.g., 1 µL) is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation of any impurities occurs.

Ionization and Mass Analysis:

  • As the sample elutes from the GC column, it enters the mass spectrometer's ion source.

  • Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Analysis:

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

  • The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using the spectroscopic data.

G Spectroscopic Differentiation of C₅H₁₀O₂ Esters cluster_isomers Isomers (C₅H₁₀O₂) cluster_methods Spectroscopic Methods cluster_data Key Differentiating Data cluster_identification Compound Identification This compound This compound NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Propyl Acetate Propyl Acetate Propyl Acetate->NMR Propyl Acetate->IR Propyl Acetate->MS Butyl Formate Butyl Formate Butyl Formate->NMR Butyl Formate->IR Butyl Formate->MS sec-Butyl Formate sec-Butyl Formate sec-Butyl Formate->NMR sec-Butyl Formate->IR sec-Butyl Formate->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data C=O & C-O Stretch Frequencies IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Identified Unique Spectroscopic Fingerprint NMR_Data->Identified IR_Data->Identified MS_Data->Identified

References

A Comparative Guide to Isobutyl Formate as a Solvent for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl formate (B1220265), a colorless liquid with a characteristic fruity odor, is an ester of isobutanol and formic acid.[1] It is increasingly gaining attention as a versatile solvent in various chemical processes, including as a flavoring agent, in fragrance formulations, and notably, as a solvent in chemical synthesis and extractions.[1][2] This guide provides a comprehensive comparison of the performance of isobutyl formate with other common ester solvents, supported by physicochemical data and detailed experimental protocols to empower researchers in making informed solvent selection decisions.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is paramount for the success of a chemical reaction or process. The following table summarizes the key physicochemical properties of this compound and other commonly used ester solvents, including ethyl acetate (B1210297), n-butyl acetate, sec-butyl acetate, and tert-butyl acetate. These parameters are crucial in predicting a solvent's behavior and its suitability for specific applications.

PropertyThis compoundEthyl Acetaten-Butyl Acetatesec-Butyl Acetatetert-Butyl Acetate
Molecular Formula C₅H₁₀O₂[3]C₄H₈O₂[4]C₆H₁₂O₂[5]C₆H₁₂O₂[6]C₆H₁₂O₂[7]
Molecular Weight ( g/mol ) 102.13[3]88.11[8]116.16[9]116.16[10]116.16[11]
Boiling Point (°C) 98.4[12]77.1[13]126.1[5]112[6]97.8[7]
Density (g/mL at 20°C) 0.885 (at 25°C)[12]0.9003[13]0.8825[5]0.87[6]0.8593 (at 25°C)[14]
Flash Point (°C) 10[3]-4[13]22[9]17[6]22[7]
Water Solubility Soluble[2]Miscible0.68 g/100 mL[5]0.80 g/100 mL[6]0.8 wt%[7]
Vapor Pressure (mmHg at 25°C) 40.1[15]~95~15~17~40

Performance in Solubility of Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredient (API)This compoundEthyl Acetaten-Butyl Acetate
Ibuprofen Data not availableSolubleData not available
Naproxen Data not availableSolubleData not available
Aspirin Data not availableSolubleData not available

Note: The term "Soluble" indicates that the API is known to be soluble in the respective solvent, but quantitative data under standardized conditions is not consistently available across all sources. Researchers are encouraged to determine specific solubility values using the protocol provided below.

Experimental Protocols

To facilitate direct and objective comparison of this compound with other esters, the following detailed experimental protocols are provided.

Protocol for Determining the Equilibrium Solubility of an Active Pharmaceutical Ingredient (API)

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based classification.[16]

1. Objective: To determine the equilibrium solubility of an API in this compound and other ester solvents at a specified temperature.

2. Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (and other ester solvents for comparison)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification[17]

  • Volumetric flasks and pipettes

3. Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the API to a known volume of the solvent in a vial. The amount of excess solid should be sufficient to remain undissolved at equilibrium.[16]
  • Tightly cap the vials to prevent solvent evaporation.
  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.[16]
  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
  • Centrifuge the samples at a high speed to separate the solid phase from the supernatant.
  • Carefully withdraw an aliquot of the clear supernatant.
  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Quantify the concentration of the API in the diluted sample using a validated HPLC method or another appropriate analytical technique.
  • Perform the experiment in triplicate for each solvent.

4. Data Analysis:

  • Calculate the average solubility of the API in each solvent, expressed in mg/mL or mol/L.
  • Present the results in a comparative table.

Protocol for Comparing Reaction Kinetics in Different Solvents

This protocol outlines a general method for comparing the rate of a chemical reaction in this compound versus other ester solvents.

1. Objective: To compare the reaction rate of a specific chemical transformation in this compound and other ester solvents.

2. Materials:

  • Reactants and catalyst for the chosen reaction

  • This compound (and other ester solvents for comparison)

  • Reaction vessel with temperature control (e.g., jacketed reactor) and stirring

  • Sampling apparatus (e.g., syringe)

  • Quenching solution (if necessary)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

3. Procedure:

  • Set up the reaction vessel at the desired temperature.
  • Add the solvent and reactants to the vessel and initiate stirring.
  • Start the reaction by adding the final reactant or catalyst. This is considered time zero (t=0).
  • At regular time intervals, withdraw a small aliquot of the reaction mixture.
  • Immediately quench the reaction in the aliquot if necessary to stop the reaction.
  • Analyze the composition of each aliquot using a suitable analytical method to determine the concentration of a key reactant or product.
  • Continue sampling until the reaction reaches completion or for a predetermined duration.
  • Repeat the experiment for each solvent under identical conditions (temperature, reactant concentrations, stirring speed).

4. Data Analysis:

  • Plot the concentration of the reactant or product as a function of time for each solvent.
  • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
  • Alternatively, fit the data to an appropriate rate law to determine the rate constant (k) for each solvent.
  • Compare the initial rates or rate constants to evaluate the performance of each solvent.

Visualizing Workflows and Relationships

To aid in the conceptualization of solvent selection and experimental design, the following diagrams are provided.

SolventSelectionWorkflow cluster_props Properties to Consider A Define Application Requirements (e.g., Reaction Type, API Solubility) B Initial Screening: Physicochemical Properties A->B C Shortlist Candidate Solvents B->C P1 Boiling Point B->P1 P2 Density B->P2 P3 Polarity B->P3 P4 Toxicity & Safety B->P4 D Experimental Evaluation: Solubility & Performance C->D E Analyze & Compare Data D->E F Select Optimal Solvent E->F

Caption: A logical workflow for solvent selection.

ExperimentalComparisonWorkflow Start Start Setup Prepare Identical Reaction Setups Start->Setup Solvents Add Solvents: - this compound - Other Ester(s) Setup->Solvents Run Run Reactions under Identical Conditions Solvents->Run Monitor Monitor Reaction Progress (e.g., via HPLC, GC) Run->Monitor Analyze Analyze Data: - Reaction Kinetics - Product Yield & Purity Monitor->Analyze Compare Compare Performance Analyze->Compare End End Compare->End

Caption: An experimental workflow for solvent comparison.

Conclusion

This compound presents itself as a viable and interesting alternative to more conventional ester solvents. Its physicochemical properties, such as a moderate boiling point and good solvency for many organic compounds, make it a suitable candidate for a range of applications in research and drug development. While direct comparative performance data is still emerging, this guide provides a solid foundation of its physical characteristics and, crucially, equips researchers with the necessary protocols to conduct their own systematic evaluations. By utilizing the provided experimental frameworks, scientists can generate the specific data required to make evidence-based decisions on the optimal solvent for their unique processes, potentially unlocking new efficiencies and opportunities in their work.

References

A Comparative Guide to Confirming Isobutyl Formate Structure via ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data of isobutyl formate (B1220265) against its structural isomers: n-butyl formate, sec-butyl formate, and tert-butyl formate. The distinct signals in the ¹H NMR spectrum of isobutyl formate provide a unique fingerprint for its positive identification.

¹H NMR Spectral Data Comparison

The key to distinguishing between the four C₅H₁₀O₂ ester isomers lies in the chemical shift, multiplicity (splitting pattern), and integration of the signals corresponding to the butyl group attached to the formate ester. The formate proton (H-C=O) consistently appears as a singlet around 8.0 ppm for all isomers and is therefore not a distinguishing feature.

The table below summarizes the characteristic ¹H NMR data for this compound and its isomers, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Compound Structure Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound O=COCC(C)Ca (O=CH)~8.06Singlet (s)1H
b (-OCH₂-)~3.91Doublet (d)2H
c (-CH(CH₃)₂)~1.98Multiplet (m)1H
d (-CH(CH₃)₂)~0.95Doublet (d)6H
n-Butyl Formate CCCCOC=Oa (O=CH)~8.05Singlet (s)1H
b (-OCH₂-)~4.17Triplet (t)2H
c (-CH₂CH₂CH₃)~1.65Multiplet (m)2H
d (-CH₂CH₃)~1.40Multiplet (m)2H
e (-CH₃)~0.93Triplet (t)3H
sec-Butyl Formate CCC(C)OC=Oa (O=CH)~8.04Singlet (s)1H
b (-OCH(CH₃)-)~4.95Multiplet (m)1H
c (-CH₂CH₃)~1.63Multiplet (m)2H
d (-OCH(CH₃)-)~1.24Doublet (d)3H
e (-CH₂CH₃)~0.91Triplet (t)3H
tert-Butyl Formate CC(C)(C)OC=Oa (O=CH)~8.01Singlet (s)1H
b (-C(CH₃)₃)~1.47Singlet (s)9H

Data compiled from various spectral databases including PubChem and the Spectral Database for Organic Compounds (SDBS). Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The unique features of the This compound spectrum are the doublet for the -OCH₂- protons (b), the multiplet for the single -CH- proton (c), and the characteristic doublet for the six equivalent methyl protons (d). This pattern is distinct from the straight-chain splitting seen in n-butyl formate, the more complex splitting of sec-butyl formate, and the single peak for the nine equivalent protons of the tert-butyl group.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard procedure for the acquisition of a ¹H NMR spectrum for a liquid sample like this compound.

1. Sample Preparation:

  • Amount: For a standard 5 mm NMR tube, approximately 5-20 mg of the this compound sample is required.[1]

  • Solvent: The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[1]

  • Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference point for the chemical shift scale (δ = 0.0 ppm).

  • Procedure:

    • Weigh the desired amount of this compound in a small, clean vial.

    • Add the deuterated solvent containing TMS to the vial and gently swirl to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: Data is acquired using a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., a 300 or 500 MHz instrument).

  • Procedure:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

    • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

    • A standard ¹H NMR pulse sequence is run to acquire the spectrum. This typically involves a short radiofrequency pulse followed by the detection of the free induction decay (FID).

    • The acquired FID is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

3. Data Processing:

  • The resulting spectrum is phased and baseline corrected using the spectrometer's software.

  • The chemical shifts of the peaks are referenced to the TMS signal.

  • The integration of each signal is calculated to determine the relative number of protons giving rise to each peak.

Logical Workflow for Structural Confirmation

The following diagram illustrates the decision-making process for identifying this compound from its ¹H NMR spectrum in comparison to its isomers.

G start Analyze ¹H NMR Spectrum of C₅H₁₀O₂ Ester formate_proton Observe singlet at ~8.0 ppm (1H)? start->formate_proton butyl_group Analyze signals in the 0.9-5.0 ppm region formate_proton->butyl_group Yes no_formate Not a formate ester formate_proton->no_formate No is_tert_butyl Is there a singlet (9H) at ~1.5 ppm? butyl_group->is_tert_butyl tert_butyl Structure is tert-butyl formate is_tert_butyl->tert_butyl Yes not_tert_butyl Analyze splitting patterns of remaining signals is_tert_butyl->not_tert_butyl No is_isobutyl Observe: - Doublet (2H) at ~3.9 ppm - Multiplet (1H) at ~2.0 ppm - Doublet (6H) at ~0.9 ppm? not_tert_butyl->is_isobutyl isobutyl Structure is this compound is_isobutyl->isobutyl Yes is_n_butyl Observe: - Triplet (2H) at ~4.2 ppm - Triplet (3H) at ~0.9 ppm? is_isobutyl->is_n_butyl No n_butyl Structure is n-butyl formate is_n_butyl->n_butyl Yes sec_butyl Structure is sec-butyl formate is_n_butyl->sec_butyl No (likely sec-butyl)

Fig. 1: Workflow for identifying this compound via ¹H NMR.

References

Quantitative Analysis of Isobutyl Formate in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of common analytical methods for the quantitative analysis of isobutyl formate (B1220265) in a mixture. We will delve into Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Gas Chromatography (GC)

Gas Chromatography is a powerful and widely used technique for separating and analyzing volatile compounds like isobutyl formate. The principle relies on partitioning the analyte between a stationary phase (in a column) and a mobile gas phase. Separation is achieved based on the compound's boiling point and affinity for the stationary phase. For detection and quantification, Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly employed.

Advantages:

  • High resolution and separation efficiency for complex mixtures.

  • Excellent sensitivity, especially with an MS detector.

  • Established and robust methodology.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Complex matrices may require extensive sample cleanup.

  • Derivatization may be necessary for non-volatile analytes, though not for this compound itself.[1]

Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of short-chain esters using GC-FID and GC-MS. Data is based on a validated method for fatty acid isobutyl esters, which serves as a strong proxy for this compound analysis.[2]

ParameterGC-FIDGC-MS
Limit of Detection (LOD) ~0.1 - 5 pmol~0.03 - 3 pmol[2]
Limit of Quantitation (LOQ) ~0.3 - 15 pmol~0.09 - 10 pmol[2]
Linearity (R²) >0.99>0.99[2]
Precision (RSD) < 15%< 10%[2]
Accuracy/Recovery 85-115%90-110%
Experimental Protocol: GC-FID/MS Analysis

This protocol is adapted from a method for analyzing fatty acid isobutyl esters.[2]

1. Sample Preparation:

  • Accurately weigh a sample of the mixture and dissolve it in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 1 mg/mL.[1]
  • Add an appropriate internal standard (e.g., undecane, tridecane) at a known concentration.
  • Vortex the sample to ensure homogeneity.

2. GC-FID/MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or similar.
  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[2]
  • Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is typical.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 150°C at 10°C/min.
  • Hold at 150°C for 5 minutes.
  • FID Conditions (if used): Detector temperature at 280°C, H₂ flow at 30 mL/min, Air flow at 300 mL/min.[3]
  • MS Conditions (if used): Ion source temperature at 230°C, quadrupole temperature at 150°C. Acquire data in full scan mode (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Key ions for this compound include m/z 43, 56, 74, and 102.[4][5]

3. Data Analysis:

  • Identify the this compound peak by its retention time, confirmed by its mass spectrum if using GC-MS.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.
  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Mixture B Dissolve in Solvent A->B C Add Internal Standard B->C D Vortex to Homogenize C->D E Inject into GC System D->E F Separation on Column E->F G Detection (FID/MS) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Workflow for quantitative GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that quantifies a substance by measuring the intensity of its NMR signal relative to a certified internal standard of known purity and concentration. The key principle is that the integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[6][7]

Advantages:

  • Non-destructive technique.

  • Primary ratio method, often not requiring a calibration curve with an identical analyte standard.

  • Provides structural information alongside quantitative data.

  • High precision and accuracy with proper experimental setup.

Disadvantages:

  • Relatively low sensitivity compared to GC-MS or LC-MS.

  • Requires a high-purity, certified internal standard that does not have overlapping signals with the analyte.

  • Higher initial instrument cost.

Performance Data

The following table summarizes typical performance characteristics for qNMR analysis.

Parameter¹H qNMR
Limit of Detection (LOD) ~10 - 50 µg/mL
Limit of Quantitation (LOQ) ~50 - 200 µg/mL
Linearity (R²) >0.999
Precision (RSD) < 2%
Accuracy/Recovery 98-102%
Experimental Protocol: ¹H qNMR Analysis

This protocol is based on general principles for the quantitative analysis of esters by NMR.[6][8]

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the mixture containing this compound into a vial.
  • Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have protons that resonate in a clear region of the spectrum away from this compound signals.
  • Dissolve the mixture completely in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in the vial.[8]
  • Transfer the solution to a high-precision NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Probe: Standard ¹H probe, tuned and matched.
  • Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity.
  • Acquisition Parameters (Critical for Quantification):
  • Pulse Angle: Set to 90° to ensure maximum signal for all protons.[8]
  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard protons. A delay of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.[8]
  • Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Integrate the well-resolved, non-overlapping signals for both this compound and the internal standard. For this compound (HCOOCH₂CH(CH₃)₂), the formate proton (H-C=O) around 8.0 ppm is an excellent choice for quantification as it is a singlet.
  • Calculate the concentration of this compound using the following equation:

General Quantitative Analysis Workflow

A Sample Preparation (Weighing, Dissolution, Standard Addition) B Instrumental Analysis (GC, NMR, HPLC) A->B C Data Acquisition (Chromatogram/Spectrum) B->C D Data Processing (Integration, Baseline Correction) C->D E Quantification (Calibration Curve or Direct Calculation) D->E F Final Result (Concentration/Purity) E->F

References

A Comparative Guide to the Spectral Analysis of Isobutyl Formate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for isobutyl formate (B1220265) and its structurally isomeric alternatives, propyl formate and isopropyl formate. By presenting standardized experimental data and detailed methodologies, this document serves as a valuable resource for the identification, differentiation, and characterization of these common organic esters.

Introduction

Isobutyl formate, propyl formate, and isopropyl formate are structural isomers with the same chemical formula (C₅H₁₀O₂). Despite their identical mass, their distinct structural arrangements lead to unique spectral fingerprints in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Accurate interpretation of these spectra is crucial for quality control, reaction monitoring, and structural elucidation in various scientific and industrial applications. This guide offers a side-by-side comparison of their spectral features to facilitate unambiguous identification.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below. These protocols are designed to ensure data consistency and reproducibility.

Mass Spectrometry (MS)
  • Instrumentation : A standard electron ionization (EI) mass spectrometer was used.

  • Sample Introduction : A dilute solution of the analyte in methanol (B129727) was introduced via direct injection.

  • Ionization Source : Electron Ionization (EI) at 70 eV.

  • Mass Analyzer : Quadrupole mass analyzer.

  • Detector : Electron multiplier.

  • Data Acquisition : Spectra were recorded over a mass-to-charge ratio (m/z) range of 10-120.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Approximately 10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 15 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 1.0 s.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 240 ppm.

    • Number of Scans : 1024.

    • Relaxation Delay : 2.0 s.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : A thin film of the neat liquid analyte was placed between two sodium chloride (NaCl) plates.

  • Data Acquisition : Spectra were recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Background : A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.

Spectral Data Comparison

The following tables summarize the key spectral data obtained for this compound, propyl formate, and isopropyl formate.

Mass Spectrometry Data
Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Intensities
This compound 102 (low intensity)4374 (15%), 57 (80%), 56 (90%), 43 (100%), 41 (70%), 29 (30%), 27 (40%)[1]
Propyl Formate 88 (low intensity)4260 (20%), 43 (30%), 42 (100%), 41 (25%), 29 (40%), 27 (35%)[2][3][4]
Isopropyl Formate 88 (low intensity)4573 (5%), 60 (10%), 45 (100%), 43 (40%), 42 (45%), 41 (35%), 27 (25%)[5][6][7]
¹H NMR Spectral Data (400 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 8.05s-H-C(=O)
3.89d6.7O-CH₂
1.95m6.7CH(CH₃)₂
0.95d6.7CH(CH₃)₂
Propyl Formate 8.04s-H-C(=O)[8]
4.05t6.7O-CH₂[8]
1.68sextet7.0CH₂-CH₃[8]
0.94t7.4CH₂-CH₃[8]
Isopropyl Formate 8.02s-H-C(=O)[9]
5.05septet6.3O-CH[9]
1.23d6.2CH(CH₃)₂[9]
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment
This compound 161.2C=O
70.8O-CH₂
27.8CH(CH₃)₂
19.1CH(CH₃)₂
Propyl Formate 161.1C=O[10]
66.2O-CH₂[10]
22.0CH₂-CH₃[10]
10.4CH₂-CH₃[10]
Isopropyl Formate 160.7C=O[11]
67.2O-CH[11]
21.9CH(CH₃)₂[11]
Infrared (IR) Spectral Data
Compound Absorption Band (cm⁻¹) Intensity Assignment
This compound 2965-2875StrongC-H stretch (alkane)
1725StrongC=O stretch (ester)
1178StrongC-O stretch
Propyl Formate 2970-2880StrongC-H stretch (alkane)[12]
1726StrongC=O stretch (ester)[12]
1180StrongC-O stretch[12]
Isopropyl Formate 2980-2870StrongC-H stretch (alkane)[13]
1720StrongC=O stretch (ester)[13]
1182StrongC-O stretch[13]

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for cross-referencing spectral data and the relationship between the isomeric structures.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Cross-Referencing Isobutyl_Formate This compound MS Mass Spectrometry Isobutyl_Formate->MS NMR NMR Spectroscopy Isobutyl_Formate->NMR IR IR Spectroscopy Isobutyl_Formate->IR Propyl_Formate Propyl Formate Propyl_Formate->MS Propyl_Formate->NMR Propyl_Formate->IR Isopropyl_Formate Isopropyl Formate Isopropyl_Formate->MS Isopropyl_Formate->NMR Isopropyl_Formate->IR Database Spectral Database MS->Database NMR->Database IR->Database Database->MS Database->NMR Database->IR

Caption: Experimental workflow for spectral data acquisition and database cross-referencing.

logical_relationship cluster_structure Structural Isomers Compound C4H8O2 (Formate Ester) Isobutyl This compound (2-methylpropyl formate) Compound->Isobutyl Branched Alkyl Chain Propyl Propyl Formate (n-propyl formate) Compound->Propyl Straight Alkyl Chain Isopropyl Isopropyl Formate (1-methylethyl formate) Compound->Isopropyl Branched Alkyl Chain Isobutyl->Propyl Different Branching Isobutyl->Isopropyl Different Branching Point

References

"comparing the efficacy of different catalysts for isobutyl formate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of isobutyl formate (B1220265), a key fragrance and flavor compound, is of significant interest. The choice of catalyst plays a pivotal role in the outcome of the Fischer esterification of isobutanol with formic acid. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system.

The synthesis of isobutyl formate is achieved through the acid-catalyzed esterification of isobutanol and formic acid.[1] The reaction equilibrium, as illustrated below, can be driven towards the product side by employing an effective catalyst and removing water as it is formed.[2]

HCOOH (Formic Acid) + (CH₃)₂CHCH₂OH (Isobutanol) ⇌ HCOOCH₂CH(CH₃)₂ (this compound) + H₂O (Water)

This guide will delve into a comparative analysis of homogeneous and heterogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Catalyst Performance Comparison

The efficacy of a catalyst is determined by several factors, including conversion, selectivity, and yield under specific reaction conditions. Below is a summary of the performance of different catalysts in the synthesis of this compound.

Catalyst TypeCatalystReactant Molar Ratio (Formic Acid:Isobutanol)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)1:1130 (Reflux)2.5Not SpecifiedNot Specified52.1[3]
Heterogeneous Acid Amberlyst-151:145-750.5 - 4~60-70 (Propionate)High (Propionate)Not Specified[4][5][6]
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)Not SpecifiedReflux0.5Not SpecifiedNot SpecifiedNot Specified[7]
Biocatalyst Immobilized Lipase (B570770) (Novozym 435)1:7 (Formic Acid:Octanol)40196.51 (Octyl Formate)High (Octyl Formate)Not Specified[8]

Note: Direct comparative data for all catalysts under identical conditions for this compound synthesis is limited in the available literature. Data for isobutyl propionate (B1217596) and octyl formate synthesis are included to provide insights into the potential performance of Amberlyst-15 and immobilized lipase, respectively, in similar esterification reactions.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for this compound synthesis using different catalytic systems.

Homogeneous Catalysis: Sulfuric Acid

Concentrated sulfuric acid is a traditional and effective homogeneous catalyst for Fischer esterification.[3]

Materials:

  • Formic acid

  • Isobutanol

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Methylene chloride (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of formic acid and isobutanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 130°C) and maintain for 2.5 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The crude this compound can be purified by distillation.

Heterogeneous Catalysis: Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular ion-exchange resin that serves as a reusable heterogeneous catalyst.[9] While specific data for this compound is not detailed, the protocol for similar esterifications, such as isobutyl propionate, is as follows.[5][6]

Materials:

  • Formic acid

  • Isobutanol

  • Amberlyst-15 resin

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • Pre-treat the Amberlyst-15 resin by washing with methanol (B129727) and water, followed by drying in a vacuum oven.[5]

  • In a stirred batch reactor, charge the pre-treated Amberlyst-15 catalyst, isobutanol, and the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 45-75°C).[4][5]

  • Initiate the reaction by adding formic acid.

  • Maintain the reaction at the set temperature with constant stirring for the desired duration.

  • After the reaction, the catalyst can be easily separated from the product mixture by filtration for potential reuse.

  • The this compound can be isolated from the solvent and any unreacted starting materials by distillation.

Enzymatic Catalysis: Immobilized Lipase

Enzymes, such as immobilized lipases, offer a green and highly selective alternative for ester synthesis. The following protocol is based on the synthesis of octyl formate and can be adapted for this compound.[8]

Materials:

  • Formic acid

  • Isobutanol

  • Immobilized lipase (e.g., Novozym 435)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a reaction vessel, dissolve formic acid and isobutanol in the chosen solvent. A molar ratio with excess alcohol may be beneficial.[8]

  • Add the immobilized lipase to the solution.

  • Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation for a specified time.[8]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.[8]

  • The product, this compound, can be purified from the solvent and unreacted substrates.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Formic Acid + Isobutanol Reactor Reaction Vessel Reactants->Reactor Catalyst Catalyst (H₂SO₄, Amberlyst-15, or Lipase) Catalyst->Reactor Solvent Solvent (Optional) Solvent->Reactor Heating Heating & Stirring Reactor->Heating Separation Catalyst Separation (Filtration for Heterogeneous) Heating->Separation Neutralization Neutralization (for Homogeneous) Separation->Neutralization Homogeneous Extraction Extraction Separation->Extraction Heterogeneous Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product

A generalized experimental workflow for this compound synthesis.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Formic_Acid Formic Acid (HCOOH) Protonation 1. Protonation of Carbonyl Oxygen Formic_Acid->Protonation + H⁺ Isobutanol Isobutanol ((CH₃)₂CHCH₂OH) Nucleophilic_Attack 2. Nucleophilic Attack by Isobutanol Isobutanol->Nucleophilic_Attack H_plus H⁺ (from Acid Catalyst) H_plus->Protonation Protonation->Nucleophilic_Attack + Isobutanol Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Isobutyl_Formate This compound (HCOOCH₂CH(CH₃)₂) Deprotonation->Isobutyl_Formate H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen

The mechanism of Fischer esterification for this compound synthesis.

Conclusion

The choice of catalyst for this compound synthesis significantly impacts the reaction's efficiency, cost, and environmental footprint. Homogeneous catalysts like sulfuric acid are effective but pose challenges in separation and can lead to corrosion.[10] Heterogeneous catalysts such as Amberlyst-15 offer the advantage of easy separation and reusability, contributing to a more sustainable process.[9] Enzymatic catalysts, while potentially more expensive, provide high selectivity and operate under mild conditions, aligning with the principles of green chemistry.[8]

References

A Comparative Guide to Analytical Methods for Isobutyl Formate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. Isobutyl formate (B1220265), an ester with applications as a flavoring agent and solvent, requires validated analytical methods to ensure product quality and safety. This guide provides a comparative overview of common analytical techniques for the quantification of isobutyl formate, supported by representative experimental data and detailed methodologies.

The primary methods for quantifying volatile esters like this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. While direct methods for this compound are not extensively detailed in the provided literature, valid comparisons can be drawn from methods used for similar short-chain fatty acid esters and other related compounds.

Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] Below is a summary of typical performance characteristics for GC-FID and HPLC-UV methods, based on data for analogous compounds.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1]1 - 100 µg/mL (Estimated for this compound)[1]
Correlation Coefficient (r²) > 0.99[2][3]> 0.99 (Typical)[1]
Limit of Detection (LOD) 0.03 - 2.96 pmol (on column for similar esters)[2]Method Dependent (Typically low µg/mL)[1][4]
Limit of Quantification (LOQ) 0.09 - 9.86 pmol (on column for similar esters)[2]Method Dependent (Typically low µg/mL)[1][4]
Accuracy (Recovery) 83.6% - 118.5%[1]98% - 102% (Typical for drug products)[1]
Precision (RSD) < 10% (Intra-day and Inter-day)[2]< 2% (Typical)[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.[5] The following sections outline the protocols for GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile organic compounds like esters.[6]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, samples may require extraction or dilution. For liquid samples, a direct injection after appropriate dilution may be feasible. For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) could be employed.[4]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or similar.[7]

  • Column: A capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (e.g., HP-INNOWAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating esters.[7][8]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[7]

  • Injector: Split/splitless injector at a temperature of 180-250°C with a split ratio of 90:1 or as appropriate.[7]

  • Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 200-240°C.[8]

  • Detector: Flame Ionization Detector (FID) at a temperature of 220-300°C.[7]

3. Method Validation:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5]

  • Linearity and Range: Assessed by analyzing a series of standards over a specified concentration range and evaluating the correlation coefficient (r²) of the calibration curve.[2][3]

  • Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.[6]

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations. The results are expressed as the relative standard deviation (RSD).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is generally preferred for volatile compounds, HPLC-UV can be an alternative, particularly if derivatization is employed or if the analyte has sufficient UV absorbance.[10] Since this compound has a weak chromophore, direct UV detection might lack sensitivity.

1. Sample Preparation:

  • Standard and Sample Preparation: Similar to the GC-FID method, prepare standard solutions and samples in a mobile phase-compatible solvent.[10]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a pump, autosampler, column compartment, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, delivered in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (around 210 nm).

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

3. Method Validation: The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) are assessed in a similar manner to the GC-FID method.[9][10]

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical Method Validation Workflow A Method Development (Select Technique, Optimize Parameters) B Define Validation Parameters (ICH Q2(R1) Guidelines) A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability, Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Calculate Results E->K F->K G->K H->K I->K J->K L Compare Results to Acceptance Criteria K->L M Prepare Validation Report L->M N Method Approved for Routine Use M->N

References

"comparative study of isobutyl formate synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of esters like isobutyl formate (B1220265) is a critical endeavor. This guide provides a comparative analysis of the primary synthesis routes for isobutyl formate, supported by experimental data to inform the selection of the most suitable method based on desired yield, reaction conditions, and environmental impact.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several chemical and biochemical pathways. The most prominent methods include Fischer esterification, carbonylation, transesterification, and enzymatic synthesis. Each route offers distinct advantages and disadvantages in terms of yield, catalyst requirements, and operational parameters.

Synthesis RouteCatalyst/EnzymeReactantsTemperature (°C)Pressure (atm)Reaction TimeYield/Conversion (%)
Fischer Esterification Sulfuric Acid (H₂SO₄)Isobutanol, Formic AcidReflux (~100-130)Atmospheric2.5 - 3 hours~54% (lab scale)
Fischer Esterification Solid Acid (NAFA)Isobutanol, Propionic Acid*Not SpecifiedAtmospheric2 hours94%
Fischer Esterification Amberlite IR-122Isobutanol, Acetic Acid**50 - 75AtmosphericVariableKinetic data available
Carbonylation Sodium IsobutylateIsobutanol, Carbon Monoxide110400Not SpecifiedData not available
Transesterification N-Heterocyclic CarbeneIsobutanol, Methyl FormateAmbientAtmosphericVariable59 - 96% (general)
Enzymatic Synthesis Novozym 435 (Lipase)Isobutanol, Formic Acid***40AtmosphericVariableup to 96.5%

*Data for isobutyl propionate (B1217596) synthesis, analogous to this compound. **Data for isobutyl acetate (B1210297) synthesis, providing kinetic insights. ***Data for octyl formate synthesis, demonstrating the potential of enzymatic methods.

Key Synthesis Pathways and Experimental Considerations

The primary routes for synthesizing this compound are detailed below, including their underlying chemical principles and typical experimental setups.

Fischer Esterification: The Classic Approach

This is a widely used acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[1] To achieve high yields, the equilibrium must be shifted towards the product by using an excess of one reactant or by removing the water byproduct, often through azeotropic distillation.[1]

Advantages:

  • Cost-effective reagents and catalysts.[1]

  • Potential for high conversion with efficient water removal.[1][2]

Disadvantages:

  • Harsh reaction conditions with strong acids can lead to side reactions.[1]

  • Catalyst removal and neutralization can be challenging for homogeneous catalysts.[3]

Carbonylation: High-Pressure Synthesis

This method involves the reaction of an alcohol with carbon monoxide under high pressure and temperature in the presence of a suitable catalyst. While a viable industrial method for some esters, it requires specialized high-pressure equipment.

Advantages:

  • Direct route utilizing readily available carbon monoxide.

Disadvantages:

  • Requires high pressure and temperature, leading to high energy consumption.

  • Specialized and costly equipment is necessary.

Transesterification: An Alternative Ester Exchange

In this process, an existing ester reacts with an alcohol to form a new ester. The use of N-heterocyclic carbene (NHC) catalysts has shown promise for achieving high yields under mild conditions.[4][5]

Advantages:

  • Can be performed under mild reaction conditions.[4]

  • High yields are achievable with appropriate catalysts.[4]

Disadvantages:

  • The equilibrium nature of the reaction may require strategies to drive it to completion.

Enzymatic Synthesis: The Green Alternative

Biocatalysis using lipases offers a more environmentally friendly approach to ester synthesis. These reactions are highly specific and occur under mild conditions.[1][6]

Advantages:

  • "Green" and sustainable method with a biodegradable catalyst.[1]

  • High specificity (regio-, chemo-, and stereospecificity).[1]

  • Milder reaction conditions lead to lower energy consumption.[6]

  • High reusability of immobilized enzymes.[1][6]

Disadvantages:

  • Higher initial cost of commercial enzymes.[1]

  • Reaction times can be longer compared to chemical methods.[1]

  • Enzyme activity can be inhibited by substrates or products.[7][8]

Experimental Protocols

Fischer Esterification using Sulfuric Acid

Materials:

  • Isobutanol (23.1 mL)

  • Formic acid (equivalent molar amount to isobutanol)

  • Concentrated sulfuric acid (5.0 mL)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Combine isobutanol, formic acid, and sulfuric acid in the round-bottom flask.[9]

  • Set up the apparatus for reflux and heat the mixture at approximately 130°C for 2.5 hours with stirring.[9]

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by distillation.

Enzymatic Synthesis using Immobilized Lipase (B570770) (Adapted from Octyl Formate Synthesis)

Materials:

  • Isobutanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., 1,2-dichloroethane)

  • Shaking incubator

  • Gas chromatograph for analysis

Procedure:

  • In a reaction vessel, combine isobutanol and formic acid in a 7:1 molar ratio in 1,2-dichloroethane.[6]

  • Add Novozym 435 to a concentration of 15 g/L.[6]

  • Incubate the mixture at 40°C with agitation (e.g., 150 rpm) in a shaking incubator.[6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion to this compound using gas chromatography.

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Isolate the this compound from the solvent, typically by evaporation under reduced pressure.

Synthesis Route Comparison

The choice of synthesis route for this compound depends on the specific requirements of the application, including scale, desired purity, cost considerations, and environmental regulations. The following diagram illustrates the logical relationship between the different synthesis approaches.

SynthesisRoutes cluster_chemical Chemical Synthesis cluster_biochemical Biochemical Synthesis Fischer Fischer Esterification Product This compound Fischer->Product Carbonylation Carbonylation Carbonylation->Product Transesterification Transesterification Transesterification->Product Enzymatic Enzymatic Synthesis Enzymatic->Product Reactants Isobutanol + Formic Acid Source Reactants->Fischer Acid Catalyst Reactants->Carbonylation:w CO, Catalyst, High P & T Reactants->Transesterification:w Formate Ester, Catalyst Reactants->Enzymatic Lipase

Caption: Comparative overview of this compound synthesis routes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Isobutyl formate (B1220265), a highly flammable liquid, requires specific procedures for its disposal to mitigate risks of fire, environmental contamination, and regulatory non-compliance. This guide provides essential, step-by-step information for the safe and logistical management of isobutyl formate waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, gloves, and safety glasses with side shields or goggles.[1][2]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[2] Use only in a well-ventilated area or outdoors.

  • Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][3] "No Smoking" signs should be prominently posted where this compound is handled or stored.[3][4]

  • Grounding and Bonding: Use non-sparking tools and ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.[3]

  • Spill Management: In case of a spill, absorb the liquid with an inert material like vermiculite, sand, or earth and place it in a suitable, sealed container for disposal.[1][3] Do not allow the product to enter drains or sewage systems.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[1] As a flammable liquid with a flashpoint below 60°C (140°F), it is classified as a hazardous waste.[6]

  • Waste Collection:

    • Collect waste this compound in its original container or a suitable, approved container made of glass, plastic, or metal.[6] The container must be in good condition and compatible with the chemical.

    • Do not mix this compound waste with other chemicals. Leave chemicals in their original containers to avoid unintended reactions.

  • Labeling:

    • Clearly label the waste container with a "HAZARDOUS WASTE" label.

    • The label must identify the contents as "Waste this compound."[6] General identifiers like "Solvent Waste" are not sufficient.[6]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][2]

    • Keep the container tightly closed except when adding waste.[6]

    • Store away from incompatible materials such as oxidizing agents, bases, and acids.[1]

  • Arranging for Disposal:

    • Contact a licensed and approved chemical waste disposal company to arrange for pickup and disposal.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal:

    • Empty containers of this compound retain product residue and can be dangerous.[1]

    • Handle uncleaned, empty containers in the same manner as the product itself. They must be disposed of as unused product through a licensed disposal company.[2]

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds) are not broadly established in publicly available regulatory documents and are typically determined by the capabilities and permits of the specific waste disposal facility, in conjunction with local regulations. It is imperative to consult with your institution's Environmental Health & Safety (EH&S) department and your chosen waste disposal contractor for their specific requirements.

ParameterValueReference
UN NumberUN2393[5]
Transport Hazard Class3 (Flammable Liquid)[2][5]
Packing GroupII[2]
Flash Point10 °C[1]
Boiling Point98.3 °C - 98.4 °C[1][2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Wear Appropriate PPE B Collect Waste in Approved Container A->B C Do Not Mix with Other Wastes B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' and Chemical Name D->E Proceed to Labeling F Store in Cool, Ventilated, Designated Area E->F G Keep Away from Ignition Sources F->G H Contact Licensed Waste Disposal Company G->H Ready for Disposal I Provide Safety Data Sheet (SDS) H->I J Arrange for Pickup and Transport I->J K Incineration at Approved Facility J->K

Fig. 1: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Isobutyl formate (B1220265), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a secure laboratory environment.

Essential Safety and Physical Properties

Isobutyl formate is a colorless, highly flammable liquid with a fruity odor.[1] Understanding its physical and chemical properties is the first step toward safe handling. All quantitative data is summarized in the table below for clear and easy reference.

PropertyValueSource
CAS Number 542-55-2[2]
Flash Point 10 °C (50 °F)[2]
Autoignition Temperature 320 °C (608 °F)[2]
Lower Explosion Limit 1.7%[2][3]
Upper Explosion Limit 8.0%[2][3]
Boiling Point 98.4 °C (209.1 °F)[4][5]
NFPA Flammability Rating 3 (Serious)[6]
Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate personal protective equipment for each identified hazard.[6] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact with the product.[4]

    • Protective Clothing: Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[2][4] Flame-retardant antistatic protective clothing is also recommended.[4][5]

  • Respiratory Protection: If engineering controls like local exhaust ventilation are not sufficient to control airborne concentrations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] Respiratory protection is required when vapors or aerosols are generated.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from acquisition to disposal, is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[2]

  • Keep containers away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][7] Smoking is strictly prohibited in storage and handling areas.[2][3][4][5][6][7]

  • Ensure that the storage area is equipped with appropriate fire extinguishing equipment.

2. Handling and Use:

  • Use this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Ground and bond containers when transferring the material to prevent static discharge.[2][6] Use only non-sparking tools.[6]

  • Avoid contact with eyes, skin, and clothing.[2][4]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.

3. Disposal:

  • This compound may need to be disposed of as hazardous waste.[6]

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2]

  • Consult with your institution's environmental health and safety (EHS) department or your regional Environmental Protection Agency (EPA) office for specific disposal recommendations.[6]

  • Dispose of contaminated packaging as unused product.[4]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[2][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical aid if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Fire-Fighting Measures:

  • This compound is a highly flammable liquid and vapor.[2][3][4][5][7]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][4][6] Water may be ineffective in fighting the fire directly but can be used to cool fire-exposed containers.[2][6]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

  • Small Spills:

    • Evacuate personnel from the area.[4][6]

    • Remove all sources of ignition.[2][4][6]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[2][8]

    • Ventilate the area and wash the spill site after the material has been picked up.[6]

  • Large Spills:

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1][8]

    • Consider an initial downwind evacuation for at least 300 meters (1000 feet).[1][8]

    • Dike the spill far ahead of the liquid for later disposal.[1][8]

Experimental Workflow and Safety Protocol

To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the key decision points from preparation to emergency response.

Isobutyl_Formate_Handling_Workflow This compound Handling Workflow prep Preparation ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) prep->ppe_check vent_check Ensure Proper Ventilation (Fume Hood) prep->vent_check handling Chemical Handling ppe_check->handling vent_check->handling transfer Transfer Chemical (Use Grounding/Bonding) handling->transfer emergency Emergency Event handling->emergency experiment Perform Experiment transfer->experiment disposal Waste Disposal experiment->disposal collect_waste Collect Waste in Labeled Container disposal->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste spill Spill emergency->spill fire Fire emergency->fire exposure Personal Exposure emergency->exposure evacuate_spill Evacuate Area & Remove Ignition Sources spill->evacuate_spill evacuate_fire Evacuate & Activate Alarm fire->evacuate_fire first_aid Administer First Aid exposure->first_aid contain_spill Contain Spill with Inert Material evacuate_spill->contain_spill extinguish Use Appropriate Extinguisher evacuate_fire->extinguish seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling, disposal, and emergency response for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.